Product packaging for Biotin-PEG10-amine(Cat. No.:)

Biotin-PEG10-amine

Cat. No.: B12419223
M. Wt: 726.9 g/mol
InChI Key: DDJJURBREVHTMD-QMOZSOIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin-PEG10-amine is a useful research compound. Its molecular formula is C32H62N4O12S and its molecular weight is 726.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H62N4O12S B12419223 Biotin-PEG10-amine

Properties

Molecular Formula

C32H62N4O12S

Molecular Weight

726.9 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C32H62N4O12S/c33-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-30(37)4-2-1-3-29-31-28(27-49-29)35-32(38)36-31/h28-29,31H,1-27,33H2,(H,34,37)(H2,35,36,38)/t28-,29-,31-/m0/s1

InChI Key

DDJJURBREVHTMD-QMOZSOIISA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG10-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Biotin-PEG10-amine, a versatile heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Properties

This compound incorporates three key chemical moieties: a biotin group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.

  • Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high and specific binding affinity for avidin and streptavidin. This strong, non-covalent interaction is a cornerstone of numerous detection, purification, and immobilization techniques in biotechnology.

  • Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a flexible, hydrophilic chain that imparts several advantageous properties. It enhances the water solubility of the molecule and any conjugate it is incorporated into, which can prevent aggregation of labeled biomolecules. The length of the PEG spacer also mitigates steric hindrance, allowing for efficient interaction between the biotin group and avidin or streptavidin.[1]

  • Terminal Primary Amine: The primary amine (-NH2) serves as a versatile reactive handle for conjugation. It can readily react with various functional groups, such as activated esters (e.g., N-hydroxysuccinimide esters) and carboxylic acids (in the presence of activators), to form stable amide bonds.[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C32H62N4O12S[4]
Molecular Weight 726.92 g/mol
Exact Mass 726.4100 Da
IUPAC Name N-(32-amino-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Synonyms Biotin-PEG10-NH2
Appearance White to off-white solid
Solubility Soluble in water, aqueous buffers, DMF, and DMSO
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment.

Experimental Protocols

The terminal amine of this compound is a nucleophile that can be used in a variety of conjugation reactions. Below are detailed protocols for common applications.

Protocol 1: Conjugation to Carboxylic Acids on Proteins using EDC Chemistry

This protocol describes the biotinylation of a protein by coupling the primary amine of this compound to carboxyl groups (on aspartate or glutamate residues, or the C-terminus) on the protein surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Protein to be labeled

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), exchange it into the Activation Buffer using a desalting column or dialysis.

  • Reaction Setup:

    • Add a 50- to 100-fold molar excess of this compound to the protein solution.

    • Add a 20- to 50-fold molar excess of EDC to the reaction mixture. If using NHS or Sulfo-NHS, add it at a similar molar ratio to EDC.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted this compound and coupling reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein in Activation Buffer mix Mix Protein, this compound, and EDC protein_prep->mix Add to reaction reagent_prep Prepare this compound and EDC Solutions reagent_prep->mix incubate Incubate for 2 hours at Room Temperature mix->incubate purify Purify via Desalting Column or Dialysis incubate->purify store Store Biotinylated Protein purify->store

Workflow for Protein Biotinylation using EDC Chemistry.
Protocol 2: Use in PROTAC Synthesis

This protocol outlines a general procedure for the final step in a PROTAC synthesis, where the amine group of this compound is coupled to the carboxylic acid of a warhead-linker intermediate. This is a common strategy in the modular synthesis of PROTACs.

Materials:

  • Warhead-Linker-COOH intermediate

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Saturated aqueous NaHCO3, water, and brine for workup

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: To a solution of the Warhead-Linker-COOH intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated intermediate. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.

G cluster_activation Activation cluster_coupling Coupling cluster_purification Purification activate Activate Warhead-Linker-COOH with HATU and DIPEA in DMF couple Add this compound and stir for 4 hours activate->couple workup Aqueous Workup couple->workup purify Silica Gel Chromatography workup->purify final_protac Final PROTAC purify->final_protac

General Workflow for the Final Step of PROTAC Synthesis.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Application

This compound can be incorporated into peptides during solid-phase synthesis to introduce a biotin label. This protocol describes the coupling of this compound to a resin-bound peptide with a C-terminal carboxylic acid.

Materials:

  • Peptide-on-resin with a free C-terminal carboxylic acid

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to pre-activate for 5 minutes.

  • Coupling: Add the pre-activated this compound solution to the swelled resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the biotinylated peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the biotinylated peptide by reverse-phase HPLC.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_final Final Steps swell Swell Peptide-Resin in DMF couple Couple to Resin swell->couple preactivate Pre-activate this compound with HBTU/HOBt/DIPEA preactivate->couple wash_dry Wash and Dry Resin couple->wash_dry cleave Cleave from Resin and Deprotect wash_dry->cleave purify Purify by HPLC cleave->purify

Workflow for Biotinylation of a Peptide on Solid Phase.

References

An In-depth Technical Guide to the Synthesis and Characterization of Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Biotin-PEG10-amine, a valuable heterobifunctional linker used in various biomedical research and drug development applications. This document details a feasible synthetic route, purification methods, and in-depth characterization techniques. Furthermore, it explores the utility of this linker in advanced applications such as targeted protein degradation and proximity labeling.

Introduction

This compound is a chemical compound that incorporates a biotin moiety, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin component allows for strong and specific binding to avidin and streptavidin, a principle widely exploited for detection, purification, and targeting. The PEG linker enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules. The terminal amine group provides a reactive handle for covalent attachment to various functional groups, such as carboxylic acids and activated esters, making it a versatile tool for bioconjugation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and efficient strategy involves the coupling of a biotin derivative with a pre-synthesized, amine-terminated PEG linker. To ensure regioselectivity and high yields, the non-reactive end of the PEG linker is often protected during the initial steps. A representative synthetic scheme is outlined below.

Synthesis Workflow

cluster_0 Step 1: Protection of Amine-PEG-Acid cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification node_A Boc-NH-PEG10-COOH (Starting Material) node_C Boc-NH-PEG10-Biotin (Intermediate) node_A->node_C  Coupling Reaction (e.g., DCC/NHS or HATU) in Organic Solvent (e.g., DMF) node_B Biotin-NHS ester (Reagent) node_B->node_C node_D Boc-NH-PEG10-Biotin node_E This compound (Final Product) node_D->node_E  Acidic Condition (e.g., TFA in DCM) node_F Crude Product node_G Purified this compound node_F->node_G  Reverse-Phase HPLC

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Coupling of Boc-NH-PEG10-COOH with Biotin-NHS ester

  • Dissolve Boc-NH-PEG10-COOH (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution to pre-activate the carboxylic acid. Stir at room temperature for 1 hour.

  • Alternatively, a more modern coupling agent like HATU (1.1 equivalents) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) can be used for activation.

  • In a separate flask, dissolve Biotin (1 equivalent) and NHS (1.1 equivalents) in DMF and add DCC (1.1 equivalents) to prepare Biotin-NHS ester in situ, or use commercially available Biotin-NHS ester.

  • Add the activated Boc-NH-PEG10-COOH solution to a solution of an amine-containing PEG linker or react the pre-formed Biotin-NHS ester with Boc-NH-PEG10-amine. For this protocol, we will assume the coupling of Boc-NH-PEG10-COOH with a biotinylating agent. A more direct approach is to couple Biotin-NHS ester with a commercially available H2N-PEG10-NH-Boc.

  • A more straightforward approach is to react commercially available Biotin-NHS ester with a mono-Boc-protected PEG diamine. Dissolve H2N-PEG10-NH-Boc (1 equivalent) and Biotin-NHS ester (1.05 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Deprotection of the Boc Group

  • Once the coupling reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the resulting crude Boc-NH-PEG10-Biotin in a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Evaporate the TFA and DCM under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of residual TFA.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of a suitable solvent system (e.g., water/acetonitrile).

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A typical gradient for purification would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.

  • Collect the fractions containing the desired product, as identified by UV detection (typically at 214 nm and 280 nm) and confirmed by LC-MS analysis of the fractions.

  • Combine the pure fractions and lyophilize to obtain this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following techniques are typically employed.

Data Presentation
ParameterSpecification
Chemical Formula C₃₂H₆₂N₄O₁₂S
Molecular Weight 726.92 g/mol
Exact Mass 726.41 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥95%
Solubility Soluble in water, DMSO, DMF
Storage -20°C, desiccated
¹H NMR (Expected) Peaks corresponding to biotin protons (e.g., ureido, thiophane rings), PEG ethylene glycol repeating units, and terminal methylene protons adjacent to the amine.
¹³C NMR (Expected) Resonances for the carbonyl groups of biotin, carbons of the thiophane and ureido rings, the characteristic repeating signal of the PEG backbone, and carbons adjacent to the terminal amine.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z ≈ 727.42
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expected chemical shifts would include signals for the biotin moiety (typically in the range of 1.2-4.5 ppm for the aliphatic protons and 6.3-6.4 ppm for the ureido protons), the polyethylene glycol backbone (a prominent singlet or multiplet around 3.6 ppm), and the methylene protons adjacent to the terminal amine (around 2.8-3.0 ppm).

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expect to observe signals for the carbonyl carbon of the biotin ureido group (~163 ppm), other carbons of the biotin ring system, the characteristic repeating signal of the PEG backbone (~70 ppm), and the carbon atom adjacent to the terminal amine.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.

  • Analysis: Infuse the sample into an ESI mass spectrometer. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 727.42. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

  • Method: Utilize a reverse-phase C18 column with a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% TFA) is commonly used. For example, a linear gradient from 5% to 95% acetonitrile over 20-30 minutes.

  • Analysis: Inject a solution of the final product. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 214 nm).

Applications in Drug Development and Research

This compound is a versatile linker with significant applications in modern drug discovery and chemical biology, particularly in the fields of targeted protein degradation and proximity labeling.

Targeted Protein Degradation (PROTACs)

This compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs). In this context, the biotin moiety can be used as a handle for purification or detection of the PROTAC molecule, or in some research applications, as a binder to a target protein that has been engineered to bind streptavidin. The primary amine of the linker is used to conjugate to a ligand for an E3 ubiquitin ligase or the target protein.

cluster_0 PROTAC Assembly cluster_1 Ternary Complex Formation and Degradation Biotin_PEG_Amine This compound PROTAC Biotin-PEG10-PROTAC Biotin_PEG_Amine->PROTAC  Conjugation E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) E3_Ligase_Ligand->PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ubiquitination Polyubiquitination Target_Protein->Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation cluster_0 In Vivo Biotinylation cluster_1 Analysis of Biotinylated Proteins POI Protein of Interest (POI) Fusion_Protein POI-BirA* Fusion Protein POI->Fusion_Protein BirA BirA* (Promiscuous Biotin Ligase) BirA->Fusion_Protein Biotinylated_Proteins Biotinylated Proximal Proteins Fusion_Protein->Biotinylated_Proteins  Biotinylates Biotin Biotin Biotin->Biotinylated_Proteins Proximal_Proteins Proximal Proteins Proximal_Proteins->Biotinylated_Proteins Cell_Lysis Cell Lysis Biotinylated_Proteins->Cell_Lysis Affinity_Purification Affinity Purification Cell_Lysis->Affinity_Purification Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Affinity_Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Affinity_Purification->MS_Analysis Identified_Proteins Identified Proximal Proteins MS_Analysis->Identified_Proteins

Biotin-PEG10-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG10-amine, a versatile heterobifunctional linker crucial in the field of targeted protein degradation and bioconjugation. It details the molecule's physicochemical properties, provides a detailed protocol for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrates the fundamental workflows and mechanisms associated with its use.

Core Concepts: Structure and Properties

This compound is a molecule that incorporates three key functional components:

  • Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high affinity for the proteins avidin and streptavidin. This strong and specific non-covalent interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

  • Polyethylene Glycol (PEG) Spacer: The linker contains a hydrophilic chain of ten ethylene glycol units (PEG10). This PEG spacer enhances the water solubility of the molecule and any conjugate it forms, which can reduce aggregation. The length and flexibility of the PEG chain also minimize steric hindrance, allowing for efficient interaction of the terminal groups.

  • Primary Amine Group: The terminal primary amine (-NH2) serves as a reactive handle for conjugation. It can be readily coupled to molecules containing carboxylic acids (e.g., proteins, small molecule drugs) through the formation of a stable amide bond, typically facilitated by coupling agents like EDC and NHS.

Data Presentation

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C32H62N4O12S[1][2]
Molecular Weight 726.92 g/mol [1][2]
Exact Mass 726.4100 u[1]
Synonyms Biotin-PEG10-NH2
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents

Experimental Protocols

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following is a generalized protocol for the synthesis of a PROTAC using this compound as a linker to connect a target protein ligand (containing a carboxylic acid) and an E3 ligase ligand.

Objective: To synthesize a PROTAC by coupling a carboxylic acid-containing target protein ligand to the primary amine of this compound, followed by conjugation to an E3 ligase ligand.

Materials:

  • Target Protein Ligand with a carboxylic acid handle (Ligand-COOH)

  • This compound

  • E3 Ligase Ligand with a suitable reactive handle

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (if a Boc-protected E3 ligase ligand is used)

  • Peptide coupling agents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Reaction vials, magnetic stirrer, and other standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Protocol:

Step 1: Activation of the Target Protein Ligand

  • Dissolve the Ligand-COOH (1 equivalent) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated ligand. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Coupling of this compound to the Activated Ligand

  • To the solution from Step 1, add this compound (1.1 equivalents).

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the Ligand-PEG10-Biotin conjugate by LC-MS.

  • Once the reaction is complete, the product can be purified by preparative HPLC.

Step 3: Conjugation to the E3 Ligase Ligand

This step will vary depending on the nature of the E3 ligase ligand and the functional group chosen for the second conjugation. A common strategy involves using an E3 ligase ligand with a carboxylic acid and a different linker chemistry, or modifying the biotin end of the PEG linker. For the purpose of this guide, we will assume a generic amide bond formation.

  • The purified Ligand-PEG10-Biotin from Step 2 now has a biotin handle. If the goal is to create a PROTAC, the biotin itself is often not the E3 ligase recruiter. A more typical PROTAC synthesis would involve a bifunctional linker with two different reactive ends. However, if using this compound as a component of a more complex linker strategy, the biotin can be used for purification or detection. For a direct PROTAC synthesis, one would typically use a linker with an amine on one end and another reactive group (e.g., a protected amine or a carboxylic acid) on the other.

Note: This is a generalized protocol and may require optimization for specific ligands, including reaction times, temperatures, and purification methods.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Step 1: First Coupling Reaction cluster_2 Step 2: Second Coupling Reaction cluster_3 Purification & Analysis Target_Ligand Target Protein Ligand (with -COOH) Coupling_1 EDC/NHS Coupling Target_Ligand->Coupling_1 E3_Ligase_Ligand E3 Ligase Ligand (e.g., with -NH2) Coupling_2 Amide Bond Formation E3_Ligase_Ligand->Coupling_2 Biotin_PEG10_Amine This compound Biotin_PEG10_Amine->Coupling_1 Intermediate Ligand-PEG10-Biotin Conjugate Coupling_1->Intermediate Intermediate->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Analysis Mass Spectrometry NMR Analysis Purification->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target results in Proteasome 26S Proteasome Ub_Target->Proteasome recognized by Degradation Degradation Proteasome->Degradation mediates Peptides Degraded Peptides Degradation->Peptides Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG10-amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG10-amine, a heterobifunctional linker widely utilized in bioconjugation for its role in targeted drug delivery, molecular imaging, and diagnostic assay development. We will delve into its core mechanism of action, provide detailed experimental protocols for its conjugation, present quantitative data for reaction optimization, and visualize the key processes and pathways involved.

Core Concepts: Structure and Properties

This compound is composed of three key functional components:

  • Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This robust, non-covalent interaction is fundamental to its application in detection, purification, and targeted delivery systems.

  • Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a hydrophilic chain that confers several advantageous properties. It increases the water solubility of the entire molecule and the subsequent conjugate, which can mitigate aggregation of proteins or other biomolecules.[1] The length and flexibility of the PEG chain also minimize steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to avidin or streptavidin.[2]

  • Primary Amine Group (-NH₂): This terminal functional group is the reactive handle for conjugation. It can readily react with various functional groups, most notably carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4]

Mechanism of Action: The Conjugation Chemistry

The utility of this compound lies in the reactivity of its terminal primary amine. This allows for its covalent attachment to a target molecule through two primary, well-established chemical pathways.

Conjugation to Carboxylic Acids via EDC/NHS Chemistry

The most common method for conjugating this compound is to molecules bearing carboxyl groups (-COOH), such as those found on the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues.[5] This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable Amine-Reactive Ester and Amide Bond Formation: To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS ester. The primary amine of this compound then performs a nucleophilic attack on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation & Amine Reaction Carboxyl_Group Target Molecule (-COOH) EDC EDC O_Acylisourea O-acylisourea Intermediate (Unstable) NHS NHS / Sulfo-NHS NHS_Ester NHS Ester Intermediate (More Stable) Biotin_PEG_Amine This compound (-NH₂) Conjugate Stable Amide Bond (Conjugated Molecule)

Conjugation to NHS Esters

This compound can also be conjugated to molecules that have been pre-activated with an N-hydroxysuccinimide (NHS) ester. This is a more direct reaction where the primary amine of the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and release NHS. This reaction is most efficient at a pH range of 7 to 9.

G NHS_Ester_Molecule NHS Ester-Activated Target Molecule Conjugate Stable Amide Bond (Conjugated Molecule) NHS_Ester_Molecule->Conjugate + this compound (Nucleophilic Attack) Biotin_PEG_Amine This compound (-NH₂) NHS_Byproduct NHS (Byproduct)

Application in Targeted Drug Delivery: Biotin Receptor-Mediated Endocytosis

A primary application of this compound conjugation in drug development is for targeted delivery to cancer cells. Many cancer cells overexpress biotin receptors to meet the high vitamin demands of rapid proliferation. By conjugating a therapeutic agent to this compound, the resulting complex can selectively bind to these overexpressed receptors on the tumor cell surface, leading to internalization via receptor-mediated endocytosis. This enhances the drug's efficacy at the target site while minimizing off-target toxicity.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Drug_Conjugate Biotin-PEG10-Drug Conjugate Biotin_Receptor Biotin Receptor Drug_Conjugate->Biotin_Receptor Binding Endosome Endosome Biotin_Receptor->Endosome Receptor-Mediated Endocytosis Drug_Release Drug Release Endosome->Drug_Release Intracellular Trafficking & Release

Quantitative Data for Conjugation Reactions

The efficiency of biotinylation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table summarizes key quantitative data for biotinylation reagents with PEG spacers.

ParameterBiotin-PEG-Amine (with EDC/NHS)Biotin-PEG-NHS EsterReference
Molar Excess of Biotin Reagent 10 to 100-fold over the target molecule10 to 20-fold over protein
Optimal pH Activation (EDC/NHS): 4.7-6.0; Coupling (Amine): 7.2-8.07.0 - 9.0
Typical Reaction Time 2 hours to overnight at room temperature30-60 minutes at room temperature or 2 hours at 4°C
Resulting Biotin Incorporation Dependent on optimization4-6 biotins per antibody (with 20-fold excess)

Experimental Protocols

Below are detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol: Conjugation of this compound to a Carboxyl-Containing Protein (Two-Step EDC/NHS Reaction)

This protocol is adapted for a generic protein containing accessible carboxyl groups.

Materials:

  • Protein to be labeled

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Immediately remove excess EDC and Sulfo-NHS by buffer exchange into Coupling Buffer using a desalting column or dialysis.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or Coupling Buffer).

    • Add the this compound solution to the activated protein solution. A 10 to 50-fold molar excess of the biotin reagent over the protein is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted sites. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol is for reacting this compound with a molecule that has been pre-functionalized with an NHS ester.

Materials:

  • NHS Ester-Activated Molecule

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in an amine-free buffer to the desired concentration.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the NHS ester-activated molecule. A 1.5 to 2-fold molar excess of this compound is a typical starting point.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to avoid denaturation of proteins.

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to react with any remaining NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the biotinylated conjugate from excess reagent and byproducts using a desalting column or dialysis.

G Start Prepare Target Molecule & this compound Activation Activate Carboxyl Groups (EDC/NHS) Start->Activation If target has -COOH Conjugation Conjugation Reaction Start->Conjugation If target has NHS-ester Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate Quenching->Purification Analysis Analyze Biotin Incorporation (e.g., HABA Assay) Purification->Analysis

Conclusion

This compound is a versatile and powerful tool for the covalent modification of biomolecules. Its well-defined structure, combining the high-affinity biotin tag, a flexible and solubilizing PEG spacer, and a reactive primary amine, enables robust and efficient conjugation. Understanding the distinct mechanisms of amine reactivity with carboxyl groups and NHS esters is crucial for designing and optimizing bioconjugation strategies in research, diagnostics, and the development of targeted therapeutics. The provided protocols and quantitative data serve as a foundational guide for scientists and professionals aiming to leverage the capabilities of this important bioconjugation reagent.

References

The Advantage of Distance: A Technical Guide to Long PEG Spacers in Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise labeling and detection of proteins and other biomolecules are paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin or streptavidin. However, the efficiency and efficacy of this interaction can be significantly hampered by steric hindrance, solubility issues, and a lack of accessibility. This technical guide delves into the core advantages of employing long polyethylene glycol (PEG) spacers in biotinylation reagents, providing a comprehensive overview for researchers seeking to optimize their experimental outcomes.

Core Advantages of Long PEG Spacers

The incorporation of a long, flexible PEG spacer arm between the biotin moiety and the reactive group of a biotinylation reagent confers several key benefits that address the common challenges associated with standard biotinylation techniques.[1][2] These advantages are critical for a wide range of applications, from immunoassays and affinity purification to targeted drug delivery.[3][4]

1. Enhanced Solubility: One of the most significant advantages of PEGylation is the increased hydrophilicity it imparts to the biotinylated molecule.[5] Biotin itself and many biomolecules can be hydrophobic, leading to aggregation and reduced reactivity in aqueous buffers. The repeating ethylene glycol units of the PEG chain are highly water-soluble, which helps to prevent the aggregation of the labeled protein and improves its overall solubility. This is particularly crucial when working with large proteins or when a high degree of biotinylation is desired.

2. Reduced Steric Hindrance: The biotin-binding pocket of avidin and streptavidin is situated below the surface of the protein. A short spacer arm can lead to steric hindrance, where the bulk of the target molecule physically obstructs the biotin from efficiently binding to its counterpart. A long PEG spacer extends the biotin moiety away from the surface of the labeled molecule, providing greater flexibility and accessibility for binding to avidin or streptavidin. This increased distance minimizes interference from the target molecule, leading to more efficient capture and detection.

3. Improved Binding Affinity and Kinetics: By overcoming steric hindrance, long PEG spacers can lead to an apparent increase in binding affinity and faster association rates. The flexibility of the PEG chain allows the biotin to orient itself optimally within the binding pocket of avidin or streptavidin. Studies have shown that at low concentrations of biotinylated molecules on a surface, longer PEG linkers can result in a significantly faster on-rate for avidin binding.

4. Enhanced Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications. When used in drug delivery systems, PEGylation can help to shield the biotinylated molecule from the host's immune system, prolonging its circulation time and reducing the risk of an immune response.

5. Minimized Non-specific Interactions: The hydrophilic nature of the PEG spacer can also help to reduce non-specific binding of the biotinylated molecule to surfaces or other proteins. This is particularly advantageous in applications such as immunoassays and pull-down experiments, where minimizing background signal is critical for obtaining clean and reliable data.

Data Presentation: The Impact of PEG Spacer Length

The choice of PEG spacer length can significantly influence the outcome of an experiment. While longer is often better for overcoming steric hindrance, the optimal length can depend on the specific application and the molecules involved.

PropertyShort PEG Spacer (e.g., PEG2-PEG6)Long PEG Spacer (e.g., PEG12-PEG24)References
Solubility Moderate improvementSignificant improvement in aqueous solutions
Steric Hindrance May not be sufficient for large biomoleculesEffectively minimizes steric hindrance
Binding Accessibility Limited, especially in crowded environmentsHigh accessibility to avidin/streptavidin
Binding Kinetics (On-rate) Slower, particularly at low surface densitiesFaster association rates observed
Flexibility Less flexibleHighly flexible, allowing for optimal orientation
Immunogenicity Lower than non-PEG spacersGenerally non-immunogenic

Experimental Protocols

The following are detailed methodologies for key experiments involving biotinylation with long PEG spacer reagents.

Protocol 1: General Protein Biotinylation using NHS-PEGn-Biotin

This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated biotinylation reagent with a long PEG spacer. NHS esters react with primary amines (e.g., lysine residues and the N-terminus) on the protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEGn-Biotin (e.g., NHS-PEG12-Biotin)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette for buffer exchange

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 2-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Biotin in DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Biotinylation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEGn-Biotin to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.

  • Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.

Protocol 2: Pull-Down Assay with Biotinylated Bait Protein

This protocol outlines a typical workflow for a pull-down assay to identify protein-protein interactions using a biotinylated "bait" protein and streptavidin-coated beads.

Materials:

  • Biotinylated bait protein (prepared as in Protocol 1)

  • Streptavidin-coated magnetic or agarose beads

  • Cell lysate or purified "prey" protein solution

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., high salt, low pH, or containing free biotin)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them several times with the binding/wash buffer to remove any preservatives.

  • Immobilization of Bait Protein: Incubate the washed streptavidin beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Blocking (Optional): To reduce non-specific binding, the beads can be incubated with a blocking buffer (e.g., PBS containing 1% BSA) after the bait protein is immobilized.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and wash them several times with the binding/wash buffer to remove any unbound bait protein.

  • Incubation with Prey: Add the cell lysate or purified prey protein solution to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction to occur.

  • Washing: Pellet the beads and wash them extensively with the binding/wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt concentration or detergent.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein.

Mandatory Visualizations

experimental_workflow cluster_biotinylation Protein Biotinylation cluster_pulldown Pull-Down Assay p Protein of Interest mix1 Incubate p->mix1 br NHS-PEGn-Biotin Reagent br->mix1 q Quench Reaction mix1->q pur Purify q->pur bp Biotinylated Protein pur->bp bind Bind Bait to Beads bp->bind sb Streptavidin Beads sb->bind lys Cell Lysate (Prey) interact Incubate with Prey lys->interact wash1 Wash bind->wash1 wash1->interact wash2 Wash interact->wash2 elute Elute wash2->elute analysis Analyze (SDS-PAGE/Western Blot) elute->analysis

signaling_pathway_detection cluster_cell Cellular Signaling cluster_detection Detection Workflow R Receptor P1 Protein 1 R->P1 P2 Protein 2 (Target) P1->P2 P3 Downstream Effector P2->P3 AP Antibody-PEG-Biotin (Long Spacer) AP->P2 Specific Binding SA_HRP Streptavidin-HRP AP->SA_HRP Biotin-Streptavidin Interaction Substrate Substrate SA_HRP->Substrate Enzymatic Reaction Signal Detectable Signal Substrate->Signal

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG10-amine, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic assay development. Understanding the solubility of this reagent in various solvents is paramount for its effective use in experimental design and the successful formulation of bioconjugates. This document offers a compilation of available solubility data for Biotin-PEG-amine analogs, detailed experimental protocols for solubility determination, and visual representations of relevant workflows to aid researchers in their applications.

Core Concept: Structure and its Influence on Solubility

This compound incorporates three key chemical moieties that dictate its solubility profile:

  • Biotin: A vitamin with high affinity for avidin and streptavidin, it possesses a heterocyclic ring structure that contributes a degree of hydrophobicity.

  • Polyethylene Glycol (PEG) Linker (10 units): The hydrophilic chain of ten ethylene glycol units significantly enhances the aqueous solubility of the entire molecule.[1][2][3] This flexible spacer also mitigates steric hindrance.[4]

  • Terminal Amine Group (-NH2): A reactive primary amine that allows for covalent attachment to various functional groups, such as carboxylic acids and NHS esters. Its polar nature contributes favorably to solubility in protic solvents.

The interplay of the hydrophobic biotin and the hydrophilic PEG chain and terminal amine results in a molecule with amphiphilic characteristics, though the PEG component generally dominates, leading to good overall water solubility.[5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, data for structurally similar Biotin-PEG-amine compounds with shorter PEG chains provide valuable insights and a reliable starting point for experimental planning. The following table summarizes this information.

CompoundSolventSolubilityMolar Concentration (mM)Notes
Amine-PEG3-Biotin Water (H₂O)95 mg/mL226.97Sonication is recommended for dissolution.
≥ 50 mg/mL119.46
Dimethyl Sulfoxide (DMSO)245 mg/mL585.35Sonication is recommended for dissolution.
250 mg/mL597.30
Biotin-PEG2-Amine Water (H₂O)~25 mg/mL~66.76

Generally, Biotin-PEG derivatives are known to be soluble in a range of common laboratory solvents. Qualitative solubility information is summarized below.

SolventSolubility
Water & Aqueous BuffersSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
ChloroformSoluble
Methylene ChlorideSoluble
AlcoholsLimited Solubility
TolueneLimited Solubility
EtherNot Soluble

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of this compound, adapted from the widely recognized shake-flask method.

1. Materials and Reagents:

  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Pipettes and tips

2. Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity. If using a buffer, ensure its pH is accurately adjusted and stable.

  • Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

  • Equilibration: Add a known volume of the selected solvent to the vial. Tightly cap the vial to prevent solvent evaporation.

  • Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

3. Data Analysis:

The solubility is typically expressed in mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualizing Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound prep_solvent Add known volume of solvent prep_solute->prep_solvent agitate Agitate at constant temperature (24-48h) prep_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtered saturated solution filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

logical_relationship solubility Solubility structure Molecular Structure biotin Biotin Moiety (Hydrophobic) structure->biotin peg PEG10 Chain (Hydrophilic) structure->peg amine Amine Group (Polar) structure->amine solvent Solvent Properties polarity Polarity solvent->polarity h_bond Hydrogen Bonding Capacity solvent->h_bond temp Temperature temp->solubility affects ph pH (for aqueous) ph->solubility affects biotin->solubility influences peg->solubility influences amine->solubility influences polarity->solubility determines interaction h_bond->solubility determines interaction

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound is a versatile and valuable tool in biomedical research. Its solubility is a key parameter for successful application. While precise quantitative data for this specific molecule is limited, the provided information on its analogs and general PEGylated compounds offers a strong foundation for its use. The hydrophilic nature of the PEG10 chain suggests good solubility in aqueous solutions and polar organic solvents like DMSO and DMF. For critical applications, it is recommended that researchers experimentally determine the solubility in their specific buffer systems using the outlined protocol to ensure accurate and reproducible results.

References

The Dual-Functionality of Biotin-PEG10-amine as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of Biotin-PEG10-amine, a bifunctional PROTAC linker. We will explore its core chemical attributes, its role in enabling the synthesis of PROTACs, and the unique experimental capabilities afforded by the integrated biotin moiety. This guide includes representative quantitative data for long-chain PEG linkers, detailed experimental protocols for PROTAC synthesis and evaluation, and visualizations of key pathways and workflows to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They function by forming a ternary complex between the POI and an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can dissociate and continue its catalytic cycle.

The linker is not merely a passive spacer; its length, composition, and attachment points are crucial for optimizing the formation and stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule. The this compound linker offers the advantages of a long, flexible PEG chain combined with the powerful biochemical utility of a biotin tag.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Chemical Properties of this compound

This compound is a chemical linker that possesses three key components:

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling a wide range of biochemical applications.

  • PEG10: A hydrophilic chain of ten ethylene glycol units, which imparts solubility and provides a significant, flexible spacer length.

  • Amine (-NH2): A reactive primary amine group that allows for covalent conjugation to a carboxylic acid on either the POI ligand or the E3 ligase ligand, typically through amide bond formation.

PropertyValue
Chemical Formula C32H62N4O12S
Molecular Weight 726.92 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and water
Linker Length (approx.) ~48-50 Å

Role in PROTAC Synthesis

The terminal amine group of this compound makes it a versatile building block for PROTAC synthesis. The most common synthetic strategy involves standard amide coupling reactions. A representative, two-step synthesis is outlined below, where "Warhead-COOH" is the ligand for the target protein and "E3-Ligand-COOH" is the ligand for the E3 ligase.

Experimental Protocol: Representative PROTAC Synthesis

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Reagents and Materials:

    • E3 Ligase Ligand with a carboxylic acid (e.g., a derivative of pomalidomide or VHL ligand) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product (E3-Ligand-PEG10-Biotin) by flash column chromatography.

Step 2: Coupling of the Intermediate to the Warhead

This step assumes the E3-Ligand-PEG10-Biotin intermediate has a functional group (e.g., a deprotected amine or an activated ester) for coupling to the Warhead. A more direct approach involves a three-component reaction, though step-wise synthesis often provides better control and yield.

Alternatively, if starting with a Warhead-COOH, the process would be reversed.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is quantified by two key parameters: DC50 , the concentration at which 50% of the target protein is degraded, and Dmax , the maximum percentage of degradation achieved. While specific, publicly available data for PROTACs using the this compound linker is limited, the following tables provide representative data for PROTACs with long-chain PEG linkers targeting various proteins. This data illustrates the critical importance of linker length optimization.

Table 1: Representative Degradation Data for Long-Chain PEG PROTACs

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference Cell Line
TBK1VHLPEG-based (21 atoms)396Not Specified
TBK1VHLPEG-based (29 atoms)29276Not Specified
ERαVHLPEG-based (16 atoms)~10~95MCF7
ERαVHLPEG-based (19 atoms)~50~70MCF7
BTKCRBNPEG-based (≥ 4 units)<10>85Mino Cells

Note: The data presented is for illustrative purposes to demonstrate the typical performance of PROTACs with long PEG linkers. Actual performance is highly dependent on the specific warhead, E3 ligase ligand, and cellular context.

The Role of the Biotin Tag in Experimental Workflows

The biotin moiety of the this compound linker provides a powerful tool for the characterization and application of the resulting PROTAC. It serves as a high-affinity handle for a variety of biochemical assays.

Biotin_PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_validation Biological Validation cluster_biotin_apps Biotin-Specific Applications Synth PROTAC Synthesis Purify Purification (HPLC) Synth->Purify Degradation Degradation Assay (Western Blot) Purify->Degradation PullDown Pull-Down Assay Purify->PullDown DC50_Dmax Calculate DC50 & Dmax Degradation->DC50_Dmax TargetID Target Identification/ Validation PullDown->TargetID Ternary Ternary Complex Capture PullDown->Ternary

Experimental Workflow for a Biotinylated PROTAC
Target Engagement and Pull-Down Assays

A biotinylated PROTAC can be used to confirm direct engagement with the target protein in a cellular context. This is particularly useful for validating new warheads or for identifying unknown off-targets.

Experimental Protocol: Biotin-PROTAC Pull-Down Assay
  • Reagents and Materials:

    • Cells expressing the protein of interest.

    • Biotinylated PROTAC.

    • Vehicle control (e.g., DMSO).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Streptavidin-conjugated magnetic beads.

    • Wash buffer (e.g., PBS with 0.1% Tween-20).

    • Elution buffer (e.g., SDS-PAGE sample buffer).

    • Equipment for Western blotting.

  • Procedure:

    • Cell Treatment: Treat cells with the biotinylated PROTAC or vehicle control for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Clarify the lysate by centrifugation.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Affinity Capture: Incubate equal amounts of protein lysate with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C with gentle rotation.

    • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific binders.

    • Elution: Elute the bound proteins by resuspending the beads in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest. A band corresponding to the POI in the PROTAC-treated sample, but not in the vehicle control, confirms target engagement.

Application in Signaling Pathway Analysis

Biotinylated PROTACs can serve as valuable chemical probes to investigate cellular signaling pathways. For example, in the B-cell receptor (BCR) signaling pathway, Bruton's tyrosine kinase (BTK) is a critical node. A biotinylated BTK PROTAC could be used not only to induce BTK degradation but also to pull down the BTK signaling complex to identify interacting partners under different cellular conditions.

BTK_Signaling cluster_pathway BCR Signaling Pathway cluster_probe Experimental Application BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PullDown Pull-Down Assay (Streptavidin Beads) BTK->PullDown DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB Activation PKC->NFkB Biotin_PROTAC Biotin-BTK PROTAC Biotin_PROTAC->BTK Target Engagement MS Mass Spectrometry (Identify Interactors) PullDown->MS

Using a Biotin-BTK PROTAC to Probe the BCR Pathway

Conclusion

The this compound linker is a valuable and versatile tool in the development of PROTACs. Its long, hydrophilic PEG chain can be advantageous for achieving potent degradation by providing the necessary length and flexibility for optimal ternary complex formation. While specific degradation data for PROTACs containing this exact linker remains sparse in public literature, the principles of its application are well-established. The true power of this linker lies in its dual functionality: enabling PROTAC synthesis while simultaneously embedding a biotin handle for downstream applications. This integration facilitates a more comprehensive experimental workflow, allowing researchers to seamlessly move from degradation assessment to target engagement, validation, and the exploration of complex signaling networks. As the field of targeted protein degradation continues to evolve, such multifunctional chemical tools will be indispensable for accelerating the discovery and characterization of novel therapeutic agents.

Unraveling the Reactive Core of Biotin-PEG10-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of bioconjugation, precision and control are paramount. For researchers, scientists, and drug development professionals leveraging biotin-avidin technology, a deep understanding of the reagents in their arsenal is critical. This in-depth technical guide elucidates the chemical reactivity of Biotin-PEG10-amine, a versatile linker molecule, by focusing on its core reactive component: the terminal primary amine. While the nomenclature might imply the presence of a group reactive towards amines, the reality is that the amine group itself is the key to its broad utility in forming stable covalent linkages with a variety of functional groups.

The Heart of the Matter: A Primary Amine, Not an "Amine-Reactive" Group

This compound is a heterobifunctional molecule comprising three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a 10-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine (-NH2) group. It is this primary amine that serves as the reactive handle for conjugation, not a group designed to react with other amines. This distinction is crucial for designing successful bioconjugation strategies. The nucleophilic nature of this primary amine allows it to readily react with various electrophilic functional groups to form stable covalent bonds.

Key Conjugation Chemistries of the Terminal Amine

The versatility of this compound stems from the ability of its primary amine to participate in several reliable and well-characterized conjugation reactions. The most prevalent among these are reactions with N-hydroxysuccinimide (NHS) esters, activated carboxylic acids, and aldehydes.

Reaction with N-Hydroxysuccinimide (NHS) Esters

The reaction of a primary amine with an NHS ester is one of the most common and efficient methods for bioconjugation. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester in a nucleophilic acyl substitution reaction. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

NHS_Ester_Reaction Biotin_PEG_Amine Biotin-PEG10-NH₂ Intermediate Tetrahedral Intermediate Biotin_PEG_Amine->Intermediate Nucleophilic Attack NHS_Ester R-C(=O)O-NHS (NHS Ester) NHS_Ester->Intermediate Amide_Bond Biotin-PEG10-NH-C(=O)-R (Stable Amide Bond) Intermediate->Amide_Bond Collapse of Intermediate NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS Release of Leaving Group EDC_NHS_Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Activation NHS_Ester R-C(=O)O-NHS (Semi-stable) O_Acylisourea->NHS_Ester NHS NHS NHS->NHS_Ester Stabilization Amide_Bond Biotin-PEG10-NH-C(=O)-R (Stable Amide Bond) NHS_Ester->Amide_Bond Nucleophilic Attack Biotin_PEG_Amine Biotin-PEG10-NH₂ Biotin_PEG_Amine->Amide_Bond Reductive_Amination Biotin_PEG_Amine Biotin-PEG10-NH₂ Schiff_Base Biotin-PEG10-N=CHR (Schiff Base) Biotin_PEG_Amine->Schiff_Base Aldehyde R-CHO Aldehyde->Schiff_Base Formation Secondary_Amine Biotin-PEG10-NH-CH₂-R (Stable Secondary Amine) Schiff_Base->Secondary_Amine Reduction (e.g., NaBH₃CN) Protocol_NHS cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Prep_Biotin_PEG_Amine Dissolve this compound in amine-free buffer (pH 7.2-8.5) Mix Add NHS ester solution to This compound solution Prep_Biotin_PEG_Amine->Mix Prep_NHS_Ester Dissolve NHS ester-activated molecule in anhydrous DMSO or DMF Prep_NHS_Ester->Mix Incubate Incubate for 1-2 hours at RT or overnight at 4°C Mix->Incubate Quench Optional: Quench with Tris or Glycine Incubate->Quench Purify Purify conjugate using dialysis or size-exclusion chromatography Quench->Purify Protocol_EDC cluster_activation Activation cluster_conjugation Conjugation cluster_cleanup Purification Prep_Carboxyl Dissolve carboxyl-containing molecule in MES buffer (pH 4.7-6.0) Add_EDC_NHS Add EDC and NHS to the solution Prep_Carboxyl->Add_EDC_NHS Incubate_Activation Incubate for 15 minutes at RT Add_EDC_NHS->Incubate_Activation Adjust_pH Adjust pH to 7.2-8.5 with PBS or Borate buffer Incubate_Activation->Adjust_pH Add_Biotin_PEG_Amine Add this compound Adjust_pH->Add_Biotin_PEG_Amine Incubate_Conjugation Incubate for 1-2 hours at RT or overnight at 4°C Add_Biotin_PEG_Amine->Incubate_Conjugation Purify Purify conjugate using dialysis or size-exclusion chromatography Incubate_Conjugation->Purify

Biotin-PEG10-amine: A Comprehensive Technical Guide to Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of biotin-PEG10 reagents for the specific labeling of primary amines on proteins. This document details the core principles, experimental protocols, and data analysis techniques associated with this powerful bioconjugation method.

Introduction to Biotinylation and the Role of PEGylation

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, is a cornerstone technique in life sciences. The extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin is leveraged for a multitude of applications, including protein purification, detection, and immobilization.

The incorporation of a Polyethylene Glycol (PEG) spacer, such as the 10-unit PEG chain in Biotin-PEG10 reagents, offers significant advantages. The PEG linker is a hydrophilic chain that increases the water solubility of the biotinylation reagent and the resulting biotinylated protein, which can help to reduce aggregation.[1] Furthermore, the length and flexibility of the PEG spacer minimize steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[1]

Chemistry of Labeling Primary Amines

To label primary amines (found on lysine residues and the N-terminus of proteins), an amine-reactive biotinylation reagent is required. For this purpose, a derivative of Biotin-PEG10-amine, namely Biotin-PEG10-NHS ester , is commonly employed. The N-hydroxysuccinimide (NHS) ester is a functional group that reacts efficiently with primary amines in a pH range of 7-9 to form stable amide bonds.[2]

Alternatively, This compound itself can be used to label proteins at different sites, such as carboxyl groups present on aspartic and glutamic acid residues. This reaction is typically mediated by the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with NHS or Sulfo-NHS to enhance coupling efficiency and create a more stable amine-reactive intermediate.[3]

Quantitative Data on Biotinylation

The efficiency of protein biotinylation can be influenced by several factors, including the concentration of the protein and the biotinylation reagent, the reaction buffer, and the incubation time. The following tables summarize key quantitative data related to biotinylation reactions.

Table 1: Molar Excess of Biotinylation Reagent and Expected Degree of Labeling

Protein ConcentrationRecommended Molar Excess of Biotin-PEG-NHS EsterExpected Biotin Molecules per Antibody (IgG)Reference
1-10 mg/mL20-fold4-6[2]
2 mg/mL≥ 20-foldNot Specified
10 mg/mL≥ 12-foldNot Specified

Table 2: Properties of Biotin-PEG Reagents

ReagentMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Towards
This compound~726.92~35Carboxyl groups (with EDC/NHS)
Biotin-PEG10-NHS ester~853.0~52.5Primary amines

Experimental Protocols

Protocol for Labeling Primary Amines with Biotin-PEG10-NHS Ester

This protocol provides a general procedure for the biotinylation of a protein using Biotin-PEG10-NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Biotin-PEG10-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEG10-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM Biotin-PEG10-NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the protein.

    • Add the calculated volume of the biotinylation reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction: To stop the labeling, add the Quenching Buffer to a final concentration of 50-100 mM to react with any excess NHS ester.

  • Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis.

  • Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.

Protocol for Labeling Carboxyl Groups with this compound and EDC/NHS

This protocol describes the labeling of carboxyl groups on a protein using this compound.

Materials:

  • Protein to be labeled

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: Hydroxylamine or a primary amine-containing buffer (e.g., Tris or glycine)

  • Desalting column

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the protein in the Activation Buffer.

    • Dissolve this compound in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A typical starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Coupling Reaction:

    • Add the this compound solution to the activated protein solution. A molar excess of the biotin-amine is used to drive the reaction.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.

  • Purification: Purify the biotinylated protein from excess reagents and byproducts using a desalting column.

Protocol for Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin solution

  • Spectrophotometer

Procedure:

  • Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.

  • Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm again.

  • The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The molar ratio of biotin to protein can then be calculated.

Application: Investigating Protein-Protein Interactions in Signaling Pathways

Biotinylated proteins are invaluable tools for studying protein-protein interactions, which are central to cellular signaling pathways. A common application is the pull-down assay.

Biotin Pull-Down Assay to Identify Interaction Partners

In this assay, a biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate. The entire complex is then pulled down using streptavidin-coated beads.

Experimental Workflow:

  • Biotinylation of the Bait Protein: The protein of interest is biotinylated using the protocols described above.

  • Incubation with Cell Lysate: The biotinylated bait protein is incubated with a cell lysate containing potential interaction partners.

  • Capture with Streptavidin Beads: Streptavidin-coated beads are added to the mixture to bind the biotinylated bait protein and any associated prey proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are typically analyzed by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.

Example: Investigating the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes. Biotinylated components of this pathway can be used to dissect its intricate network of interactions. For instance, a biotinylated version of an upstream kinase could be used to pull down its direct substrates and other interacting proteins from cell lysates under different stimulation conditions.

MAPK_Signaling cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds and activates Biotin_GRB2 Biotinylated GRB2 (Bait Protein) Receptor->Biotin_GRB2 Recruits via SH2 domain SOS SOS Biotin_GRB2->SOS Pulls down SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Experimental_Workflow Start Start: Label Protein with Biotin-PEG10-NHS Ester Incubate Incubate Biotinylated Bait with Cell Lysate Start->Incubate Prepare_Lysate Prepare Cell Lysate (Prey Proteins) Prepare_Lysate->Incubate Add_Beads Add Streptavidin-coated Magnetic Beads Incubate->Add_Beads Wash Wash Beads to Remove Non-specific Binders Add_Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec Elute->Analyze End End: Identify Interaction Partners Analyze->End

Conclusion

This compound and its derivatives are versatile and powerful tools for the labeling of proteins. The ability to specifically target primary amines or carboxyl groups, combined with the beneficial properties of the PEG spacer, makes these reagents highly suitable for a wide range of applications in research and drug development. The detailed protocols and quantitative data provided in this guide will enable researchers to effectively utilize these reagents for their specific experimental needs, from basic protein labeling to the elucidation of complex cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using Amine-Reactive Biotin-PEG10 Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent attachment of biotin to proteins. Biotinylation is a fundamental biochemical technique that enables the specific labeling and subsequent detection, purification, or immobilization of proteins and other macromolecules.[1][2] The strong and highly specific interaction between biotin (Vitamin B7) and avidin or streptavidin is a cornerstone of numerous applications in life sciences research.[3][4][5]

The inclusion of a 10-unit polyethylene glycol (PEG) spacer in the biotinylation reagent enhances the water solubility of the labeled protein and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin. These protocols are designed to provide a robust and reproducible method for achieving efficient and quantifiable protein biotinylation.

Quantitative Data Summary

Successful biotinylation relies on optimizing the molar ratio of the biotinylation reagent to the protein. The following table summarizes key quantitative parameters to consider for a typical biotinylation reaction.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency. Ensure the protein is in an appropriate buffer.
Molar Excess of Biotin Reagent 10- to 20-foldThis is a general starting point and may require optimization depending on the protein and desired degree of labeling.
Reaction pH 7.2 - 8.0Optimal for targeting primary amines (e.g., lysine residues).
Reaction Time 30-60 minutes at Room Temperature or 2 hours at 4°CIncubation time can be adjusted to control the extent of biotinylation.
Quenching Agent Concentration 50-100 mMA high concentration of a primary amine-containing buffer (e.g., Tris or glycine) is used to stop the reaction.
Experimental Protocols

Two primary methods for amine-reactive biotinylation are presented below. The first, and more common, method utilizes a Biotin-PEG10-NHS ester to target primary amines on the protein. The second method describes the use of Biotin-PEG10-amine in conjunction with EDC chemistry to target carboxyl groups.

Protocol 1: Biotinylation of Primary Amines using Biotin-PEG10-NHS Ester

This protocol describes the labeling of primary amines (e.g., the side chain of lysine residues or the N-terminus) on a target protein with Biotin-PEG10-NHS Ester.

Materials:

  • Protein to be labeled

  • Biotin-PEG10-NHS Ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of Biotin-PEG10-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare aqueous stock solutions for long-term storage.

  • Biotinylation Reaction:

    • Calculate the required amount of Biotin-PEG10-NHS ester. A 10- to 20-fold molar excess of the biotinylation reagent to the protein is a common starting point.

    • Add the calculated volume of the Biotin-PEG10-NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM). This will react with any excess NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Storage:

    • Store the biotinylated protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Biotinylation of Carboxyl Groups using this compound and EDC

This protocol is for labeling carboxyl groups (e.g., the side chains of aspartic and glutamic acid residues) using this compound and a carboxyl-to-amine crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Protein to be labeled

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • (Optional) Add NHS or Sulfo-NHS to a final concentration of 5-20 mM to create a more stable amine-reactive intermediate.

    • Incubate for 15-30 minutes at room temperature.

  • Biotinylation Reaction:

    • Add this compound to the reaction mixture. A 10- to 50-fold molar excess relative to the protein is a typical starting point.

    • Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted active esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess reagents and byproducts using a desalting column or dialysis against a suitable storage buffer.

  • Storage:

    • Store the biotinylated protein under conditions optimal for the native protein.

Quantification of Biotinylation

Determining the degree of biotin incorporation is crucial for ensuring reproducibility. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this purpose.

Assay ComponentPrinciple
HABA Assay HABA dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Fluorescent Biotin Assays These assays operate on a similar displacement principle but use a fluorescent reporter, offering significantly higher sensitivity than the HABA method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Protein Preparation (1-10 mg/mL in amine-free buffer) Biotinylation 3. Biotinylation Reaction (10-20x molar excess, RT for 30-60 min) Protein_Prep->Biotinylation Reagent_Prep 2. Reagent Preparation (Biotin-PEG10-NHS in DMSO/DMF) Reagent_Prep->Biotinylation Quenching 4. Quenching (Add Tris or Glycine) Biotinylation->Quenching Purification 5. Purification (Desalting column or Dialysis) Quenching->Purification Quantification 6. Quantification (HABA Assay) Purification->Quantification Storage 7. Storage Quantification->Storage

Caption: General workflow for protein biotinylation using an amine-reactive Biotin-PEG10-NHS ester.

reaction_mechanism Protein Protein-NH2 (Primary Amine) Biotinylated_Protein Biotin-PEG10-NH-Protein (Stable Amide Bond) Protein->Biotinylated_Protein + Biotin_NHS Biotin-PEG10-NHS Ester Biotin_NHS->Biotinylated_Protein NHS_byproduct NHS (Byproduct)

Caption: Reaction mechanism of Biotin-PEG10-NHS ester with a primary amine on a protein.

Applications of Protein Biotinylation

Biotinylated proteins are versatile tools used in a wide array of molecular biology and biotechnology applications:

  • Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using avidin or streptavidin-conjugated matrices.

  • Immunoassays: Techniques like ELISA and Western blotting utilize biotinylated antibodies for sensitive and specific detection of target antigens.

  • Cell Surface Labeling: Membrane-impermeable biotinylation reagents can selectively label proteins on the surface of living cells.

  • Flow Cytometry: Biotinylated antibodies are used in flow cytometry for cell sorting and analysis.

  • Protein-Protein Interaction Studies: Biotin-based pulldown assays are used to identify and study protein interaction partners.

References

Application Notes and Protocols for Cell Surface Labeling Using Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent labeling of cell surface components using Biotin-PEG10-amine. As this compound possesses a terminal primary amine, direct labeling of cell surface proteins via their amine residues is not feasible. Instead, this document outlines two effective two-step strategies: the labeling of cell surface carboxyl groups and the labeling of cell surface glycans.

Introduction

This compound is a versatile biotinylation reagent featuring a biotin moiety for high-affinity binding to streptavidin, a long, hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for covalent conjugation. The PEG spacer arm is particularly advantageous for cell surface labeling as it extends the biotin molecule from the cell surface, improving its accessibility to detection reagents.

This document provides two distinct protocols for utilizing the amine reactivity of this compound to label cell surface molecules. The first protocol targets carboxyl groups on cell surface proteins, while the second targets sialic acid residues on cell surface glycoproteins.

Method 1: Labeling of Cell Surface Carboxyl Groups

This method involves the activation of carboxyl groups (-COOH) on aspartic acid and glutamic acid residues of cell surface proteins using a carbodiimide (EDC) and an N-hydroxysuccinimide ester (Sulfo-NHS). The activated carboxyl groups then readily react with the primary amine of this compound to form a stable amide bond.[1][2][3][4]

Experimental Workflow: Carboxyl Group Labeling

G cluster_0 Cell Preparation cluster_1 Activation of Carboxyl Groups cluster_2 Biotinylation cluster_3 Quenching & Washing prep Wash cells with amine- and carboxyl-free buffer (e.g., MES buffer) activation Incubate cells with EDC and Sulfo-NHS in MES buffer (pH 5.0-6.0) prep->activation biotinylation Incubate cells with This compound in PBS (pH 7.2-8.0) activation->biotinylation quenching Quench reaction with an amine-containing buffer (e.g., Tris or glycine) biotinylation->quenching washing Wash cells to remove excess reagents quenching->washing

Caption: Workflow for labeling cell surface carboxyl groups.

Protocol: Labeling Cell Surface Carboxyl Groups

Materials:

  • Cells in suspension or adherent

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.0-6.0 (amine and carboxyl-free)

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 7.5

  • Wash Buffer: PBS

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For cells in suspension, pellet the cells by centrifugation and wash twice with ice-cold PBS. Resuspend cells at a concentration of 1-25 x 10^6 cells/mL in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. A common starting concentration is 5 mM EDC and 10 mM Sulfo-NHS.

    • Add the EDC/Sulfo-NHS solution to the cells.

    • Incubate for 15 minutes at room temperature with gentle mixing.[1]

  • Washing:

    • Pellet the cells by centrifugation (for suspension cells) or aspirate the solution (for adherent cells).

    • Wash the cells twice with ice-cold Activation Buffer (a slightly higher pH of 6.5 can be used for this wash step) to remove excess EDC and Sulfo-NHS.

  • Biotinylation:

    • Dissolve this compound in Labeling Buffer (PBS, pH 7.2-8.0) to a final concentration of 1-5 mM.

    • Resuspend the cell pellet in the this compound solution or add the solution to the adherent cells.

    • Incubate for 30 minutes to 2 hours at room temperature.

  • Quenching:

    • Pellet the cells and resuspend in Quenching Buffer, or add Quenching Buffer directly to the adherent cells.

    • Incubate for 5-10 minutes at room temperature to quench any unreacted activated carboxyl groups and excess this compound.

  • Final Washing:

    • Wash the cells three times with ice-cold PBS to remove any non-covalently bound biotin reagent.

    • The biotinylated cells are now ready for downstream applications.

Quantitative Data Summary
ParameterRecommended RangeReference
Cell Concentration1-25 x 10^6 cells/mL
EDC Concentration2-70 mM
Sulfo-NHS Concentration5-140 mM
This compound Conc.1-5 mMGeneral Recommendation
Activation pH5.0 - 6.0
Biotinylation pH7.2 - 8.0
Incubation Time15 min (Activation), 30-120 min (Biotinylation)
Incubation TemperatureRoom TemperatureGeneral Recommendation

Method 2: Labeling of Cell Surface Glycans

This method targets sialic acid residues on cell surface glycoproteins. A mild oxidation step with sodium periodate generates aldehydes on the sugar rings. These aldehydes can then be labeled with this compound through a reductive amination reaction, forming a stable secondary amine linkage.

Experimental Workflow: Glycan Labeling

G cluster_0 Cell Preparation cluster_1 Oxidation of Glycans cluster_2 Biotinylation (Reductive Amination) cluster_3 Quenching & Washing prep Wash cells with ice-cold PBS oxidation Incubate cells with Sodium Periodate (NaIO4) on ice prep->oxidation biotinylation Incubate cells with this compound and a reducing agent (e.g., NaBH3CN) oxidation->biotinylation quenching Quench reaction with an amine-containing buffer (e.g., Tris or glycine) biotinylation->quenching washing Wash cells to remove excess reagents quenching->washing

Caption: Workflow for labeling cell surface glycans.

Protocol: Labeling Cell Surface Glycans

Materials:

  • Cells in suspension or adherent

  • This compound

  • Sodium periodate (NaIO4)

  • Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

  • Oxidation Buffer: PBS, pH 6.5-7.4

  • Labeling Buffer: PBS, pH 6.0-7.0

  • Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 7.5

  • Wash Buffer: PBS

Procedure:

  • Cell Preparation:

    • Wash adherent or suspension cells twice with ice-cold PBS, pH 7.4.

  • Oxidation of Glycans:

    • Prepare a fresh solution of 1-2 mM sodium periodate in ice-cold Oxidation Buffer.

    • Resuspend cells in the sodium periodate solution or add it to the adherent cell layer.

    • Incubate on ice for 15-30 minutes in the dark.

  • Quenching the Oxidation:

    • Quench the periodate by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes on ice.

    • Wash the cells three times with ice-cold PBS to remove residual periodate and glycerol.

  • Biotinylation (Reductive Amination):

    • Prepare a solution of 1-5 mM this compound in Labeling Buffer.

    • Prepare a fresh solution of a reducing agent, such as 20 mM sodium cyanoborohydride, in the Labeling Buffer.

    • Resuspend the cells in the this compound solution.

    • Add the reducing agent to the cell suspension.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • Quench the reaction by adding Quenching Buffer and incubating for 10 minutes at room temperature.

  • Final Washing:

    • Wash the cells three times with ice-cold PBS to remove excess reagents.

    • The biotinylated cells are now ready for downstream applications.

Quantitative Data Summary
ParameterRecommended RangeReference
Cell Concentration1-25 x 10^6 cells/mL
Sodium Periodate Conc.1-2 mM
This compound Conc.1-5 mMGeneral Recommendation
Reducing Agent Conc.20 mM (Sodium Cyanoborohydride)General Recommendation
Oxidation pH6.5 - 7.4
Biotinylation pH6.0 - 7.0General Recommendation
Incubation Time15-30 min (Oxidation), 60-120 min (Biotinylation)
Incubation Temperature4°C (Oxidation), Room Temperature (Biotinylation)

Downstream Applications

Cells labeled with this compound can be used in a variety of applications, including:

  • Flow Cytometry: Labeled cells can be detected using fluorescently-conjugated streptavidin.

  • Fluorescence Microscopy: Visualize the distribution of labeled proteins or glycans on the cell surface.

  • Affinity Purification: Labeled cell surface components can be isolated from cell lysates using streptavidin-conjugated beads for subsequent analysis by mass spectrometry or Western blotting.

  • Cell Adhesion Studies: Investigate the role of specific cell surface molecules in cell-cell or cell-matrix interactions.

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure all buffers are free of extraneous amines or carboxyl groups that can compete with the reaction.

    • Optimize the concentration of labeling reagents and incubation times.

    • Confirm the pH of all buffers is within the optimal range for each reaction step.

    • For glycan labeling, ensure the cells express sufficient levels of sialic acids.

  • High Cell Death:

    • Minimize incubation times with EDC/Sulfo-NHS and sodium periodate.

    • Perform all steps on ice where indicated to maintain cell viability.

    • Ensure the concentration of reagents is not excessively high.

  • High Background:

    • Ensure thorough washing to remove all non-covalently bound biotin.

    • Include a quenching step to block any remaining reactive sites.

References

Application Notes: Biotin-PEG10-Amine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity of the biotin-streptavidin interaction is leveraged in a multitude of applications for detection, purification, and labeling. This document provides a comprehensive guide to the conjugation of antibodies with Biotin-PEG10-amine, an amine-reactive biotinylation reagent.

The use of a Biotin-PEG10-NHS ester reagent offers distinct advantages. The N-hydroxysuccinimide (NHS) ester facilitates efficient and specific reaction with primary amines (N-terminus and lysine residues) on the antibody, forming a stable amide bond under mild conditions.[1][2] The polyethylene glycol (PEG) spacer arm, in this case with 10 PEG units, is long and flexible. This spacer helps to minimize steric hindrance that might otherwise impair the binding of the biotin moiety to streptavidin or avidin.[1] Furthermore, the PEG linker enhances the solubility of the biotinylated antibody.

The resulting biotinylated antibodies are versatile tools for a wide array of immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, Immunohistochemistry (IHC), Immunofluorescence (IF), flow cytometry, and affinity purification.[3]

Principle of the Reaction

The core of the conjugation process is the reaction between the N-hydroxysuccinimide (NHS) ester of the Biotin-PEG10 reagent and primary amine groups present on the antibody. This reaction is most efficient in a slightly alkaline buffer (pH 7-9), leading to the formation of a stable covalent amide bond and the release of NHS. The presence of primary amine-containing buffers such as Tris or glycine must be avoided as they will compete with the antibody for reaction with the NHS ester.

Experimental Protocols

Part 1: Antibody Preparation

It is critical to prepare the antibody in a buffer free of primary amines.

  • Antibody Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or sodium azide, a buffer exchange must be performed.

    • For sample volumes of 0.5-2 mL, use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).

    • Alternatively, dialysis against the reaction buffer can be performed.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. Optimal conjugation is often achieved at concentrations of at least 2 mg/mL.

Part 2: Biotin-PEG10-NHS Ester Conjugation
  • Reagent Preparation:

    • Allow the vial of Biotin-PEG10-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the Biotin-PEG10-NHS ester in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). For example, create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Molar Ratio Calculation: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the antibody. A 10- to 20-fold molar excess of biotin reagent is a common starting point. For an IgG antibody (molecular weight ~150,000 g/mol ), a 20-fold molar excess typically results in the incorporation of 4-6 biotin molecules per antibody.

  • Conjugation Reaction:

    • Add the calculated volume of the Biotin-PEG10-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Mix gently and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines. For example, add 1 M Tris-HCl, pH 8.0 or 1 M Glycine to a final concentration of 50-100 mM.

    • Incubate for an additional 10-30 minutes at room temperature.

Part 3: Purification of the Biotinylated Antibody

To ensure the removal of unreacted biotin, the conjugated antibody must be purified.

  • Gel Filtration/Desalting: This is the most common and efficient method. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

  • Dialysis: The biotinylated antibody can be dialyzed against a large volume of storage buffer with several buffer changes over 24-48 hours.

Part 4: Characterization of the Biotinylated Antibody
  • Protein Concentration Determination: Measure the absorbance of the purified biotinylated antibody at 280 nm (A280) to determine its concentration.

  • Degree of Biotinylation (HABA Assay): The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules per antibody.

    • Principle: The HABA dye binds to avidin, producing a color that can be measured at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.

    • Protocol:

      • Prepare a HABA/Avidin solution and measure its absorbance at 500 nm (A500 HABA/Avidin).

      • Add a known amount of the biotinylated antibody to the HABA/Avidin solution and mix.

      • Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).

      • The moles of biotin per mole of antibody can then be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Data Presentation

Table 1: Recommended Molar Excess of Biotin-PEG10-NHS Ester

Antibody ConcentrationRecommended Molar Excess (Biotin:Antibody)Expected Degree of Labeling (Biotin/Antibody)
1-10 mg/mL20-fold4 - 6
2 mg/mL≥ 20-fold~8 - 12
10 mg/mL≥ 12-fold~8 - 12

Data is compiled from typical biotinylation protocols. The optimal ratio may need to be determined empirically for each specific antibody and application.

Table 2: HABA Assay Parameters

ParameterValueReference
Wavelength for Absorbance Measurement500 nm
Molar Extinction Coefficient (ε) of HABA/Avidin Complex34,000 M⁻¹cm⁻¹

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody in Amine-Containing Buffer buffer_exchange Buffer Exchange (Desalting/Dialysis) antibody->buffer_exchange antibody_ready Antibody in Amine-Free Buffer (PBS, pH 7.2-8.0) buffer_exchange->antibody_ready conjugation Incubate (30-60 min @ RT or 2h @ 4°C) antibody_ready->conjugation biotin_reagent Biotin-PEG10-NHS Ester dmso Anhydrous DMSO/DMF biotin_solution Biotin Stock Solution (10 mM) biotin_reagent->biotin_solution Dissolve biotin_solution->conjugation quenching Add Quenching Buffer (Tris or Glycine) conjugation->quenching purification Purification (Desalting/Dialysis) quenching->purification characterization Characterization (A280 & HABA Assay) purification->characterization final_product Biotinylated Antibody characterization->final_product

Caption: Workflow for this compound Antibody Conjugation.

Immunoassay_Application cluster_binding Binding Events cluster_detection Signal Generation & Detection antigen Target Antigen biotin_ab Biotinylated Antibody antigen->biotin_ab Binds to streptavidin_conjugate Streptavidin-Enzyme (e.g., HRP) Conjugate biotin_ab->streptavidin_conjugate Binds to substrate Substrate streptavidin_conjugate->substrate Acts on signal Detectable Signal (Colorimetric/Fluorescent) substrate->signal detection Signal Quantification signal->detection

Caption: Application of Biotinylated Antibody in an Immunoassay.

References

Application Notes and Protocols for Nucleic Acid Labeling with Biotin-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biotinylation, the covalent attachment of biotin to a molecule, is a fundamental technique in molecular biology, diagnostics, and drug development.[1][2] The exceptionally high affinity between biotin and streptavidin forms the basis for numerous applications, including the purification, immobilization, and detection of nucleic acids.[1][][4] Biotin-PEG10-NHS ester is a specialized reagent designed for the efficient and specific labeling of amine-modified nucleic acids (DNA and RNA).

This reagent incorporates three key functional components:

  • Biotin: A vitamin that binds with very high affinity and specificity to streptavidin and avidin.

  • PEG10 Spacer: A hydrophilic 10-unit polyethylene glycol (PEG) spacer arm. This spacer enhances the water solubility of the labeled nucleic acid and extends the biotin moiety away from the nucleic acid backbone, minimizing steric hindrance and improving its accessibility for binding to streptavidin.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that specifically and efficiently reacts with primary amines (-NH2) on modified nucleic acids to form a stable and irreversible amide bond.

These application notes provide a detailed, step-by-step protocol for the biotinylation of amine-modified nucleic acids using Biotin-PEG10-NHS ester, along with methods for the purification and analysis of the resulting conjugate.

Reaction Principle

The core of the labeling process is the reaction between the NHS ester of the biotinylation reagent and a primary amine on the nucleic acid. This reaction proceeds efficiently at a slightly alkaline pH (typically 8.5) and results in the formation of a stable amide linkage, covalently attaching the Biotin-PEG10 moiety to the nucleic acid.

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide (or other amine-containing nucleic acid)

  • Biotin-PEG10-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Nuclease-free water

  • Purification system (e.g., HPLC, desalting columns, or ethanol precipitation reagents)

  • Quantification assay reagents (e.g., HABA/avidin assay)

Protocol 1: Biotinylation of an Amine-Modified Oligonucleotide

This protocol details the biotinylation of an amine-modified oligonucleotide. The procedure can be adapted for other amine-containing nucleic acids.

1. Preparation of the Amine-Modified Oligonucleotide:

  • Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

2. Preparation of the Biotin-PEG10-NHS Ester Solution:

  • Important: The Biotin-PEG10-NHS ester is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
  • Immediately before use, dissolve the Biotin-PEG10-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Do not store the reconstituted reagent.

3. Biotinylation Reaction:

  • Calculate the required volume of the Biotin-PEG10-NHS ester solution to achieve a 10- to 20-fold molar excess relative to the amine-modified oligonucleotide. For many applications, this molar excess is sufficient for high labeling efficiency.
  • Add the calculated volume of the Biotin-PEG10-NHS ester solution to the oligonucleotide solution.
  • Gently vortex the reaction mixture and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

Protocol 2: Purification of the Biotinylated Oligonucleotide

It is crucial to remove the unreacted, free biotinylation reagent from the labeled oligonucleotide to prevent interference in downstream applications that utilize streptavidin binding.

Option A: Ethanol Precipitation

  • To the reaction mixture, add 0.1 volumes of 3 M sodium acetate, pH 5.2.
  • Add 2.5-3 volumes of cold absolute ethanol.
  • Mix thoroughly and incubate at -20°C for at least 1 hour.
  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
  • Carefully decant the supernatant.
  • Wash the pellet with 70% ethanol and centrifuge again for 10 minutes.
  • Remove the supernatant and air-dry the pellet.
  • Resuspend the purified biotinylated oligonucleotide in nuclease-free water or a suitable buffer.

Option B: Size-Exclusion Chromatography (Desalting Column)

  • Equilibrate a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.
  • Apply the reaction mixture to the column.
  • Elute the biotinylated oligonucleotide with nuclease-free water or buffer. The larger, labeled oligonucleotide will elute first, while the smaller, unreacted biotin reagent will be retained longer.
  • Collect the fractions containing the purified product.

Option C: High-Performance Liquid Chromatography (HPLC)

  • For the highest purity, reverse-phase HPLC (RP-HPLC) can be used to separate the biotinylated oligonucleotide from the unreacted starting material and the free biotinylation reagent.

Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin in a sample.

  • Add the HABA/Avidin solution to a cuvette or microplate well.

  • Measure the initial absorbance at 500 nm (A500_initial).

  • Add a known volume of the purified biotinylated nucleic acid sample or a biotin standard to the HABA/Avidin solution and mix.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the final absorbance at 500 nm (A500_final).

  • The decrease in absorbance is proportional to the amount of biotin in the sample. The degree of labeling can be calculated by comparing the absorbance change of the sample to a standard curve generated with known amounts of free biotin.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, primarily the molar ratio of the Biotin-PEG10-NHS ester to the amine-modified nucleic acid. The following table provides representative data on labeling efficiency.

Molar Ratio (Biotin Reagent:Oligo)Typical Labeling Efficiency (%)
5:160-75
10:175-90
20:1>90

Note: These values are illustrative and the optimal molar ratio may need to be determined empirically for each specific nucleic acid and application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_oligo Dissolve Amine-Modified Nucleic Acid in Conjugation Buffer (pH 8.5) reaction Combine Reagents (10-20x Molar Excess of Biotin) Incubate 2h @ RT or O/N @ 4°C prep_oligo->reaction Nucleic Acid Solution prep_biotin Dissolve Biotin-PEG10-NHS Ester in Anhydrous DMSO or DMF prep_biotin->reaction Biotin Solution purify Remove Excess Biotin Reagent (Ethanol Precipitation, Desalting, or HPLC) reaction->purify Biotinylated Product + Excess Reagent quantify Quantify Biotin Incorporation (HABA Assay) purify->quantify Purified Biotinylated Nucleic Acid application Downstream Applications (e.g., Pull-down, Imaging) quantify->application

Caption: Workflow for biotinylating and analyzing nucleic acids.

reaction_pathway cluster_reactants Reactants cluster_products Products NA_amine Nucleic Acid-NH2 (Amine-Modified Nucleic Acid) Labeled_NA Nucleic Acid-NH-CO-PEG10-Biotin (Stable Amide Bond) NA_amine->Labeled_NA pH 8.5 Biotin_NHS Biotin-PEG10-O-NHS (Biotin-PEG10-NHS Ester) Biotin_NHS->Labeled_NA NHS NHS (N-hydroxysuccinimide byproduct)

Caption: Reaction of Biotin-PEG10-NHS Ester with an amine-modified nucleic acid.

References

Unveiling Protein Interactions: A Guide to Pull-Down Assays Using Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes and is a cornerstone of modern drug discovery. Pull-down assays are a powerful in vitro technique to identify and validate PPIs. This document provides detailed application notes and protocols for utilizing Biotin-PEG10-amine as a key reagent in pull-down assays, tailored for researchers, scientists, and drug development professionals.

This compound is a versatile tool that combines the high-affinity interaction of biotin and streptavidin with the benefits of a polyethylene glycol (PEG) spacer. The terminal amine group allows for its conjugation to a "bait" protein, typically through a carboxyl group on the protein, using a coupling agent like EDC. The biotin moiety then serves as a high-affinity handle for immobilizing the bait protein onto streptavidin-coated beads. The PEG10 spacer, a hydrophilic chain of 10 ethylene glycol units, is crucial for enhancing the solubility of the biotinylated protein, reducing non-specific binding, and minimizing steric hindrance, thereby improving the efficiency and specificity of the pull-down assay.[1][2]

Principle of the Assay

The pull-down assay using a biotinylated bait protein involves three main stages:

  • Biotinylation of the Bait Protein: The bait protein of interest is covalently labeled with this compound.

  • Formation of the Bait-Prey Complex: The biotinylated bait protein is immobilized on streptavidin-coated beads. This complex is then incubated with a cell lysate or a purified protein sample containing the putative "prey" protein(s). If an interaction occurs, a stable bait-prey complex will form on the beads.

  • Isolation and Detection of the Prey Protein: The beads are washed to remove non-specifically bound proteins. The prey protein is then eluted from the beads and identified using techniques such as Western blotting or mass spectrometry.[3][4]

Advantages of Using this compound

  • High Specificity: The extremely strong and specific interaction between biotin and streptavidin ensures efficient capture of the bait protein and its interacting partners.[5]

  • Reduced Steric Hindrance: The long, flexible PEG10 spacer arm positions the biotin moiety away from the protein, minimizing steric hindrance and allowing for efficient binding to streptavidin.

  • Increased Solubility: The hydrophilic nature of the PEG linker enhances the solubility of the biotinylated protein, preventing aggregation and maintaining its native conformation.

  • Versatility: The amine group on this compound allows for its conjugation to carboxyl groups on proteins, providing a versatile method for biotinylation.

Experimental Workflow

The overall workflow of a pull-down assay using this compound is depicted below. This process begins with the biotinylation of the bait protein, followed by its immobilization on streptavidin beads, incubation with the prey protein source, washing to remove non-specific binders, and finally, elution and analysis of the interacting prey protein.

PullDown_Workflow cluster_bait_prep Bait Protein Preparation cluster_pull_down Pull-Down Assay cluster_analysis Analysis Biotinylation Biotinylation of Bait Protein with This compound Purification Removal of excess Biotin Biotinylation->Purification Immobilization Immobilization on Streptavidin Beads Purification->Immobilization Incubation Incubation with Prey Protein Source (e.g., Cell Lysate) Immobilization->Incubation Washing Wash Steps to Remove Non-specific Binding Incubation->Washing Elution Elution of Bait-Prey Complex Washing->Elution Analysis Analysis of Prey Protein (Western Blot / Mass Spectrometry) Elution->Analysis

Figure 1: Experimental workflow for a pull-down assay.

Detailed Protocols

Protocol 1: Biotinylation of Bait Protein with this compound

This protocol describes the biotinylation of a purified bait protein containing accessible carboxyl groups using this compound and a water-soluble carbodiimide crosslinker, EDC.

Materials:

  • Purified bait protein (1-10 mg/mL in amine-free buffer, e.g., MES buffer, pH 4.5-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the purified bait protein in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Also, prepare a 100 mM stock solution of EDC in Activation Buffer. If using NHS or Sulfo-NHS, prepare a 100 mM stock solution in the same buffer.

  • Activation of Carboxyl Groups: Add EDC (and NHS/Sulfo-NHS, if used) to the protein solution to a final concentration of 2-10 mM. A 10- to 50-fold molar excess of EDC over the protein is a common starting point. Incubate for 15 minutes at room temperature.

  • Biotinylation Reaction: Add the this compound stock solution to the activated protein solution. A 20- to 50-fold molar excess of this compound to the protein is a typical starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will react with any excess EDC.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification: Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).

Protocol 2: Pull-Down Assay to Study Protein Interactions

This protocol outlines the procedure for using the biotinylated bait protein to pull down its interacting partners from a cell lysate.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate containing the prey protein(s)

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Preparation of Streptavidin Beads: Resuspend the streptavidin beads and wash them twice with Binding/Wash Buffer.

  • Immobilization of Bait Protein: Add the biotinylated bait protein to the washed streptavidin beads. The amount of bait protein to be added should be optimized, but a starting point is 10-50 µg of biotinylated protein per 50 µL of bead slurry. Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Blocking (Optional): To reduce non-specific binding, block the beads with a solution of biotin (e.g., in Biotin Blocking Buffer) for 10-15 minutes.

  • Washing: Pellet the beads (using a magnetic stand for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

  • Incubation with Prey: Add the cell lysate (containing the prey protein) to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

    • For Western Blot Analysis: Add 1X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.

    • For Mass Spectrometry Analysis: Use a non-denaturing elution buffer (e.g., acidic buffer). Add the Elution Buffer to the beads and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the expected prey protein or by mass spectrometry to identify novel interacting partners.

Data Presentation

The results of a pull-down assay can be presented in various ways. For validation of a known interaction, a Western blot is typically sufficient. For the discovery of new interaction partners, mass spectrometry is the method of choice. The following tables provide examples of how quantitative data from such experiments can be structured.

Table 1: Western Blot Densitometry Analysis

SampleBait ProteinPrey Protein (Input)Prey Protein (Eluate)Fold Enrichment
ExperimentalBiotin-Protein X1.000.858.5
Control (No Bait)-1.000.050.5
Control (Unrelated Bait)Biotin-Protein Y1.000.101.0

Fold Enrichment is calculated as (Eluate Signal / Input Signal) / (Control Eluate Signal / Control Input Signal).

Table 2: Mass Spectrometry Data Summary

Protein IDGene NameMascot ScoreSequence Coverage (%)Unique PeptidesFold Change (Bait vs. Control)
P12345GENE1345451215.2
Q67890GENE228932912.8
P98765GENE31502558.5
O12345GENE4551021.2 (non-specific)

Signaling Pathway Visualization

Pull-down assays are instrumental in mapping protein interaction networks within signaling pathways. For instance, if a pull-down assay identifies Protein B as an interactor of a known kinase (Protein A), this can help to place Protein B within the kinase's signaling cascade.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_pulldown Pull-Down Result Receptor Receptor Protein_A Protein A (Kinase) Receptor->Protein_A Activates Protein_B Protein B (Identified Interactor) Protein_A->Protein_B Phosphorylates Bait Bait: Biotin-Protein A Downstream_Effector Downstream Effector Protein_B->Downstream_Effector Regulates Prey Prey: Protein B Bait->Prey Interaction

Figure 2: Integration of pull-down data into a signaling pathway.

Logical Relationship Diagram

The decision-making process for analyzing pull-down results can be visualized to guide researchers through data interpretation.

Logic_Diagram Start Pull-Down Experiment with this compound Bait Western_Blot Prey Detected in Eluate by Western Blot? Start->Western_Blot Mass_Spec Identify Proteins by Mass Spectrometry Western_Blot->Mass_Spec No Known_Interaction Known Interaction? Western_Blot->Known_Interaction Yes No_Interaction No Interaction Detected Western_Blot->No_Interaction No Signal Analyze_Candidates Analyze Candidate Proteins Mass_Spec->Analyze_Candidates Confirmed Interaction Confirmed Known_Interaction->Confirmed Yes Novel_Candidate Novel Interaction Candidate Identified Known_Interaction->Novel_Candidate No Validate_Novel Validate Novel Interaction Validate_Novel->Confirmed Novel_Candidate->Validate_Novel Analyze_Candidates->Novel_Candidate

Figure 3: Decision tree for analyzing pull-down assay results.

These application notes and protocols provide a comprehensive framework for utilizing this compound in pull-down assays. By following these guidelines, researchers can effectively identify and characterize protein-protein interactions, contributing to a deeper understanding of cellular biology and advancing drug discovery efforts.

References

Application Notes and Protocols for Biotin-PEG10-amine in ELISA and Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG10-amine for the labeling of proteins and antibodies and their subsequent use in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting applications. The inclusion of a 10-unit polyethylene glycol (PEG) spacer arm on the biotin molecule reduces steric hindrance and enhances the accessibility of the biotin moiety to avidin or streptavidin, potentially increasing signal intensity and assay sensitivity.[1]

Principle of this compound Conjugation

This compound possesses a terminal primary amine group, which allows for its conjugation to carboxyl groups on target proteins, such as antibodies.[2] This is typically achieved through a carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates the carboxyl groups on the protein (found on aspartic acid, glutamic acid residues, and the C-terminus) to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of this compound to form a stable amide bond.[2][3]

Data Presentation

Table 1: Representative Data for a Sandwich ELISA Using a this compound Labeled Detection Antibody
Antigen Concentration (ng/mL)Optical Density (OD) at 450 nm (Mean)Standard DeviationCoefficient of Variation (%)
102.1580.1024.73
51.6890.0855.03
2.51.0540.0585.50
1.250.6210.0375.96
0.6250.3550.0257.04
0.3130.2010.0188.96
0.1560.1250.01310.40
0 (Blank)0.0520.0059.62
Table 2: Densitometry Analysis from a Western Blot Using a this compound Labeled Primary Antibody
SampleProtein Load (µg)Target Protein Band Intensity (Arbitrary Units)Normalized Intensity (Intensity/Loading Control)
Control Lysate2055,6781.00
Treated Lysate 120112,3452.02
Treated Lysate 22025,8900.47
Purified Antigen0.1150,432N/A
Negative Control20Not Detected0.00

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody using EDC

This protocol details the method for covalently attaching this compound to an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for enhancing efficiency)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting spin column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the Activation Buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (like Tris) or carboxyl groups must be avoided.[3]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the antibody solution with a 100-fold molar excess of this compound.

    • Optional but recommended: Add NHS or Sulfo-NHS to the reaction mixture at a 2-5 fold molar excess over EDC. This converts the O-acylisourea intermediate to a more stable amine-reactive NHS ester, increasing coupling efficiency.

  • Activation and Conjugation:

    • Immediately before use, prepare a 10 mg/mL solution of EDC in cold Activation Buffer.

    • Add a 10-fold molar excess of the EDC solution to the antibody/biotin-amine mixture.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and EDC byproducts using a desalting spin column or by dialyzing the reaction mixture against PBS.

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C in aliquots with a cryoprotectant (e.g., glycerol) for long-term storage.

Protocol 2: Application in a Sandwich ELISA

This protocol describes the use of a this compound labeled detection antibody in a sandwich ELISA format.

Materials:

  • 96-well microplate

  • Capture Antibody

  • This compound labeled Detection Antibody (from Protocol 1)

  • Antigen standard and samples

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted capture antibody to each well of the microplate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted antigen standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the this compound labeled detection antibody in Blocking Buffer (the optimal concentration, typically 0.1-1 µg/mL, should be determined empirically).

    • Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Protocol 3: Application in Western Blotting

This protocol outlines the use of a this compound labeled primary antibody for the detection of a target protein.

Materials:

  • Protein samples and SDS-PAGE gels

  • Transfer apparatus and membrane (PVDF or nitrocellulose)

  • This compound labeled Primary Antibody (from Protocol 1)

  • Blocking Buffer (e.g., TBST with 5% non-fat dry milk or BSA)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent Substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • SDS-PAGE and Transfer:

    • Separate protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane using standard procedures.

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the this compound labeled primary antibody in Blocking Buffer. The optimal dilution must be determined empirically (a starting point is 1:1000 to 1:10,000).

    • Incubate the membrane with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer (typical dilutions range from 1:5,000 to 1:20,000).

    • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

Visualizations

ELISA_Workflow cluster_Plate Microplate Well cluster_Reagents Reagents CaptureAb 1. Coat with Capture Antibody Block1 2. Block Non-specific Sites Antigen 3. Add Antigen Sample DetectAb 4. Add this compound labeled Detection Antibody Strep_HRP 5. Add Streptavidin-HRP Substrate 6. Add TMB Substrate Signal 7. Measure Signal (OD 450nm) r_CaptureAb Capture Ab r_CaptureAb->CaptureAb r_Blocker Blocking Buffer r_Blocker->Block1 r_Antigen Antigen r_Antigen->Antigen r_DetectAb Biotinylated Detection Ab r_DetectAb->DetectAb r_Strep_HRP Strep-HRP r_Strep_HRP->Strep_HRP r_Substrate TMB r_Substrate->Substrate Western_Blot_Workflow start Protein Separation (SDS-PAGE) transfer Transfer to Membrane start->transfer block Block Membrane (e.g., 5% Milk) transfer->block primary_ab Incubate with this compound labeled Primary Antibody block->primary_ab wash1 Wash (3x) primary_ab->wash1 strep_hrp Incubate with Streptavidin-HRP wash1->strep_hrp wash2 Wash (3x) strep_hrp->wash2 detect Add ECL Substrate & Image wash2->detect end Signal Detection detect->end Conjugation_Pathway Protein Protein with Carboxyl Group (-COOH) Intermediate Reactive O-acylisourea Intermediate Protein->Intermediate + EDC EDC EDC->Intermediate Conjugate Stable Amide Bond (Biotinylated Protein) Intermediate->Conjugate + Urea Urea Byproduct Intermediate->Urea BiotinAmine This compound (H2N-) BiotinAmine->Conjugate

References

Application of Biotin-PEG10-amine in Flow Cytometry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG10-amine is a versatile reagent that combines the high-affinity binding of biotin to streptavidin (or avidin) with a long, hydrophilic polyethylene glycol (PEG) spacer. This structure is advantageous in flow cytometry for minimizing steric hindrance and reducing non-specific binding, thereby improving the signal-to-noise ratio. The terminal amine group allows for its conjugation to various molecules, such as proteins, antibodies, or other probes, enabling a wide range of applications in cellular analysis.

This document provides detailed application notes and protocols for the use of this compound in flow cytometry, focusing on cell surface labeling, ligand-receptor interaction studies, and apoptosis detection.

Key Applications

  • Indirect Immunofluorescent Staining of Cell Surface Antigens: this compound can be conjugated to primary antibodies. The biotinylated antibody is then detected with a fluorescently labeled streptavidin conjugate. This method offers signal amplification as multiple streptavidin molecules can bind to a single biotinylated antibody.

  • Ligand-Receptor Binding Assays: A ligand of interest can be conjugated with this compound to study its interaction with receptors on the cell surface. The binding can be quantified using a fluorescent streptavidin conjugate. The PEG spacer helps to present the ligand at a distance from the cell surface, facilitating its interaction with the receptor.

  • Apoptosis Detection: this compound can be conjugated to Annexin V to detect the externalization of phosphatidylserine (PS) on the surface of apoptotic cells. This provides a flexible and sensitive method for studying programmed cell death.

Data Presentation

The following tables summarize quantitative data from representative flow cytometry experiments utilizing biotinylated probes for cell surface labeling. This data is illustrative of the types of quantitative results that can be obtained.

Table 1: Quantification of Biotin-Labeled Red Blood Cells (RBCs)

Sulfo-NHS-Biotin Concentration (µg/mL)Molecules of Equivalent Soluble Fluorochrome (MESF)/RBC
3~32,000
15~120,000
30~200,000

Data adapted from a study on biotin-labeled red blood cells, demonstrating the correlation between biotin concentration and fluorescence intensity.[1][2]

Table 2: Median Fluorescence Intensity (MFI) of Cell-Surface Labeled Cells

Cell TypeLabeling ConditionMedian Fluorescence Intensity (MFI) of Streptavidin-FITC
RAW 264.7Control (Unlabeled)< 10
RAW 264.7Labeled with Biotinylated Anchor Lipid> 100

This table illustrates the significant increase in fluorescence intensity upon labeling cell surface molecules with a biotinylated probe.[3]

Experimental Protocols

Protocol 1: Indirect Immunofluorescent Staining of Cell Surface Antigens

This protocol describes the labeling of a cell surface antigen using a primary antibody conjugated to this compound, followed by detection with a fluorescently labeled streptavidin.

Materials:

  • Cells of interest

  • Primary antibody conjugated to this compound

  • Fluorochrome-conjugated streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in the same buffer.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking agent (e.g., 5% normal serum from the same species as the secondary antibody) for 15-20 minutes on ice.

  • Primary Antibody Incubation: Add the this compound conjugated primary antibody at a predetermined optimal concentration. Incubate for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Secondary Reagent Incubation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated streptavidin at its recommended dilution. Incubate for 20-30 minutes on ice, protected from light.

  • Final Washes: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

  • Resuspension and Analysis: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Protocol 2: Apoptosis Detection using this compound-Annexin V

This protocol details the detection of apoptotic cells through the binding of this compound conjugated Annexin V to exposed phosphatidylserine.

Materials:

  • Control and treated cells

  • This compound conjugated Annexin V

  • Fluorochrome-conjugated streptavidin

  • 1X Annexin V Binding Buffer (user-prepared or from a kit)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest control and treated cells. Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Annexin V Incubation: Add 5 µL of this compound conjugated Annexin V to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Washing: Add 400 µL of 1X Annexin V Binding Buffer and gently mix. Centrifuge at 300 x g for 5 minutes.

  • Streptavidin Incubation: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer containing the fluorochrome-conjugated streptavidin. Incubate for 15 minutes at room temperature in the dark.

  • Viability Staining: Add a viability dye such as Propidium Iodide to the cell suspension just before analysis to differentiate necrotic from apoptotic cells.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Apoptotic cells will be positive for the streptavidin fluorochrome and negative for the viability dye.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_immunofluorescence cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare Cell Suspension block Blocking (Optional) prep_cells->block primary_ab Incubate with This compound Ab block->primary_ab wash1 Wash primary_ab->wash1 secondary Incubate with Fluorescent Streptavidin wash1->secondary wash2 Wash secondary->wash2 analyze Analyze on Flow Cytometer wash2->analyze experimental_workflow_apoptosis cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare Cell Suspension annexin_v Incubate with This compound-Annexin V prep_cells->annexin_v wash1 Wash annexin_v->wash1 streptavidin Incubate with Fluorescent Streptavidin wash1->streptavidin viability_dye Add Viability Dye (e.g., PI) streptavidin->viability_dye analyze Analyze on Flow Cytometer viability_dye->analyze signaling_detection_principle cluster_cell Cell Surface cluster_signal Downstream Signaling receptor Receptor signaling Signaling Cascade receptor->signaling Activation ligand This compound -Ligand ligand->receptor Binding streptavidin Fluorescent Streptavidin ligand->streptavidin Detection

References

Application Notes and Protocols for Immobilization of Molecules on Streptavidin Beads using Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The high-affinity, non-covalent interaction between biotin and streptavidin is a cornerstone of many biotechnological applications, including affinity purification, immunoassays, and drug delivery. Biotinylation, the process of attaching biotin to a molecule of interest, enables its immobilization onto streptavidin-coated surfaces, such as magnetic beads or resin. The choice of the biotinylating reagent is critical for the success of these applications.

Biotin-PEG10-amine is a biotinylation reagent that features a long, hydrophilic polyethylene glycol (PEG) spacer arm terminating in a primary amine group. The PEG10 spacer offers several advantages, including increased water solubility of the biotinylated molecule, reduced steric hindrance for efficient binding to streptavidin, and minimization of non-specific interactions. The terminal amine group allows for the covalent conjugation of biotin to molecules containing accessible carboxyl groups, such as proteins with aspartic and glutamic acid residues, or other molecules with carboxylic acid functionalities. This is achieved through the use of carbodiimide chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

These application notes provide a comprehensive overview of the use of this compound for the immobilization of molecules onto streptavidin beads, including detailed experimental protocols and data presentation.

Data Presentation

The efficiency of biotinylation and subsequent immobilization can be quantified to ensure reproducibility and optimize experimental outcomes. The following tables provide a structured summary of key quantitative data.

Table 1: Properties of this compound

PropertyValue
Molecular Weight ~750 g/mol
Spacer Arm Length ~48.5 Å
Reactive Group Primary Amine (-NH₂)
Target Functional Group Carboxylic Acid (-COOH)

Table 2: Representative Biotinylation Efficiency and Streptavidin Bead Binding Capacity

Molecule TypeTarget Molecule (Example)Molar Ratio (this compound:Molecule)Biotinylation Efficiency (% Labeled)Moles of Biotin per Mole of ProteinStreptavidin Bead Binding Capacity (per mL of beads)
ProteinBovine Serum Albumin (BSA)20:1>90%4-6~1.5 mg
Small MoleculeCarboxylic acid-containing drug5:1>95%1Dependent on molecule size
Nucleic Acid5'-carboxy-modified oligonucleotide10:1>90%1Dependent on oligo length

Note: The values presented in this table are illustrative and can vary depending on the specific molecule, reaction conditions, and the type of streptavidin beads used. It is recommended to empirically determine the optimal conditions for each specific application.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound using EDC/NHS Chemistry

This protocol describes the biotinylation of a protein containing accessible carboxyl groups.

Materials:

  • Protein to be biotinylated (in a carboxyl- and amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in ultrapure water.

    • Immediately before use, prepare a 100 mg/mL solution of EDC in ultrapure water.

    • Immediately before use, prepare a 100 mg/mL solution of NHS in ultrapure water.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Biotinylation Reaction:

    • Add the this compound stock solution to the activated protein solution. A 20-fold molar excess of the biotin reagent to the protein is a common starting point.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotinylation reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

  • Biotinylated protein sample (purified from excess biotin)

  • HABA/Avidin solution (commercially available kits or prepared in-house)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Follow the manufacturer's instructions if using a kit.

  • Blank Measurement: Add the appropriate volume of HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.

  • Sample Measurement: Add a known concentration of the biotinylated protein solution to the cuvette, mix well, and incubate for 2 minutes.

  • Read Absorbance: Measure the absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.

  • Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically provided with commercial kits).

Protocol 3: Immobilization of Biotinylated Molecules on Streptavidin Magnetic Beads

This protocol describes the capture of a biotinylated molecule onto streptavidin-coated magnetic beads.

Materials:

  • Biotinylated molecule (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20

  • Elution Buffer (optional, for recovery of the target-binding partner): e.g., 0.1 M glycine, pH 2.8

  • Magnetic separation rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in the vial.

    • Transfer the desired volume of beads to a clean tube.

    • Place the tube on a magnetic rack to separate the beads from the storage solution. Remove and discard the supernatant.

    • Wash the beads twice with Binding/Wash Buffer.

  • Immobilization:

    • Add the biotinylated molecule solution to the washed beads. The amount of biotinylated molecule to add will depend on the binding capacity of the beads (refer to the manufacturer's specifications and Table 2).

    • Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound molecule.

  • Downstream Applications: The beads with the immobilized molecule are now ready for use in various applications, such as pull-down assays or as a solid support for affinity chromatography.

Mandatory Visualizations

experimental_workflow cluster_biotinylation Protocol 1: Biotinylation cluster_quantification Protocol 2: Quantification cluster_immobilization Protocol 3: Immobilization Protein Protein with -COOH groups EDC_NHS EDC / NHS Activation Protein->EDC_NHS Activate -COOH Biotinylated_Protein Biotinylated Protein EDC_NHS->Biotinylated_Protein Biotin_PEG_Amine This compound Biotin_PEG_Amine->Biotinylated_Protein Conjugate to activated -COOH Purification Purification (Desalting/Dialysis) Biotinylated_Protein->Purification HABA_Assay HABA Assay Purification->HABA_Assay Determine Biotin: Protein Ratio Quantified_Protein Quantified Biotinylated Protein HABA_Assay->Quantified_Protein Immobilized_Complex Immobilized Molecule-Bead Complex Quantified_Protein->Immobilized_Complex Bind Biotin to Streptavidin Streptavidin_Beads Streptavidin Magnetic Beads Streptavidin_Beads->Immobilized_Complex Downstream_App Downstream Applications Immobilized_Complex->Downstream_App

Caption: Experimental workflow for biotinylation and immobilization.

signaling_pathway cluster_activation Carboxyl Group Activation cluster_conjugation Amine Conjugation cluster_immobilization_logic Immobilization Carboxyl R-COOH (Carboxyl Group on Molecule) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (Biotinylated Molecule) NHS_Ester->Amide_Bond + Biotin_Amine Biotin-PEG10-NH2 Biotin_Amine->Amide_Bond Biotin Biotin Moiety Streptavidin Streptavidin on Bead Immobilized_Complex High-Affinity Complex Streptavidin->Immobilized_Complex Biotin->Immobilized_Complex Non-covalent Interaction

Caption: Chemical pathway of biotinylation and immobilization.

Application Notes and Protocols: Biotin-PEG10-amine in Proximity-Dependent Biotinylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent biotinylation (PDB) techniques, such as BioID, TurboID, and APEX, have revolutionized the study of protein-protein interactions (PPIs) and the spatial organization of proteins within living cells. These methods utilize promiscuous labeling enzymes fused to a protein of interest (the "bait") to covalently tag nearby proteins (the "prey") with a biotin derivative. Subsequent affinity purification and mass spectrometry analysis identify the biotinylated proteins, providing a snapshot of the bait protein's microenvironment.

This document provides detailed application notes and protocols for the use of biotinylating reagents in PDB assays. While standard protocols for BioID and TurboID utilize biotin, and APEX protocols use biotin-phenol, we will also discuss the characteristics of Biotin-PEG10-amine and its potential, though not yet widely documented, applications in this field. The inclusion of a polyethylene glycol (PEG) spacer in biotinylation reagents can enhance their utility by increasing water solubility and reducing steric hindrance, which may improve the efficiency of certain assays.[1]

This compound: Structure and Properties

This compound is a biotinylation reagent that incorporates a 10-unit polyethylene glycol (PEG) spacer between the biotin moiety and a terminal amine group.

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming the basis for strong and specific affinity purification of biotinylated molecules.

  • PEG10 Spacer: A hydrophilic chain of 10 ethylene glycol units. This spacer increases the water solubility of the molecule and provides a flexible arm that can reduce steric hindrance, potentially allowing for more efficient labeling of proteins in crowded cellular environments.

  • Amine Group: The terminal primary amine (-NH2) allows for conjugation to other molecules through amine-reactive chemistry, for example, with NHS esters.

While this compound is commercially available and used as a PROTAC linker, its direct application as a substrate for promiscuous biotin ligases like TurboID or peroxidases like APEX2 in proximity labeling experiments is not well-documented in peer-reviewed literature.[2][3] Standard protocols for these techniques have been optimized using biotin or biotin-phenol.

Proximity-Dependent Biotinylation Techniques: An Overview

Proximity labeling techniques can be broadly categorized into two main types based on the enzyme used: biotin ligases and peroxidases.

  • Biotin Ligase-Based Methods (e.g., BioID, TurboID): These methods employ a mutated E. coli biotin ligase (BirA*) or its engineered variants (TurboID, miniTurbo) that promiscuously generate reactive biotinoyl-5'-AMP. This intermediate then diffuses from the enzyme's active site and covalently attaches to primary amines (primarily on lysine residues) of nearby proteins.[4][5] TurboID offers the advantage of much faster labeling kinetics (minutes) compared to the original BioID (hours).

  • Peroxidase-Based Methods (e.g., APEX, APEX2): These methods use an engineered ascorbate peroxidase (APEX2) that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol into a short-lived, highly reactive biotin-phenoxyl radical. This radical then covalently labels electron-rich amino acid residues, such as tyrosine, on proximal proteins. APEX-based labeling is extremely rapid, occurring within minutes.

Data Presentation: Comparison of Proximity Labeling Enzymes

The choice of enzyme is a critical consideration in designing a proximity labeling experiment. The following table summarizes key quantitative data for commonly used enzymes.

EnzymeLabeling TimeSubstrateLabeled ResiduesKey AdvantagesKey Disadvantages
BioID 16-24 hoursBiotinLysinesWell-established, good for stable interactomesLong labeling time, potential for artifacts
TurboID 10 minutesBiotinLysinesRapid labeling, suitable for dynamic processes, active at lower temperaturesHigher background biotinylation, potential for toxicity with overexpression
APEX2 1 minuteBiotin-phenol, H₂O₂TyrosinesVery rapid labeling, high temporal resolutionRequires H₂O₂ which can be toxic to cells

Experimental Protocols

The following are detailed protocols for TurboID and APEX2-mediated proximity labeling. While these protocols specify biotin and biotin-phenol, respectively, researchers interested in exploring novel substrates like this compound would need to perform extensive optimization.

Protocol 1: TurboID-Mediated Proximity Labeling in Mammalian Cells

This protocol is adapted from established TurboID procedures.

Materials:

  • Mammalian cell line of interest

  • Expression vector encoding the protein of interest fused to TurboID

  • Transfection reagent

  • Complete cell culture medium

  • Biotin stock solution (50 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with protease and phosphatase inhibitors

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (2% SDS in water)

  • Wash Buffer 2 (50 mM HEPES pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% deoxycholate)

  • Wash Buffer 3 (10 mM Tris-HCl pH 7.5, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.1% deoxycholate)

  • 50 mM Ammonium Bicarbonate

  • SDS-PAGE sample buffer

Procedure:

  • Cell Culture and Transfection:

    • Plate cells to be 70-80% confluent at the time of transfection.

    • Transfect cells with the TurboID-fusion construct using a suitable transfection reagent according to the manufacturer's instructions.

    • It is recommended to generate stable cell lines for reproducible expression levels. Include a negative control, such as cells expressing TurboID alone.

  • Biotin Labeling:

    • 24-48 hours post-transfection (for transient expression), or when stably expressing cells are at the desired confluency, add biotin to the culture medium to a final concentration of 50 µM.

    • Incubate for 10 minutes at 37°C. Note: The optimal labeling time may need to be determined empirically.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Incubate on ice for 10 minutes with occasional vortexing.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification of Biotinylated Proteins:

    • Determine the protein concentration of the supernatant.

    • Equilibrate the streptavidin magnetic beads by washing them three times with RIPA buffer.

    • Incubate the cleared lysate with the equilibrated streptavidin beads for 1-3 hours at 4°C with gentle rotation.

    • Collect the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with the following buffers:

      • Twice with Wash Buffer 1.

      • Once with Wash Buffer 2.

      • Once with Wash Buffer 3.

      • Three times with 50 mM Ammonium Bicarbonate.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing 2 mM biotin.

    • Alternatively, for on-bead digestion, resuspend the beads in 50 mM Ammonium Bicarbonate and proceed with trypsin digestion according to standard mass spectrometry protocols.

Protocol 2: APEX2-Mediated Proximity Labeling in Mammalian Cells

This protocol is based on established APEX2 procedures.

Materials:

  • Mammalian cell line of interest

  • Expression vector encoding the protein of interest fused to APEX2

  • Transfection reagent

  • Complete cell culture medium

  • Biotin-phenol stock solution (500 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (100 mM in water, freshly prepared)

  • Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide in PBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (as in Protocol 1)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (as in Protocol 1)

  • SDS-PAGE sample buffer

Procedure:

  • Cell Culture and Transfection:

    • Follow the same procedure as in Protocol 1 for cell culture and transfection with the APEX2-fusion construct.

  • Biotin-Phenol Loading:

    • Incubate the cells with 500 µM biotin-phenol in complete medium for 30 minutes at 37°C.

  • APEX2-Catalyzed Biotinylation:

    • Add H₂O₂ to the medium to a final concentration of 1 mM.

    • Gently swirl the plate and incubate for exactly 1 minute at room temperature.

    • Immediately aspirate the medium and add the quenching solution to stop the reaction.

  • Cell Lysis, Affinity Purification, and Sample Preparation:

    • Follow steps 3 through 6 from Protocol 1 for cell lysis, affinity purification of biotinylated proteins, washing, and sample preparation for mass spectrometry.

Mandatory Visualizations

Signaling Pathway Diagram: Hippo Signaling Pathway Investigated by Proximity Labeling

The Hippo signaling pathway, which controls organ size by regulating cell proliferation and apoptosis, has been extensively studied using proximity labeling techniques like BioID to map its protein-protein interaction network.

Hippo_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core_kinase Core Kinase Cascade cluster_downstream Downstream Effectors Fat Fat MST1_2 MST1/2 (Hippo) Fat->MST1_2 activate Dachsous Dachsous Dachsous->MST1_2 activate Merlin Merlin Merlin->MST1_2 activate Kibra Kibra Kibra->MST1_2 activate SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 (Warts) MST1_2->LATS1_2 activates PL_note Proximity labeling (e.g., BioID) is used to identify components and interactions within this pathway. MST1_2->PL_note SAV1->LATS1_2 activates MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ (Yorkie) LATS1_2->YAP_TAZ phosphorylates (inactivates) TEAD TEADs YAP_TAZ->TEAD co-activates Gene_Expression Target Gene Expression (e.g., Cyclin E, DIAP1) TEAD->Gene_Expression promotes

Caption: The Hippo signaling pathway, a key regulator of organ size.

Experimental Workflow Diagram: TurboID-based Proximity Labeling

The following diagram illustrates the general workflow for a TurboID-based proximity labeling experiment.

TurboID_Workflow Start Start: Cells expressing Bait-TurboID fusion protein Add_Biotin Add excess biotin (e.g., 50 µM) Start->Add_Biotin Incubate Incubate for 10 minutes at 37°C Add_Biotin->Incubate Labeling Proximity-dependent biotinylation of proximal proteins Incubate->Labeling Lyse Cell Lysis Labeling->Lyse Purify Affinity purification of biotinylated proteins with streptavidin beads Lyse->Purify Wash Stringent Washes Purify->Wash Elute Elution or on-bead digestion Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Data Analysis and Protein Identification MS->Analysis

Caption: General workflow for TurboID-based proximity labeling experiments.

Conclusion

Proximity-dependent biotinylation assays are powerful tools for mapping protein interaction networks in a cellular context. While standard protocols for BioID/TurboID and APEX are well-established with biotin and biotin-phenol, respectively, the exploration of novel biotinylating reagents could further enhance these techniques. This compound, with its hydrophilic PEG spacer, presents an interesting candidate for future studies, although its efficacy as a substrate for promiscuous ligases and peroxidases requires empirical validation. The detailed protocols provided herein serve as a comprehensive guide for researchers employing these powerful techniques to unravel the complexities of cellular organization and signaling.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation with Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG10-amine for the sample preparation of proteins for mass spectrometry analysis. This document outlines the chemical properties of this compound, detailed protocols for its application in cell surface proteomics and immunoprecipitation, and guidance on data analysis.

Introduction to this compound

This compound is a versatile reagent used for the biotinylation of proteins and other biomolecules. It features a biotin moiety for high-affinity binding to streptavidin or avidin, a 10-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine group for conjugation to carboxyl groups or other reactive moieties.[1][2] The extended PEG10 linker provides greater flexibility and separation between the biotin and the target molecule compared to shorter PEG chains.[3] This characteristic is particularly advantageous in mass spectrometry workflows, as it facilitates efficient enrichment of biotinylated proteins and peptides from complex biological samples.

Chemical Properties of this compound and Related Reagents:

CompoundMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupTarget Functional Group
Biotin-NHS Ester341.3813.5NHS EsterPrimary Amines
Biotin-PEG4-NHS Ester588.6729NHS EsterPrimary Amines
Biotin-PEG10-NHS Ester ~853.0 ~52.5 NHS Ester Primary Amines
Biotin-PEG12-NHS Ester941.1Not SpecifiedNHS EsterPrimary Amines
This compound 726.92 - Amine Carboxyls, NHS Esters

Note: The spacer arm length for Biotin-PEG10-NHS ester is an approximation. Data for NHS-ester variants are provided for comparison of linker arm properties.[4]

Key Applications in Mass Spectrometry

  • Cell Surface Proteomics: Specifically label and enrich cell surface proteins for in-depth analysis of the surfaceome.[5]

  • Protein-Protein Interaction Studies: Identify protein interaction partners through immunoprecipitation of biotinylated bait proteins.

  • Targeted Protein Degradation (TPD): Used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) to study the degradation of target proteins. This compound can be incorporated as a linker in PROTAC design.

  • Quantitative Proteomics: Compatible with stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) and TMT (Tandem Mass Tags) for comparative proteomic analyses.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation and Enrichment for Mass Spectrometry

This protocol describes the labeling of cell surface proteins using an amine-reactive derivative of Biotin-PEG10 (e.g., Biotin-PEG10-NHS Ester) for subsequent enrichment and analysis by mass spectrometry.

Materials:

  • Biotin-PEG10-NHS Ester

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Tris-Buffered Saline (TBS), pH 7.5, ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-agarose or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS, 1% Triton X-100, 150 mM NaCl in 50 mM HEPES, pH 7.5)

  • Ammonium Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to 80-90% confluency.

    • Wash cells three times with ice-cold PBS to remove media proteins.

  • Biotinylation:

    • Immediately before use, prepare a fresh solution of Biotin-PEG10-NHS Ester in anhydrous DMSO (e.g., 10 mg/mL).

    • Dilute the Biotin-PEG10-NHS Ester stock solution in ice-cold PBS to the desired final concentration (e.g., 0.25-1 mg/mL).

    • Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.

  • Quenching:

    • Remove the biotinylation solution and wash the cells once with ice-cold Quenching Buffer to stop the reaction.

    • Wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Add ice-cold Lysis Buffer to the cells and scrape to collect the cell lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate streptavidin beads by washing three times with Lysis Buffer.

    • Incubate the clarified cell lysate with the equilibrated streptavidin beads for 2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and collect the supernatant (unbound fraction) for analysis if desired.

    • Wash the beads extensively: three times with Wash Buffer 1, followed by three times with Wash Buffer 2, and finally three times with 50 mM Ammonium Bicarbonate.

  • On-Bead Digestion:

    • Resuspend the washed beads in 50 mM Ammonium Bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (e.g., 1:50 trypsin-to-protein ratio) and incubate overnight at 37°C.

  • Peptide Elution and Sample Preparation for MS:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 80% acetonitrile/0.1% formic acid to recover any remaining peptides.

    • Combine the eluates, dry them in a vacuum centrifuge, and desalt using a C18 StageTip or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

G cluster_workflow Cell Surface Proteomics Workflow A Cell Culture & Harvest B Biotinylation with Biotin-PEG10-NHS Ester A->B C Quenching B->C D Cell Lysis C->D E Enrichment on Streptavidin Beads D->E F On-Bead Digestion (Reduction, Alkylation, Trypsin) E->F G Peptide Elution & Desalting F->G H LC-MS/MS Analysis G->H

Cell Surface Proteomics Workflow Diagram.

Protocol 2: Immunoprecipitation of a Biotinylated Protein for Interaction Proteomics

This protocol describes the immunoprecipitation of a specific protein that has been biotinylated, along with its interaction partners, for subsequent identification by mass spectrometry. This can be achieved by expressing a biotin ligase (like BioID) fused to a protein of interest.

Materials:

  • Cells expressing the biotinylated protein of interest

  • Lysis Buffer (stringent, e.g., RIPA buffer, or non-denaturing, e.g., Triton X-100 based buffer, depending on the desired interactions)

  • Streptavidin magnetic beads

  • Wash Buffer (as optimized for the specific interaction)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, or 25 mM biotin at 95°C for 5 minutes)

  • Sample preparation reagents for mass spectrometry (as in Protocol 1)

Procedure:

  • Cell Lysis:

    • Harvest and wash cells as described in Protocol 1.

    • Lyse cells in an appropriate Lysis Buffer to maintain protein-protein interactions.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with streptavidin magnetic beads for 2-4 hours at 4°C with rotation.

    • Separate the beads from the lysate using a magnetic stand.

  • Washing:

    • Wash the beads three to five times with Wash Buffer to remove non-specific binders. The stringency of the wash buffer may need to be optimized.

  • Elution:

    • Elute the biotinylated protein and its interactors from the beads using Elution Buffer. Heating with excess biotin is a common method.

    • Alternatively, for mass spectrometry, on-bead digestion as described in Protocol 1 can be performed.

  • Sample Preparation for MS:

    • If eluting the proteins, proceed with in-solution digestion:

      • Reduce with DTT.

      • Alkylate with IAA.

      • Digest with trypsin.

    • Desalt the resulting peptides before LC-MS/MS analysis.

Application in Signaling Pathway Analysis: EGFR Signaling

Biotinylation-based proteomics can be a powerful tool to study dynamic changes in protein interactions and post-translational modifications within signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, biotinylation can be used to identify proteins that are recruited to the activated receptor. A study using a kinase-catalyzed biotinylation method (K-BMAPS) successfully identified numerous proteins involved in the EGFR signaling cascade upon EGF stimulation. While this method uses ATP-biotin, the downstream enrichment and mass spectrometry principles are analogous to those used with amine-reactive biotinylation.

Quantitative Data from a K-BMAPS study on EGFR Signaling:

ProteinLog2 Fold Change (EGF-stimulated vs. Unstimulated)Function in EGFR Pathway
EGFR2.5Receptor Tyrosine Kinase
SHC11.8Adaptor Protein
GRB21.5Adaptor Protein
GAB12.1Scaffolding Protein
PTPN111.7Tyrosine Phosphatase

This table presents example data from a study using a biotinylation-based method to quantify changes in protein phosphorylation upon EGFR activation.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

Simplified EGFR Signaling Pathway.

Application in Targeted Protein Degradation (TPD)

This compound serves as a valuable building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG10 linker in this compound can be adapted to connect the target-binding warhead and the E3 ligase ligand in a PROTAC. The biotin moiety can then be used for affinity purification and identification of the PROTAC-target-E3 ligase ternary complex, or to study off-target effects and the broader impact on the proteome using mass spectrometry.

G cluster_tpd PROTAC-Mediated Protein Degradation PROTAC PROTAC (with Biotin-PEG10 Linker) Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex Target->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded Protein Proteasome->Degradation

PROTAC-Mediated Protein Degradation.

Data Analysis Considerations

  • Database Searching: When analyzing mass spectrometry data, the mass of the biotin-PEG10 modification must be added as a variable modification on primary amines (lysine residues and N-termini) in the search parameters of your proteomics software.

  • Quantitative Analysis: For quantitative proteomics experiments (SILAC, TMT), specialized software is required to determine the relative abundance of peptides and proteins between different experimental conditions.

  • Contaminant Filtering: It is crucial to filter out common contaminants, such as keratins and proteins that non-specifically bind to the affinity beads. Including appropriate negative controls in your experimental design is essential for distinguishing true interactors from background.

By following these detailed protocols and considerations, researchers can effectively leverage this compound for robust and sensitive mass spectrometry-based proteomic analyses.

References

Troubleshooting & Optimization

How to improve low biotinylation efficiency with Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with biotinylation, with a specific focus on chemistries involving Biotin-PEG10-amine.

Troubleshooting Guide: Low Biotinylation Efficiency

Low or no biotin incorporation is a common issue. This guide will walk you through the most frequent causes and their solutions, categorized by the type of biotinylation chemistry.

Scenario 1: Labeling Carboxyl Groups (-COOH) with this compound (EDC/NHS Chemistry)

This is the primary application for this compound, targeting aspartate, glutamate, or C-terminal carboxyl groups on proteins.

Question: My biotinylation efficiency is low when using this compound with EDC. What went wrong?

Answer: Low efficiency in EDC-mediated coupling can stem from several factors related to reagents, buffers, and reaction conditions.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the reaction.[1][2] Use a non-amine, non-carboxylate buffer such as MES at the optimal pH.
Suboptimal pH The activation of carboxyl groups by EDC is most efficient at an acidic pH of 4.5-6.0.[3] The subsequent reaction with the amine can proceed at a slightly higher pH (up to 7.4), but the initial activation is critical. Verify your buffer pH with a calibrated meter.
Inactive EDC Reagent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is moisture-sensitive and hydrolyzes in aqueous solutions. Use a fresh vial of EDC or test the activity of your current stock. Always prepare EDC solutions immediately before use and do not store them.
Insufficient Molar Excess of Reagents A significant molar excess of this compound over the target molecule and a sufficient excess of EDC are required. This ensures that the activated carboxyl groups are more likely to react with the biotin reagent than with primary amines on an adjacent protein, which can cause unwanted polymerization.[3]
Protein Polymerization If your protein has both accessible carboxyl and primary amine groups, EDC can cause crosslinking and precipitation.[3] To minimize this, use a large molar excess of this compound (e.g., 100-fold) and a more limited amount of EDC (e.g., 5- to 20-fold molar excess over the protein).
Presence of Nucleophiles Strong nucleophiles other than the intended amine can compete in the reaction. Ensure your sample is free from contaminating nucleophiles.

Troubleshooting Workflow for EDC/NHS Biotinylation

start Low Biotinylation Efficiency check_buffer Check Buffer: - Amine-free? - Carboxylate-free? - pH 4.5-6.0? start->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Yes buffer_bad Incorrect Buffer check_buffer->buffer_bad No check_edc Check EDC Reagent: - Freshly prepared? - From a reliable stock? buffer_ok->check_edc exchange_buffer Action: Exchange into MES Buffer, pH 4.5-6.0 buffer_bad->exchange_buffer exchange_buffer->check_edc edc_ok EDC OK check_edc->edc_ok Yes edc_bad Inactive EDC check_edc->edc_bad No check_ratios Review Molar Ratios: - High excess of Biotin-Amine? - Sufficient EDC? edc_ok->check_ratios use_fresh_edc Action: Use a new vial of EDC and prepare fresh edc_bad->use_fresh_edc use_fresh_edc->check_ratios ratios_ok Ratios OK check_ratios->ratios_ok Yes ratios_bad Suboptimal Ratios check_ratios->ratios_bad No check_precipitate Check for Precipitation (Protein Polymerization) ratios_ok->check_precipitate optimize_ratios Action: Increase molar excess of Biotin-Amine and/or EDC. Start with 100x Biotin-Amine, 20x EDC. ratios_bad->optimize_ratios optimize_ratios->check_precipitate precipitate_yes Precipitate Found check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No adjust_edc Action: Lower EDC concentration. Ensure high excess of Biotin-Amine. precipitate_yes->adjust_edc success Improved Efficiency precipitate_no->success adjust_edc->success

Caption: Troubleshooting decision tree for low biotinylation efficiency using EDC chemistry.

Scenario 2: Labeling Aldehydes or Ketones with this compound (Reductive Amination)

This chemistry is often used for labeling glycoproteins after periodate oxidation of their sugar moieties.

Question: My reductive amination reaction with this compound is inefficient. What could be the problem?

Answer: Reductive amination is a two-step process (imine formation followed by reduction) and issues can arise at either stage.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal pH for Imine Formation The formation of the initial Schiff base (imine) is pH-dependent, typically optimal between pH 6-8. If the pH is too low, the amine on the biotin reagent will be protonated; if too high, the reaction can be inhibited.
Inefficient Reduction Step The reducing agent must be capable of reducing the imine but not the original aldehyde/ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used mild reducing agents suitable for this purpose. Sodium borohydride (NaBH₄) can also be used but may also reduce the original carbonyl group if not carefully controlled.
Instability of the Imine Intermediate The imine intermediate can be susceptible to hydrolysis. The reaction is often performed as a one-pot reaction where the reducing agent is present from the start, immediately converting the imine to a stable amine bond as it forms.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris) will compete with the this compound. Use a non-amine buffer such as HEPES or PBS.
Insufficient Reagent Concentration Ensure a sufficient molar excess of this compound and the reducing agent to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Biotin-PEG10-NHS ester?

A1: The key difference is the reactive group.

  • This compound has a terminal primary amine (-NH₂). It is used to label molecules with reactive groups like carboxyl groups (-COOH) via EDC chemistry or aldehydes/ketones via reductive amination.

  • Biotin-PEG10-NHS ester has a terminal N-hydroxysuccinimide ester. This is an amine-reactive group that targets primary amines (-NH₂) on proteins (lysine residues, N-terminus) to form stable amide bonds. This is one of the most common biotinylation methods.

Q2: What are the optimal storage and handling conditions for Biotin-PEG reagents?

A2:

  • This compound: Store solid reagent, protected from light, at -20°C for long-term storage or 0-4°C for short-term.

  • Biotin-PEG10-NHS ester: This reagent is highly moisture-sensitive. For long-term storage, it must be kept at -20°C in a desiccated environment. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation. Solutions in anhydrous solvents like DMSO or DMF should be prepared immediately before use and not stored for long periods.

Q3: Which buffers should I use for my biotinylation reaction?

A3: The choice of buffer is critical and depends on the chemistry.

Biotinylation Chemistry Recommended Buffers Buffers to Avoid
Amine-Reactive (NHS Ester) PBS (pH 7.2-8.0), Bicarbonate/Carbonate (pH 8.0-9.0), Borate (pH 8.0-9.0).Tris, Glycine, or any buffer with primary amines.
Carboxyl-Reactive (EDC) MES (pH 4.5-6.0). Phosphate buffer can be used but may result in lower efficiency.Tris, Glycine, Acetate, Citrate, or any buffer with amines or carboxylates.
Aldehyde/Ketone-Reactive HEPES, PBS (pH 6-8).Tris or other amine-containing buffers.

Q4: How can I determine if my protein has been successfully biotinylated?

A4: The degree of labeling can be quantified using several methods.

  • HABA Assay: This is a common colorimetric method. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a color that can be measured at 500 nm. Biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample. Free, unreacted biotin must be removed before performing this assay.

  • Streptavidin Gel-Shift Assay: This is a qualitative method. When a biotinylated protein is incubated with streptavidin, it forms a high-molecular-weight complex. This complex will migrate more slowly on an SDS-PAGE gel, resulting in a "shift" compared to the unlabeled protein.

  • Mass Spectrometry: For a precise determination of biotinylation sites and efficiency, mass spectrometry can be employed.

Q5: My protein precipitates after biotinylation. What can I do?

A5: Protein precipitation can be caused by several factors:

  • Over-biotinylation: Attaching too many biotin molecules can alter the protein's net charge and solubility. Reduce the molar excess of the biotin reagent in your reaction.

  • High Concentration of Organic Solvent: If your biotin reagent is dissolved in DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed 10% to avoid denaturing the protein.

  • Unstable Protein: The protein may be unstable under the required reaction conditions (e.g., pH, temperature). Try performing the reaction at a lower temperature (4°C) for a longer duration.

Experimental Protocols

Protocol 1: Biotinylation of Carboxyl Groups using this compound and EDC

This protocol describes the labeling of a generic protein's carboxyl groups.

Materials:

  • Protein to be labeled (in MES Buffer, pH 4.7-6.0)

  • This compound

  • EDC (e.g., Thermo Fisher, Cat. No. 22980)

  • (Optional) N-hydroxysulfosuccinimide (Sulfo-NHS) to improve efficiency

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of extraneous amines and carboxylates.

  • Reagent Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in Activation Buffer or water.

    • Immediately before use, prepare a 100 mM stock solution of EDC in cold Activation Buffer. (Optional: also prepare a 100 mM stock of Sulfo-NHS).

  • Biotinylation Reaction:

    • Add this compound to the protein solution to achieve a large molar excess (e.g., 50 to 100-fold excess over the protein).

    • (Optional) If using Sulfo-NHS, add it to the protein/biotin mixture at a final concentration of ~5 mM.

    • Initiate the reaction by adding EDC to a final concentration of ~5-20 mM (a 5- to 20-fold molar excess over the protein).

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

General Biotinylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis prep_protein 1. Prepare Protein in appropriate buffer prep_reagent 2. Prepare fresh Biotinylation Reagent mix 3. Mix Protein and Biotin Reagent prep_reagent->mix incubate 4. Incubate (Time and Temp dependent on chemistry) mix->incubate quench 5. Quench Reaction (e.g., with Tris buffer) incubate->quench purify 6. Purify Conjugate (Dialysis / Desalting) quench->purify analyze 7. Analyze Efficiency (HABA Assay, Gel Shift) purify->analyze

Caption: A generalized workflow for a typical biotinylation experiment.

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol provides a general method for determining the moles of biotin per mole of protein.

Materials:

  • HABA/Avidin Premix (e.g., Thermo Fisher, Cat. No. 28005)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Biotinylated protein sample (purified)

  • Spectrophotometer and cuvettes or 96-well plate

Procedure (Cuvette Format):

  • Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions. For example, add 100 µL of ultrapure water to one microtube of the premix. Then add this to 900 µL of PBS in a cuvette for a 1 mL final volume.

  • Measure Blank: Use a cuvette with PBS to zero the spectrophotometer at 500 nm.

  • Measure A₅₀₀ of HABA/Avidin: Measure the absorbance of the HABA/Avidin solution at 500 nm. Record this value.

  • Add Biotinylated Sample: Add 100 µL of your purified biotinylated protein sample to the cuvette. Mix well by inversion.

  • Measure A₅₀₀ of Sample Mixture: Wait for the reading to stabilize (approx. 15-30 seconds) and measure the absorbance at 500 nm again. Record this value.

  • Calculate Biotin Concentration: Use the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex (typically ~34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin. Refer to the specific kit manual for the exact calculation formula. The degree of labeling is then determined by dividing the molar concentration of biotin by the molar concentration of the protein.

References

Troubleshooting Biotin-PEG10-amine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Biotin-PEG10-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG spacer important?

A1: this compound is a biotinylation reagent that contains a biotin molecule linked to a primary amine via a 10-unit polyethylene glycol (PEG) spacer. The biotin moiety allows for strong and specific binding to avidin and streptavidin. The hydrophilic PEG spacer is crucial as it enhances the water solubility of the molecule and the resulting biotinylated conjugate, reduces aggregation, and minimizes steric hindrance, thereby facilitating the interaction between biotin and avidin/streptavidin.[1]

Q2: What is the expected solubility of this compound in aqueous buffers?

Q3: What solvents can be used to prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is a common and recommended practice to first prepare a concentrated stock solution in one of these organic solvents before diluting it into your final aqueous buffer.

Q4: Are there any buffer components that should be avoided when working with this compound?

A4: If you are using a variant of Biotin-PEG10 with a reactive functional group (like an NHS ester) for labeling, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the NHS ester. For this compound itself, this is less of a concern unless the amine group is intended for a specific downstream reaction that could be inhibited by other buffer components.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound in aqueous buffers.

Problem: The this compound powder is not dissolving in my aqueous buffer (e.g., PBS).

Possible Cause Suggested Solution
Direct dissolution in aqueous buffer at high concentration While this compound is water-soluble, achieving high concentrations by adding the powder directly to a buffer can be slow or incomplete. It is highly recommended to first prepare a concentrated stock solution (e.g., 10-50 mg/mL) in an organic solvent like DMSO or DMF. Then, add the stock solution dropwise to your stirred aqueous buffer to reach the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting your experiment.
The compound may have formed aggregates. Sonication can help break up small particles and increase the rate of dissolution. Use a bath sonicator for a few minutes. Be cautious with probe sonicators as they can generate heat.
The pH of the buffer is not optimal. The amine group of this compound will be protonated at acidic pH. While this may not drastically decrease solubility for this molecule, adjusting the pH to neutral or slightly basic (pH 7-8.5) can sometimes improve the solubility of molecules with amine groups.
Low temperature is slowing dissolution. Try gently warming the solution to 30-40°C while stirring. Do not overheat, as it could potentially degrade the compound.

Problem: A precipitate forms when I add my this compound stock solution (in organic solvent) to my aqueous buffer.

Possible Cause Suggested Solution
"Salting out" effect. This can occur if the concentrated organic stock is added too quickly to the aqueous buffer, causing the compound to crash out of solution. Add the stock solution very slowly (dropwise) to the vigorously stirring aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of the organic solvent and the PEG compound.
The final concentration is too high. Although the solubility is expected to be high, you may be exceeding the solubility limit in your specific buffer conditions. Try preparing a more dilute final solution.
Buffer incompatibility. While unlikely with standard buffers like PBS, some buffer components at high concentrations could potentially interact with the this compound. If possible, test the solubility in a simpler buffer or sterile water.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative solubility data for Biotin-PEG-amine compounds.

CompoundMolecular Weight ( g/mol )SolubilitySource
This compound~727Soluble in DMSO, DMF. Generally soluble in water and aqueous buffers.
Amine-PEG2-Biotin374.50> 25 mg/mL in water or buffer
Amine-PEG3-Biotin418.55> 25 mg/mL in water or buffer
Amine-PEG11-Biotin770.97> 25 mg/mL in water or buffer
Biotin-PEG4-amine462.6Soluble in Water, DCM, Ethanol

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer.

  • Prepare a Concentrated Stock Solution:

    • Weigh out the required amount of this compound powder in a microcentrifuge tube.

    • Add anhydrous DMSO or DMF to dissolve the powder and create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex briefly to ensure the compound is fully dissolved.

  • Prepare the Final Aqueous Solution:

    • Place the desired volume of your aqueous buffer (e.g., PBS, pH 7.4) in a suitable container.

    • While vigorously stirring the buffer, add the concentrated stock solution dropwise to the buffer until the desired final concentration is reached.

    • Ensure the final concentration of the organic solvent is kept to a minimum (ideally below 1%) to avoid any potential interference with downstream applications.

  • Final Check:

    • Visually inspect the solution for any precipitation or cloudiness. A properly solubilized solution should be clear.

    • If any particulates are present, you can try a brief sonication or filter the solution through a 0.22 µm syringe filter.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_final Final Aqueous Solution Preparation start Weigh this compound aowder dissolve Add anhydrous DMSO or DMF start->dissolve vortex Vortex to dissolve dissolve->vortex stock Concentrated Stock Solution (e.g., 10-50 mg/mL) vortex->stock add_stock Add stock solution dropwise while stirring stock->add_stock Slow addition buffer Aqueous Buffer (e.g., PBS) buffer->add_stock final_solution Final this compound Solution (clear) add_stock->final_solution

Caption: Recommended workflow for preparing an aqueous solution of this compound.

troubleshooting_workflow start Solubility Issue with This compound q1 Did you dissolve the powder directly in aqueous buffer? start->q1 a1_yes Prepare a stock solution in DMSO or DMF first q1->a1_yes Yes q2 Is the solution cloudy or has precipitates? q1->q2 No q3 Did a precipitate form after adding the stock solution? a1_yes->q3 a2_yes_sonicate Try gentle sonication q2->a2_yes_sonicate Yes q2->q3 No a2_yes_warm Warm slightly (30-40°C) a2_yes_sonicate->a2_yes_warm a2_yes_warm->q3 a3_yes Add stock solution slower to stirring buffer q3->a3_yes Yes success Clear Solution q3->success No a3_yes->success fail Issue Persists: Contact Technical Support

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Preventing non-specific binding in Biotin-PEG10-amine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG10-amine and related biotinylation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bioconjugation reagent. It consists of three parts: a biotin group for high-affinity binding to streptavidin or avidin, a 10-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The amine group is used to covalently attach the biotin-PEG linker to other molecules, typically through their carboxyl groups. The PEG spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance, which helps ensure the biotin is accessible for binding.[1][2] This reagent is commonly used for affinity purification, protein-protein interaction studies, and other detection assays.[3][4]

Q2: What causes non-specific binding in experiments using this compound?

A2: Non-specific binding is the attachment of your biotinylated molecule or the detection reagents (like streptavidin) to surfaces or molecules other than the intended target. Key causes include:

  • Incomplete Removal of Unreacted Biotin: Excess, free biotinylation reagent that was not removed after the labeling reaction can compete for binding sites on streptavidin, leading to reduced signal and potentially high background.[3]

  • Hydrophobic and Electrostatic Interactions: Proteins and other molecules can non-specifically adhere to surfaces like microplates or beads through weak interactions.

  • Endogenous Biotin: Some biological samples (e.g., from liver, eggs, or certain cell lysates) contain naturally biotinylated proteins (like carboxylases) which can be detected by streptavidin, causing false positives.

  • Ineffective Blocking: If blocking agents do not sufficiently cover all non-specific binding sites on the solid support (e.g., beads, plates), unwanted molecules can adhere and increase background noise.

  • Insufficient Washing: Inadequate washing steps may fail to remove unbound or weakly bound molecules.

Q3: What is the benefit of the PEG10 spacer in reducing non-specific binding?

A3: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. It creates a "cloud" of hydration around the conjugated molecule, which helps to shield it and prevent non-specific hydrophobic interactions with surfaces. The length of the PEG chain provides spatial separation between the biotin and the conjugated molecule, reducing steric hindrance and making the biotin more accessible to streptavidin. This improved accessibility can lead to more efficient capture of the target, allowing for more stringent washing conditions to remove non-specifically bound proteins.

Troubleshooting Guides

Problem 1: High background signal across the entire plate/blot/beads.

This is one of the most common issues and can arise from several sources. The following troubleshooting workflow can help identify and solve the problem.

G start High Background Observed q1 Was the biotinylation reaction quenched? start->q1 q2 Was excess biotin removed after labeling? q1->q2 Yes sol1 Quench reaction with Tris or Glycine. See Protocol 1. q1->sol1 No q3 Is the blocking step optimized? q2->q3 Yes sol2 Purify labeled protein using dialysis or a desalting column. See Protocol 2. q2->sol2 No q4 Are washing steps stringent enough? q3->q4 Yes sol3 Optimize blocking agent and incubation time. See Table 1 and Protocol 3. q3->sol3 No q5 Could endogenous biotin be the cause? q4->q5 Yes sol4 Increase wash duration, volume, or stringency (add salt/detergent). See Table 2. q4->sol4 No sol5 Perform an endogenous biotin blocking step. See Protocol 4. q5->sol5 Possible end Problem Resolved sol1->end sol2->end sol3->end sol4->end sol5->end G cluster_0 Method 1: Desalting Column cluster_1 Method 2: Dialysis a1 Equilibrate desalting column with buffer a2 Load quenched reaction mixture a1->a2 a3 Collect fractions a2->a3 a4 Pool fractions containing the larger, labeled protein a3->a4 b1 Transfer sample to dialysis cassette b2 Dialyze against large volume of buffer (e.g., PBS) b1->b2 b3 Change buffer 3-4 times over 12-24 hours b2->b3 b4 Recover purified protein sample b3->b4 start Quenched Reaction Mixture start->a1 start->b1

References

Technical Support Center: Optimizing Biotin-PEG10-Amine to Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of Biotin-PEG10-amine to protein for effective labeling. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and optimal biotinylation results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: A common starting point for biotinylation is a 10- to 20-fold molar excess of the biotinylation reagent to the protein.[1] However, the optimal ratio is empirical and depends on the specific protein and the desired degree of labeling.[1] For dilute protein solutions (e.g., 2 mg/mL), a higher molar excess of ≥ 20-fold is recommended, while for more concentrated solutions (e.g., 10 mg/mL), a ≥ 12-fold molar excess may be sufficient.[2][3]

Q2: What are the ideal reaction conditions for biotinylating my protein with this compound?

A2: The reaction is most efficient at a pH range of 7 to 9.[1] A common protocol suggests incubating the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring. It is crucial to use an amine-free buffer, such as Phosphate Buffered Saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction.

Q3: How can I determine the degree of biotinylation after the labeling reaction?

A3: The extent of biotin modification can be determined using several methods. The most common is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm. More sensitive fluorescent-based assays are also available. Additionally, some commercially available biotinylation reagents, like ChromaLINK® Biotin, have a built-in UV-traceable chromophore, allowing for rapid calculation of the number of biotins attached to a protein by measuring the absorbance at 280 nm and 354 nm.

Q4: My protein precipitates after the biotinylation reaction. What could be the cause?

A4: Protein precipitation is a common issue that can arise from over-biotinylation. The addition of too many biotin molecules can alter the protein's net charge, leading to changes in its isoelectric point (pI) and solubility. To avoid this, it is recommended to optimize the molar excess of the biotin reagent to find the right balance between labeling efficiency and protein stability.

Q5: The labeling efficiency of my protein is very low. What are the possible reasons?

A5: Low labeling efficiency can be attributed to several factors. First, ensure that your protein has available primary amines (lysine residues and the N-terminus) for the NHS ester to react with. Second, check that your buffer is free of interfering substances like Tris or glycine. Lastly, confirm that you are using a sufficient molar excess of the biotin reagent, as the optimal ratio may need to be determined empirically. The NHS ester is also moisture-sensitive and can hydrolyze, so it is crucial to prepare the stock solution immediately before use in an anhydrous solvent like DMF or DMSO.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the biotinylation process.

Problem Possible Cause Solution
Low or no biotinylation Inactive NHS ester due to hydrolysis.Prepare the this compound stock solution in anhydrous DMF or DMSO immediately before use. Do not store aqueous stock solutions.
Buffer contains primary amines (e.g., Tris, glycine).Exchange the protein into an amine-free buffer like PBS (pH 7.2-8.0) before the reaction.
Insufficient molar excess of biotin reagent.Increase the molar ratio of this compound to protein. Optimization may be required.
Low protein concentration.For dilute protein solutions, a greater molar excess of the biotin reagent is needed to achieve the same level of incorporation.
Protein precipitation or aggregation Over-biotinylation affecting protein solubility.Reduce the molar excess of the biotin reagent in the reaction. Perform a titration to find the optimal ratio.
Organic solvent (DMF/DMSO) concentration is too high.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to prevent protein denaturation.
Inconsistent results between batches Incomplete removal of excess biotin reagent.Use a desalting column or dialysis to thoroughly remove unreacted biotin after the reaction.
Variation in the degree of labeling.Quantify the degree of biotinylation for each batch to ensure consistency.
Incomplete reaction.Consider increasing the reaction time (e.g., by 1.5-2x) to ensure the reaction goes to completion.
High background in downstream applications Non-specific binding due to excess, unreacted biotin.Purify the biotinylated protein using a desalting column or dialysis to remove all non-reacted biotin.

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • This compound (NHS ester)

  • Protein to be labeled

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Biotinylation Reaction:

    • Calculate the required amount of this compound. A 10- to 20-fold molar excess is a common starting point.

    • Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).

  • Storage: Store the biotinylated protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Determination of Degree of Biotinylation using the HABA Assay

This protocol describes how to quantify the amount of biotin incorporated into a protein.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Biotin standards of known concentrations

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare Biotin Standards: Prepare a series of biotin standards in the same buffer as your biotinylated protein.

  • Assay:

    • Add a known volume of the HABA/Avidin solution to a cuvette or microplate well.

    • Measure the initial absorbance at 500 nm (A_initial).

    • Add a known volume of your biotinylated protein sample or biotin standard to the HABA/Avidin solution and mix.

    • Incubate for a few minutes to allow the biotin to displace the HABA.

    • Measure the final absorbance at 500 nm (A_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A_initial - A_final) for each standard and your sample.

    • Create a standard curve by plotting the ΔA for the biotin standards against their known concentrations.

    • Use the standard curve to determine the concentration of biotin in your protein sample.

    • The molar ratio of biotin to protein can then be calculated by dividing the molar concentration of biotin by the molar concentration of the protein.

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and Biotin Reagent Protein_Prep->Mix Biotin_Prep Prepare this compound Stock Solution (in DMSO/DMF) Biotin_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Quantify Quantify Biotinylation (e.g., HABA Assay) Purify->Quantify Store Store Biotinylated Protein Quantify->Store

Caption: General workflow for protein biotinylation.

Troubleshooting_Logic Start Start Biotinylation Check_Labeling Is Labeling Successful? Start->Check_Labeling Check_Precipitation Is There Precipitation? Check_Labeling->Check_Precipitation Yes Troubleshoot_Low_Labeling Troubleshoot Low Labeling: - Check Buffer (Amine-Free) - Increase Molar Ratio - Check Reagent Activity Check_Labeling->Troubleshoot_Low_Labeling No Troubleshoot_Precipitation Troubleshoot Precipitation: - Decrease Molar Ratio - Check Solvent % Check_Precipitation->Troubleshoot_Precipitation Yes Success Successful Biotinylation Check_Precipitation->Success No Troubleshoot_Low_Labeling->Start Troubleshoot_Precipitation->Start

Caption: Troubleshooting logic for biotinylation experiments.

References

Side reactions and byproducts of Biotin-PEG10-amine conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG10-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound and similar NHS ester-based biotinylation reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for Biotin-PEG10-NHS ester conjugation to an amine-containing molecule?

A1: The conjugation reaction occurs via nucleophilic acyl substitution. The primary amine (-NH2) on your target molecule acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester on the Biotin-PEG10 reagent. This results in the formation of a stable amide bond and the release of NHS as a byproduct. This reaction is most efficient in a pH range of 7.2 to 8.5.[1][2]

Q2: What are the most common side reactions and byproducts I should be aware of?

A2: The most significant side reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the NHS ester, causing it to hydrolyze into a non-reactive carboxylic acid and releasing the NHS group.[3] This reaction is a major competitor to the desired amidation reaction and its rate increases significantly with higher pH.[1] Other, less common side reactions include the acylation of other nucleophilic amino acid residues such as the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine.[4] Reactivity with the imidazole group of histidine and the guanidinium group of arginine has also been reported, though these are generally minor.

Q3: Why is my biotinylation efficiency low?

A3: Low biotinylation efficiency can be attributed to several factors:

  • Hydrolysis of the Biotin-PEG10-NHS ester: The reagent may have degraded due to improper storage or handling, or the reaction pH may be too high, favoring hydrolysis.

  • Presence of primary amines in the buffer: Buffers such as Tris or glycine will compete with your target molecule for the biotinylation reagent, reducing the efficiency of the desired reaction.

  • Low protein concentration: In dilute protein solutions, the competing hydrolysis reaction becomes more pronounced relative to the bimolecular conjugation reaction.

  • Inaccessible amine groups: The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure.

Q4: I'm observing precipitation or aggregation of my protein after the conjugation reaction. What could be the cause?

A4: Protein aggregation is a potential issue that can arise from several factors during biotinylation:

  • Over-biotinylation: A high degree of labeling can alter the protein's isoelectric point and surface properties, leading to precipitation. Biotinylation of protein complexes has been shown to sometimes lead to aggregation.

  • High concentration of organic solvent: The Biotin-PEG10-NHS ester is often dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this stock solution to your aqueous protein solution can cause denaturation and aggregation.

  • Inherent instability of the protein: The reaction conditions (e.g., pH, temperature) may not be optimal for your specific protein's stability.

Q5: How do I remove unreacted this compound and byproducts after the reaction?

A5: It is crucial to remove excess biotinylation reagent to prevent interference in downstream applications. The two most common methods are size-exclusion chromatography (e.g., using a desalting column) and dialysis. Both methods separate the larger, biotinylated protein from the smaller, unreacted biotin reagent and NHS byproduct based on their size difference.

Data Presentation

Table 1: Physicochemical Properties of Biotin-PEG-NHS Esters

This table provides a comparison of key properties for Biotin-NHS esters with varying PEG spacer lengths. The spacer arm length for Biotin-PEG10-NHS is an approximation based on the known lengths of other PEG spacers.

CompoundMolecular Weight ( g/mol )Spacer Arm Length (Å)
Biotin-NHS Ester341.3813.5
Biotin-PEG4-NHS Ester588.6729
Biotin-PEG10-NHS Ester ~853.0 ~52.5
Biotin-PEG12-NHS Ester941.1Not Specified

Table 2: Stability of NHS Esters in Aqueous Solution

This table summarizes the effect of pH on the rate of hydrolysis for NHS esters, a critical side reaction. The half-life is the time it takes for 50% of the NHS ester to become hydrolyzed and thus inactive.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours
7.0Room Temperature2-4 hours
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room TemperatureA few minutes

Troubleshooting Guides

Problem 1: Low or No Biotinylation Efficiency

Possible CauseRecommended Solution
Hydrolysis of NHS ester Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the Biotin-PEG10-NHS ester stock solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of competing primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis prior to the reaction.
Low protein concentration Increase the concentration of your protein solution (ideally 1-10 mg/mL). For dilute solutions, a greater molar excess of the biotin reagent may be required.
Inactive NHS ester reagent The reagent may have hydrolyzed due to improper storage. Use a fresh vial of the biotinylation reagent. To test for activity, you can measure the absorbance at 260 nm before and after intentional hydrolysis with a strong base, as the released NHS byproduct absorbs at this wavelength.
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered. Consider using a biotinylation reagent with a longer spacer arm. If the native conformation is not essential for downstream applications, gentle denaturation could be an option.

Problem 2: Protein Precipitation or Aggregation During/After Conjugation

Possible CauseRecommended Solution
High degree of labeling (over-biotinylation) Reduce the molar excess of the Biotin-PEG10-NHS ester relative to the protein to control the number of modifications per molecule.
High concentration of organic solvent from stock solution Keep the volume of the added biotin stock solution to a minimum, ideally not exceeding 10% of the total reaction volume, to avoid protein denaturation.
Protein instability at reaction pH While the optimal pH for the NHS ester reaction is 7.2-8.5, your protein may be least soluble at this pH. If the protein's isoelectric point (pI) is within this range, consider adjusting the pH slightly. Changing the pH of the buffer away from the pI will increase the net charge on the protein and can improve solubility.
Suboptimal temperature Perform the reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration to improve protein stability.
Oxidation-induced aggregation If your protein has sensitive cysteine residues, consider adding a non-thiol reducing agent like TCEP at a low concentration, but be aware that this is not compatible with maleimide-based chemistries.

Experimental Protocols

Protocol 1: Biotinylation of an Antibody with Biotin-PEG10-NHS Ester

This protocol is a general guideline for labeling an IgG antibody and should be optimized for your specific application.

Materials:

  • Purified IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

  • Biotin-PEG10-NHS ester.

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification.

Procedure:

  • Preparation: Allow the vial of Biotin-PEG10-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Biotin-PEG10-NHS ester in anhydrous DMSO or DMF.

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent. A 10- to 20-fold molar excess of the biotin reagent to the antibody is a common starting point. The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the Biotin-PEG10-NHS ester stock solution to the antibody solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0). Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by either size-exclusion chromatography or dialysis.

    • Size-Exclusion Chromatography (Desalting Column): Equilibrate the column with your desired storage buffer (e.g., PBS). Apply the quenched reaction mixture to the column and collect the fractions containing the larger, biotinylated antibody, which will elute first.

    • Dialysis: Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO for an IgG). Dialyze against your desired storage buffer at 4°C for several hours to overnight, with at least two buffer changes.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a rapid estimation of the degree of biotinylation.

Procedure:

  • Ensure your biotinylated protein sample is purified from any free biotin.

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).

  • Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the absorbance reading to stabilize.

  • Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).

  • Calculate the moles of biotin per mole of protein using the change in absorbance and the known extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹ at 500 nm).

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS can be used to confirm successful biotinylation by detecting the mass shift corresponding to the addition of the Biotin-PEG10 moiety.

Procedure:

  • Sample Preparation: Mix a small amount of your purified biotinylated protein (optimally 5-50 pmol/µL) with a MALDI matrix solution (e.g., sinapinic acid for proteins) in a 1:1 ratio on the MALDI target plate.

  • Allow the mixture to air-dry, forming co-crystals of the protein and matrix.

  • Analysis: Acquire the mass spectrum of the biotinylated protein. Compare this to the spectrum of the un-biotinylated protein.

  • Interpretation: A successful conjugation will show an increase in mass corresponding to the molecular weight of the attached Biotin-PEG10 moiety for each amine that has been modified. The molecular weight of the this compound portion that is added is approximately 726.92 Da.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis P1 Prepare Protein in Amine-Free Buffer R1 Combine Protein and Biotin Reagent P1->R1 P2 Prepare Biotin-PEG10-NHS Stock Solution (in DMSO/DMF) P2->R1 R2 Incubate (RT or 4°C) R1->R2 R3 Quench Reaction (e.g., with Tris) R2->R3 U1 Size-Exclusion Chromatography (Desalting Column) R3->U1 Fast U2 Dialysis R3->U2 Thorough A1 Quantify Biotinylation (HABA Assay) U1->A1 A2 Confirm Conjugation (MALDI-TOF MS) U1->A2 U2->A1 U2->A2

Caption: Experimental workflow for this compound conjugation.

reaction_mechanism cluster_products Products BiotinPEG Biotin-PEG10-NHS Conjugate Biotin-PEG10-CO-NH-Protein (Stable Amide Bond) BiotinPEG->Conjugate Aminolysis (Desired Reaction) HydrolyzedBiotin Biotin-PEG10-COOH (Inactive) BiotinPEG->HydrolyzedBiotin Hydrolysis (Competing Reaction) ProteinAmine Protein-NH2 ProteinAmine->Conjugate NHS NHS Water H2O (Hydrolysis) Water->HydrolyzedBiotin

Caption: Reaction mechanism of Biotin-PEG10-NHS ester with a primary amine.

troubleshooting_tree Start Start Troubleshooting Problem What is the primary issue? Start->Problem LowYield Low Biotinylation Yield Problem->LowYield Low Yield Aggregation Protein Aggregation Problem->Aggregation Aggregation HighBg High Background in Assay Problem->HighBg High Background Cause_LowYield Possible Cause? LowYield->Cause_LowYield Cause_Aggregation Possible Cause? Aggregation->Cause_Aggregation Cause_HighBg Possible Cause? HighBg->Cause_HighBg Hydrolysis Reagent Hydrolysis? Cause_LowYield->Hydrolysis Yes BufferIssue Amine in Buffer? Cause_LowYield->BufferIssue No CheckReagent Use fresh reagent. Store desiccated at -20°C. Hydrolysis->CheckReagent ChangeBuffer Use amine-free buffer (e.g., PBS). BufferIssue->ChangeBuffer Overlabeling Over-biotinylation? Cause_Aggregation->Overlabeling Yes Solvent Too much DMSO/DMF? Cause_Aggregation->Solvent No ReduceRatio Decrease molar ratio of biotin reagent. Overlabeling->ReduceRatio LimitSolvent Keep organic solvent <10% of reaction volume. Solvent->LimitSolvent FreeBiotin Incomplete removal of excess biotin? Cause_HighBg->FreeBiotin ImprovePurification Ensure thorough purification (desalting or dialysis). FreeBiotin->ImprovePurification

References

Technical Support Center: Biotin-PEG10-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively quench excess Biotin-PEG10-amine in a reaction, along with troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

A1: Quenching excess this compound is a critical step to prevent unwanted side reactions in subsequent experimental steps. The unreacted primary amine of this compound is nucleophilic and can interfere with other reagents or labeling procedures, leading to non-specific conjugation and potentially compromising the integrity and function of your target molecule.

Q2: What are the common methods for quenching excess primary amines?

A2: The most common method for quenching excess primary amines in a bioconjugation reaction is through acylation. This involves reacting the primary amine with an acylating agent to form a stable, unreactive amide bond. This process is often referred to as "capping."

Q3: What are suitable quenching agents for this compound?

A3: Suitable quenching agents are small, amine-reactive molecules that efficiently cap the primary amine of this compound without adversely affecting the already formed conjugate. Common choices include acetic anhydride and N-hydroxysuccinimide (NHS) esters of short-chain carboxylic acids, such as succinimidyl acetate.

Q4: How do I remove the quenched this compound and excess quenching agent?

A4: After the quenching reaction, the capped this compound and any remaining quenching agent can be removed from the reaction mixture based on size differences. Standard laboratory techniques such as size-exclusion chromatography (e.g., desalting columns) or dialysis are effective for separating the larger, purified conjugate from these smaller molecules.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low quenching efficiency Insufficient quenching agent: The molar excess of the quenching agent may be too low to react with all the excess this compound.Increase the molar excess of the quenching agent (e.g., 50-100 fold excess over the estimated excess of this compound).
Suboptimal pH: The pH of the reaction mixture may not be optimal for the acylation reaction. For NHS esters, a pH of 7.2-8.5 is generally recommended.[2][3] For acetic anhydride, maintaining a slightly basic pH (around 8.0) is also effective.Adjust the pH of the reaction mixture to the optimal range for your chosen quenching agent. Use a non-amine-containing buffer like phosphate-buffered saline (PBS).
Hydrolysis of quenching agent: NHS esters and anhydrides can hydrolyze in aqueous solutions, reducing their reactivity.[2][3]Prepare fresh solutions of the quenching agent immediately before use. Minimize the reaction time to what is necessary for complete quenching.
Protein precipitation or aggregation after quenching Over-modification of the protein: The quenching agent, if used in very high excess or for a prolonged time, might react with primary amines (e.g., lysine residues) on the surface of your protein, altering its properties and causing aggregation.Use a controlled molar excess of the quenching agent and optimize the reaction time. Consider using a milder quenching agent.
Change in buffer conditions: The addition of the quenching agent or pH adjustment might have altered the buffer composition, leading to protein instability.Ensure the final buffer conditions are compatible with your protein's stability. A buffer exchange step after quenching is recommended.
Difficulty in removing quenched biotin and excess reagent Inappropriate purification method: The chosen purification method may not be suitable for the size difference between your protein and the small molecules.For proteins, size-exclusion chromatography (desalting columns) with an appropriate molecular weight cutoff (MWCO) is highly effective. Dialysis with a suitable MWCO membrane is also a good option.
Insufficient purification cycles: A single purification step may not be enough to completely remove all small molecule contaminants.Perform multiple rounds of buffer exchange or chromatography until the desired purity is achieved.

Experimental Protocols

Protocol 1: Quenching Excess this compound with Acetic Anhydride

This protocol describes the use of acetic anhydride to cap the unreacted primary amine of this compound.

Materials:

  • Reaction mixture containing your purified conjugate and excess this compound

  • Acetic anhydride

  • 50 mM Sodium Phosphate Buffer, pH 8.0 (or another suitable non-amine buffer)

  • Desalting column (e.g., G-25) or dialysis cassette with an appropriate MWCO

  • pH meter

Procedure:

  • pH Adjustment: Adjust the pH of the reaction mixture to 8.0 using a small amount of a suitable base if necessary.

  • Prepare Acetic Anhydride Solution: Prepare a fresh 1 M solution of acetic anhydride in a dry, inert solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching Reaction: While gently stirring the reaction mixture, add a 50 to 100-fold molar excess of the acetic anhydride solution relative to the estimated amount of excess this compound.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Purification: Remove the acetylated this compound and excess acetic anhydride by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.

Protocol 2: Quenching Excess this compound with Succinimidyl Acetate

This protocol utilizes an NHS ester of acetic acid to quench the excess this compound.

Materials:

  • Reaction mixture containing your purified conjugate and excess this compound

  • Succinimidyl acetate

  • 50 mM Sodium Phosphate Buffer, pH 8.0 (or another suitable non-amine buffer)

  • Desalting column (e.g., G-25) or dialysis cassette with an appropriate MWCO

  • Anhydrous DMSO or DMF

Procedure:

  • pH Adjustment: Ensure the pH of the reaction mixture is between 7.2 and 8.5.

  • Prepare Succinimidyl Acetate Solution: Immediately before use, dissolve succinimidyl acetate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Quenching Reaction: Add a 20 to 50-fold molar excess of the succinimidyl acetate solution to the reaction mixture.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Purification: Purify the conjugate from the capped this compound and byproducts using a desalting column or dialysis as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Primary Amine Quenching Agents

Quenching AgentReactive GroupTypical Molar ExcessRecommended pHKey AdvantagesKey Disadvantages
Acetic Anhydride Anhydride50-100 fold~8.0Readily available, fast reaction.Can be less specific at higher concentrations.
Succinimidyl Acetate NHS Ester20-50 fold7.2-8.5More specific to primary amines than anhydrides.Susceptible to hydrolysis in aqueous solutions.

Visualizations

Quenching_Workflow cluster_reaction Reaction & Quenching cluster_purification Purification Reaction Bioconjugation Reaction (Target + this compound) Excess_Biotin Excess This compound Quenching Add Quenching Agent (e.g., Acetic Anhydride) Excess_Biotin->Quenching Stop Quenched_Mix Reaction Mixture with Quenched Biotin Quenching->Quenched_Mix Purification Size-Exclusion Chromatography or Dialysis Quenched_Mix->Purification Purified_Product Purified Conjugate Purification->Purified_Product Waste Quenched Biotin & Excess Reagent Purification->Waste

Caption: Experimental workflow for quenching excess this compound.

Troubleshooting_Logic Start Problem with Quenching? Low_Efficiency Low Quenching Efficiency? Start->Low_Efficiency Aggregation Protein Aggregation? Start->Aggregation Purification_Issue Purification Issues? Start->Purification_Issue Low_Efficiency->Aggregation No Increase_Reagent Increase Molar Excess of Quenching Agent Low_Efficiency->Increase_Reagent Yes Check_pH Optimize Reaction pH Low_Efficiency->Check_pH Yes Fresh_Reagent Use Freshly Prepared Quenching Agent Low_Efficiency->Fresh_Reagent Yes Aggregation->Purification_Issue No Optimize_Time Optimize Reaction Time Aggregation->Optimize_Time Yes Change_Method Use Appropriate Purification Method (SEC/Dialysis) Purification_Issue->Change_Method Yes Repeat_Purification Perform Additional Purification Steps Purification_Issue->Repeat_Purification Yes

Caption: Troubleshooting decision tree for quenching reactions.

References

Technical Support Center: Optimizing Biotin-PEG10 Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG10 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impact of pH on the reaction efficiency of Biotin-PEG10-amine with target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the pH dependence of the this compound reaction?

The most common application of this compound involves its reaction with a carboxyl group on a target molecule, often activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), or the reaction of an amine-reactive derivative like Biotin-PEG10-NHS ester with primary amines on a protein. In the latter, the reaction's pH dependence is rooted in the nucleophilicity of the primary amines (e.g., the epsilon-amino group of lysine residues and the N-terminus of proteins)[1][2][3]. For the reaction to proceed efficiently, the amine group must be in a deprotonated, nucleophilic state (-NH2) to attack the NHS ester[3][4]. At acidic pH, the amine group is protonated (-NH3+), rendering it non-reactive. Conversely, at highly alkaline pH, the competing reaction of NHS ester hydrolysis significantly increases, reducing the efficiency of the biotinylation reaction.

Q2: What is the optimal pH range for reacting Biotin-PEG10-NHS ester with proteins?

The optimal pH range for labeling proteins with Biotin-PEG10-NHS ester is typically between 7.2 and 8.5. A slightly alkaline environment ensures that a sufficient proportion of the primary amines on the protein are deprotonated and available for reaction. However, as the pH increases, the rate of hydrolysis of the NHS ester also accelerates. Therefore, maintaining the pH within this specific range is a critical balancing act to maximize the labeling of the target protein while minimizing the inactivation of the biotinylation reagent.

Q3: Which buffers should I use for the biotinylation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for the Biotin-PEG10-NHS ester, thereby reducing the labeling efficiency.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • HEPES buffer, pH 7.2-8.0

  • Bicarbonate/Carbonate buffer, pH 8.0-9.0

  • Borate buffer, pH 8.0-9.0

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein is in a buffer containing primary amines, a buffer exchange step using dialysis or a desalting column is necessary before starting the biotinylation reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Biotinylation Efficiency Suboptimal pH: The reaction buffer pH is too low, leading to protonated, non-reactive amine groups.Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5. Consider performing pilot experiments at different pH values to find the optimal condition for your specific protein.
Hydrolysis of Biotin-PEG10-NHS ester: The reaction buffer pH is too high, causing rapid hydrolysis of the NHS ester.Lower the pH to within the 7.2-8.5 range. Prepare the Biotin-PEG10-NHS ester solution immediately before use, as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target protein for the biotinylation reagent.Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or Borate before the reaction.
Inactive Biotin-PEG10-NHS ester: The reagent has been improperly stored or handled, leading to hydrolysis.Use a fresh vial of the reagent. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.
Protein Precipitation during Reaction Change in protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, leading to reduced solubility if the new pI is close to the buffer pH.Optimize the molar excess of the biotinylation reagent; a lower concentration may prevent over-modification and precipitation. Perform the reaction at a lower temperature (4°C).
High concentration of organic solvent: The solvent used to dissolve the Biotin-PEG10-NHS ester (e.g., DMSO or DMF) is denaturing the protein.Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume.

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH becomes more alkaline.

pH Half-life of NHS-ester at 4°C Implication for Reaction Efficiency
7.04-5 hoursSlower reaction with amines, but the reagent is more stable.
8.0~1 hour (estimated from data)A good balance between amine reactivity and NHS ester stability.
8.610 minutesFaster reaction with amines, but significant reagent hydrolysis, which can lower overall efficiency.
> 9.0MinutesVery rapid hydrolysis; generally not recommended for efficient labeling.

Experimental Protocols

Protocol: Biotinylation of a Protein with Biotin-PEG10-NHS Ester

This protocol provides a general guideline for the biotinylation of a protein containing primary amines.

1. Materials Required:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Biotin-PEG10-NHS ester

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Prepare the Protein Sample: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG10-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive, so do not prepare stock solutions for long-term storage.

  • Biotinylation Reaction:

    • Calculate the required volume of the Biotin-PEG10-NHS ester solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point.

    • Add the calculated volume of the biotin reagent to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction). This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Biotinylated Protein: Remove excess, unreacted biotinylation reagent and the quenching buffer using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Storage: Store the biotinylated protein under conditions that are optimal for the unlabeled protein.

Visualizations

Reaction_Mechanism Reaction of Biotin-PEG10-NHS Ester with a Primary Amine cluster_conditions Reaction Conditions cluster_products Products Biotin-PEG10-NHS Biotin-PEG10-NHS Ester Biotinylated-Protein Biotinylated Protein (Stable Amide Bond) Biotin-PEG10-NHS->Biotinylated-Protein Protein-Amine Protein with Primary Amine (-NH2) Protein-Amine->Biotinylated-Protein pH Optimal pH (7.2 - 8.5) pH->Biotinylated-Protein Facilitates Nucleophilic Attack NHS N-hydroxysuccinimide (Byproduct) Experimental_Workflow Biotinylation Experimental Workflow Start Start Prepare_Protein 1. Prepare Protein Sample (in amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_Reagent 2. Prepare Biotin-PEG10-NHS Ester (dissolve in DMSO/DMF) Prepare_Protein->Prepare_Reagent Incubate 3. Mix and Incubate (RT for 30-60 min or 4°C for 2h) Prepare_Reagent->Incubate Quench 4. Quench Reaction (add Tris or Glycine) Incubate->Quench Purify 5. Purify Conjugate (Desalting Column / Dialysis) Quench->Purify Analyze 6. Analyze Biotinylation Efficiency Purify->Analyze End End Analyze->End

References

Technical Support Center: Post-Labeling Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted Biotin-PEG10-amine after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after the labeling reaction?

A1: It is critical to remove any excess, unreacted biotinylation reagent for several reasons. The presence of free biotin can compete with your biotinylated molecule of interest for binding sites on streptavidin or avidin in downstream applications, leading to reduced signal and inaccurate results.[1][2] Incomplete removal can result in high background noise and non-specific binding in assays such as ELISA, Western blotting, and immunoprecipitation.[3]

Q2: What are the most common methods to remove unreacted this compound?

A2: The two most prevalent and effective methods for removing small molecules like unreacted this compound from larger biomolecules are dialysis and size-exclusion chromatography (also known as desalting or gel filtration).[1][4] Other techniques such as tangential flow filtration (TFF) can also be employed, particularly for larger sample volumes.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as your sample volume, protein concentration, and the desired speed of purification. Dialysis is a simple and effective method for removing small molecules but can be time-consuming. Size-exclusion chromatography, often performed with spin columns, is much faster and is suitable for a wide range of sample volumes. Tangential flow filtration is highly scalable and efficient for both concentration and buffer exchange of larger volume samples.

Q4: Should I quench the labeling reaction before purification?

A4: Yes, it is highly recommended to quench the reaction before proceeding with the removal of the unreacted biotinylation reagent. Quenching stops the labeling process by reacting with any remaining active NHS esters, preventing non-specific labeling of other molecules. This is typically done by adding a small molecule with a primary amine, such as Tris or glycine.

Q5: Can I use affinity purification with streptavidin to remove the excess biotin?

A5: Affinity purification using streptavidin-coated beads or resins is designed to capture and purify the biotinylated molecules, not to remove the excess free biotin. While the biotinylated protein will bind to the streptavidin, the unreacted biotin will remain in the supernatant. This method is a purification step for your labeled product after the excess biotin has been removed by other means.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background in downstream assays (e.g., ELISA, Western Blot) Incomplete removal of unreacted biotin.- Ensure the chosen purification method is appropriate for your sample.- For dialysis, increase the dialysis time and/or the number of buffer changes.- For size-exclusion columns, ensure you are using the correct column size and following the manufacturer's protocol regarding sample volume.- Consider performing a second round of purification.
Low recovery of my biotinylated protein after purification. - The protein may be sticking to the purification device (e.g., dialysis membrane, column resin).- Over-labeling with biotin can lead to protein precipitation and loss.- The molecular weight cut-off (MWCO) of the dialysis membrane or desalting column may be too large.- For dialysis, consider using a device with a low-binding membrane. Adding a carrier protein like BSA can sometimes help, but check if it's compatible with your downstream application.- Reduce the molar excess of the biotin reagent in your labeling reaction.- Use a dialysis membrane or desalting column with a MWCO that is significantly smaller than the molecular weight of your protein.
My protein has precipitated after the labeling and purification steps. Over-labeling with a hydrophobic molecule like biotin can decrease the solubility of some proteins.- Optimize the labeling reaction by reducing the molar ratio of this compound to your protein.- Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability throughout the process.
Downstream signal is still weak even after purification. - Inefficient labeling reaction.- Loss of protein during purification steps.- Confirm the efficiency of your biotinylation reaction using a method like the HABA assay.- Quantify your protein concentration before and after the purification step to assess recovery.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Dialysis
  • Quench the Reaction: Before purification, quench the labeling reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Prepare the Dialysis Cassette: Select a dialysis cassette with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10K MWCO for a 50 kDa protein). Hydrate the dialysis cassette in your dialysis buffer (e.g., PBS) according to the manufacturer's instructions.

  • Sample Loading: Load your quenched biotinylation reaction mixture into the dialysis cassette.

  • Dialysis: Place the cassette in a beaker containing a large volume of dialysis buffer (e.g., 1-2 liters for a 1-3 mL sample). Stir the buffer gently with a stir bar.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For optimal removal, perform at least two to three buffer changes, with the final dialysis step proceeding overnight.

  • Sample Recovery: Carefully remove your protein solution from the dialysis cassette.

Protocol 2: Removal of Unreacted this compound using Size-Exclusion Chromatography (Desalting Column)
  • Quench the Reaction: As with dialysis, quench the labeling reaction with a suitable quenching agent like Tris or glycine.

  • Equilibrate the Column: Select a desalting column appropriate for your sample volume. Remove the storage buffer and equilibrate the column with your desired buffer (e.g., PBS) according to the manufacturer's protocol. This typically involves centrifuging the column to remove the storage buffer and then adding the equilibration buffer and centrifuging again.

  • Load the Sample: Apply your quenched biotinylation reaction mixture to the center of the packed resin bed in the desalting column.

  • Elute the Protein: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The larger, biotinylated protein will pass through the column quickly and be collected in the eluate, while the smaller, unreacted this compound will be retained in the resin.

  • Sample Collection: Your purified, biotinylated protein is now in the collection tube.

Method Comparison

FeatureDialysisSize-Exclusion Chromatography (Spin Columns)Tangential Flow Filtration (TFF)
Principle Diffusion across a semi-permeable membrane based on molecular weight.Separation based on molecular size as molecules pass through a porous resin.Size-based separation where the sample flows tangentially across a membrane.
Speed Slow (several hours to overnight).Fast (typically under 15 minutes).Fast and continuous.
Sample Volume Wide range, but can be cumbersome for very small or very large volumes.Ideal for small to moderate volumes (µL to mL range).Highly scalable from small to very large volumes (mL to L).
Protein Recovery Generally high, but some loss can occur due to non-specific binding to the membrane.High recovery with appropriate column choice.Typically high recovery.
Ease of Use Simple setup, but requires multiple steps and long incubation times.Very easy to use with minimal steps.Requires specialized equipment and setup.
Key Advantage Simple and effective for thorough buffer exchange.Speed and ease of use.Scalability and efficiency for large volumes.

Visualizations

experimental_workflow cluster_start Labeling Reaction cluster_quench Quenching cluster_purification Purification Options cluster_end Final Product start This compound + Target Molecule quench Add Quenching Agent (e.g., Tris, Glycine) start->quench dialysis Dialysis quench->dialysis sec Size-Exclusion Chromatography quench->sec tff Tangential Flow Filtration quench->tff end_product Purified Biotinylated Molecule dialysis->end_product sec->end_product tff->end_product

Caption: Experimental workflow for the purification of biotinylated molecules.

troubleshooting_guide cluster_yes Yes cluster_no No start High Background in Downstream Assay? cause1 Incomplete Removal of Free Biotin start->cause1 Yes end_node Proceed with Downstream Application start->end_node No solution1 Increase Dialysis Time/ Buffer Changes cause1->solution1 solution2 Use a Second Purification Step cause1->solution2 solution3 Verify Correct Column Usage cause1->solution3

Caption: Troubleshooting high background in downstream applications.

References

Troubleshooting protein aggregation after biotinylation with Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center guide for troubleshooting protein aggregation after biotinylation with Biotin-PEG10-amine.

This guide provides troubleshooting strategies and answers to frequently asked questions regarding protein aggregation observed after biotinylation with amine-reactive reagents like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after biotinylation with this compound?

A1: Protein aggregation after biotinylation is a common issue that can arise from several factors. The primary cause is often a change in the protein's physicochemical properties due to the covalent modification of lysine residues. Key factors include:

  • Over-labeling: Attaching too many biotin molecules can alter the protein's net surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1][2]

  • Suboptimal Buffer Conditions: The reaction buffer's pH, ionic strength, and composition are critical. Proteins are least soluble at their isoelectric point (pI), and if the labeling buffer pH is too close to the pI, aggregation can occur.[3][4]

  • High Protein Concentration: Labeling at high protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[3]

  • Conformational Changes: Modification of surface lysines can sometimes induce slight conformational changes, exposing hydrophobic patches that promote self-association.

Q2: I thought the PEG10 linker was supposed to prevent aggregation. Why is it still happening?

A2: You are correct; the polyethylene glycol (PEG) spacer is included in the reagent specifically to increase hydrophilicity and solubility, which helps to minimize aggregation. The flexible, water-soluble PEG chain acts as a spacer, reducing steric hindrance and shielding the protein surface. However, while the PEG linker is highly beneficial, it may not be sufficient to overcome severe issues stemming from over-labeling or fundamentally poor buffer conditions for your specific protein.

Q3: What is the first thing I should check if I see visible precipitation during my biotinylation reaction?

A3: If you observe precipitation, the two most likely culprits are an excessively high molar ratio of the biotin reagent to your protein and an inappropriate reaction buffer. Start by significantly lowering the molar excess of this compound in your next attempt. Concurrently, verify that your buffer is amine-free (e.g., PBS or HEPES instead of Tris) and that its pH is at least 1-1.5 units away from your protein's theoretical pI.

Q4: How can I quantitatively measure if my protein is aggregated after biotinylation?

A4: Visual inspection for cloudiness is a first step, but quantitative methods are necessary to detect soluble aggregates. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and can detect the formation of larger aggregate species.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm is indicative of light scattering caused by large aggregates.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Running the sample on a native gel can reveal higher molecular weight species corresponding to aggregates.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing protein aggregation, follow this systematic approach to identify and resolve the issue.

cluster_0 Step 1: Problem Assessment cluster_1 Step 2: Protocol Optimization cluster_2 Step 3: Verification cluster_3 Potential Root Causes A Aggregation Observed (Precipitation or Soluble Aggregates) B Quantify Aggregation (SEC, DLS, or UV-Vis @ 350nm) A->B C Reduce Molar Ratio of Biotin:Protein B->C Start Here D Optimize Buffer Conditions (pH, Salt, Additives) C->D If aggregation persists RC1 Over-labeling C->RC1 E Adjust Reaction Parameters (Temp, Protein Conc., Reagent Addition) D->E If aggregation persists RC2 Suboptimal Buffer D->RC2 F Run Small-Scale Test Reactions E->F Once parameters are chosen RC3 High Concentration E->RC3 G Re-Quantify Aggregation F->G H Protein is Monomeric and Soluble G->H

Caption: A workflow for troubleshooting protein aggregation post-biotinylation.

Data Presentation: Optimization Parameters

Systematic optimization is key. Use the tables below as a guide for designing your experiments.

Table 1: Molar Ratio Titration

Start with a significantly lower molar ratio of this compound to protein. A 10- to 20-fold molar excess is a common starting point, but sensitive proteins may require less.

Molar Ratio (Biotin:Protein)% Monomer (by SEC)ObservationRecommendation
40:155%Heavy precipitationToo high. Avoid.
20:185%Slight cloudinessReduce ratio.
10:197%Clear solutionOptimal Starting Point
5:199%Clear solutionConsider if lower labeling is acceptable.

Table 2: Buffer Condition Screening

Test various buffer compositions to find the most stabilizing environment for your protein during the reaction.

ParameterCondition 1Condition 2Condition 3Condition 4
Buffer Type PBSHEPESBoratePBS
pH 7.48.08.57.4
NaCl (mM) 150150150500
Additive NoneNoneNone50 mM L-Arginine
% Aggregation 15%12%25% (unstable)< 2%

Note: Data presented are illustrative examples.

cluster_causes Primary Causes Aggregation Protein Aggregation OverLabeling Over-Labeling (Charge Alteration) OverLabeling->Aggregation Buffer Suboptimal Buffer (pH near pI, Low Salt) Buffer->Aggregation Concentration High Local Concentration Concentration->Aggregation Conformation Conformational Instability Conformation->Aggregation

References

Optimizing incubation time and temperature for Biotin-PEG10-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing reactions involving amine-reactive biotinylation reagents, specifically focusing on Biotin-PEG10-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for labeling with Biotin-PEG10-NHS ester?

The process involves the covalent attachment of biotin to a molecule containing a primary amine (-NH2), such as a protein, antibody, or amine-modified oligonucleotide.[1][2][3] The N-hydroxysuccinimide (NHS) ester end of the Biotin-PEG10-NHS ester reagent reacts specifically with primary amines to form a stable and permanent amide bond, releasing N-hydroxysuccinimde (NHS) as a byproduct.[4][5] The PEG10 spacer arm is long, flexible, and hydrophilic, which helps to improve the solubility of the labeled molecule and minimize steric hindrance when binding to streptavidin.

Q2: What are the optimal incubation time and temperature for biotinylation?

The ideal conditions depend on the stability of your target molecule and the desired reaction speed. Generally, two main protocols are followed:

  • Room Temperature: 30 to 60 minutes. Some protocols may extend this to 2-4 hours for less concentrated solutions.

  • 4°C or On Ice: 2 hours to overnight. This is often preferred for sensitive proteins to maintain their stability.

Longer incubation times do not typically harm the reaction, but protein degradation or microbial growth could become a factor.

Q3: How does pH critically affect the reaction?

The pH of the reaction buffer is one of the most critical parameters. The optimal range is between pH 7.2 and 8.5 .

  • Below pH 7.2: The primary amines on the target molecule are protonated (-NH3+), reducing their nucleophilicity and slowing down the reaction rate.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction consumes the reagent, reducing the overall labeling efficiency.

Q4: What is NHS ester hydrolysis and how can it be minimized?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the target amine. This inactivates the biotinylation reagent. The rate of hydrolysis is highly dependent on pH and temperature.

To minimize hydrolysis:

  • Control pH: Keep the reaction buffer within the recommended pH 7.2-8.5 range.

  • Prepare Reagent Fresh: Dissolve the Biotin-PEG10-NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use. Never prepare aqueous stock solutions for storage.

  • Proper Storage: Store the solid reagent at -20°C, protected from moisture with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q5: Which buffers should be used for the reaction?

It is essential to use an amine-free buffer . Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at pH 7.2-8.0

  • HEPES

  • Carbonate-Bicarbonate

  • Borate

Crucially, avoid buffers containing primary amines , such as Tris (e.g., TBS) or glycine, as they will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.

Q6: What molar ratio of Biotin-PEG10-NHS ester to my molecule is recommended?

A common starting point is a 10- to 20-fold molar excess of the biotin reagent to the protein or other target molecule. However, the optimal ratio may need to be determined empirically, as it depends on the number of available primary amines on your molecule and the desired degree of labeling.

Data Summary

Table 1: Recommended Incubation Conditions
TemperatureIncubation TimeConsiderations
Room Temperature30 - 60 minutesFaster reaction, suitable for stable molecules.
4°C / On Ice2 hours - OvernightSlower reaction, preserves the activity of sensitive proteins.
Table 2: NHS Ester Hydrolysis Rate

The stability of the NHS ester is highly dependent on pH. The half-life is the time required for 50% of the reagent to be hydrolyzed and inactivated in an aqueous solution.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.04°C~1 hour
8.64°C10 minutes

(Data sourced from)

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Purification reagent_prep 1. Prepare Reagent Dissolve Biotin-PEG10-NHS in anhydrous DMSO/DMF immediately before use. reaction 3. Biotinylation Reaction Add reagent to target. Incubate (e.g., 1 hr at RT or 2+ hrs at 4°C). reagent_prep->reaction protein_prep 2. Prepare Target Molecule Ensure protein/molecule is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). protein_prep->reaction quench 4. Quench Reaction (Optional) Add Tris or glycine buffer to consume excess NHS ester. reaction->quench purify 5. Purify Conjugate Remove excess biotin via dialysis or desalting column. quench->purify

Caption: General workflow for biotinylating a primary amine-containing molecule.

reaction_mechanism cluster_reactants Reactants cluster_products Products NHS_Ester Biotin-PEG-NHS Ester (Active) Amide_Bond Stable Amide Bond (Biotinylated Molecule) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed Biotin (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (Target Molecule) Primary_Amine->Amide_Bond Water Water (Aqueous Buffer) Water->Hydrolyzed_Ester NHS_Byproduct NHS Byproduct Amide_Bond->NHS_Byproduct Hydrolyzed_Ester->NHS_Byproduct

Caption: Competing pathways of aminolysis (desired) and hydrolysis (undesired).

Experimental Protocol: Protein Biotinylation

This protocol provides a general methodology for labeling a generic protein. Optimization may be required for specific applications.

Materials:

  • Protein to be labeled (in amine-free buffer like PBS, pH 7.2-8.0)

  • Biotin-PEG10-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting spin column)

Procedure:

  • Preparation:

    • If your protein is in a buffer containing amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-8.0) via dialysis or a desalting column.

    • Allow the vial of Biotin-PEG10-NHS ester to warm to room temperature before opening.

  • Reagent Calculation:

    • Calculate the amount of biotin reagent needed to achieve a 10-20 fold molar excess relative to your protein.

  • Reagent Solubilization:

    • Immediately before starting the reaction, dissolve the calculated amount of Biotin-PEG10-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mg/mL).

  • Biotinylation Reaction:

    • Add the calculated volume of the biotin reagent stock solution to your protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction. Choose your condition based on protein stability:

      • 30-60 minutes at room temperature OR

      • 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1M Tris to a final concentration of 50mM). This will consume any unreacted NHS ester. Incubate for 15 minutes.

  • Purification:

    • Remove excess, non-reacted biotin reagent and the NHS byproduct by using a desalting spin column or dialysis.

  • Storage:

    • Store the purified biotinylated protein under conditions optimal for the unlabeled protein.

Troubleshooting Guide

Q: Why am I observing low or no biotinylation?

  • A: Several factors could be the cause:

    • Buffer Interference: Check if your protein solution or any additives contain primary amines (Tris, glycine, etc.), which compete with the reaction.

    • Inactive Reagent: The Biotin-PEG10-NHS ester may have hydrolyzed due to improper storage or handling (exposure to moisture). Always allow the reagent to warm to room temperature before opening and prepare solutions immediately before use.

    • Incorrect pH: Ensure your reaction buffer is within the optimal pH 7.2-8.5 range.

    • Insufficient Reagent: The molar excess of the biotin reagent may be too low. Try increasing the molar ratio.

Q: My biotinylated protein is precipitating out of solution. What should I do?

  • A: Protein precipitation is often a sign of over-biotinylation, where the addition of too many biotin molecules alters the protein's charge and solubility. To resolve this, reduce the molar excess of the Biotin-PEG10-NHS ester used in the reaction. While the PEG spacer is designed to increase solubility, excessive modification can still lead to aggregation.

Q: My results are inconsistent between experiments. Why?

  • A: Inconsistency can arise from several sources:

    • Reagent Hydrolysis: The degree of reagent hydrolysis can vary if it's exposed to moisture differently between experiments.

    • Incomplete Reaction: Ensure the reaction time is sufficient. If you suspect an incomplete reaction, you can try extending the incubation time.

    • Incomplete Purification: Inconsistent removal of excess, unreacted biotin can lead to variability in downstream applications. Ensure your purification method (dialysis or desalting) is thorough.

Q: How can I test if my NHS-ester reagent is still active?

  • A: You can perform a simple qualitative test. The NHS byproduct released during hydrolysis absorbs light around 260 nm.

    • Dissolve a small amount of the NHS ester reagent in an amine-free buffer and measure the absorbance at 260 nm (A_initial).

    • Add a small amount of base (e.g., NaOH) to rapidly hydrolyze all remaining active ester.

    • Remeasure the absorbance at 260 nm (A_final).

    • If A_final is significantly greater than A_initial, it indicates that active reagent was present and has now been hydrolyzed, meaning your reagent is likely still reactive.

References

Validation & Comparative

A Researcher's Guide to Validating Biotin-PEG10-Amine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is a fundamental technique for detection, purification, and interaction studies. Biotin-PEG10-amine, which contains a 10-unit polyethylene glycol (PEG) spacer, is a popular reagent that offers increased solubility and reduced steric hindrance.[1][2] However, ensuring and quantifying the efficiency of the biotinylation reaction is critical for the reliability and reproducibility of downstream applications.

This guide provides an objective comparison of various methods to validate the efficiency of this compound labeling, supported by experimental data and detailed protocols. We will also compare this compound with other biotinylation reagents.

Core Validation Techniques

Several methods can be employed to determine the degree of biotinylation. The choice of method often depends on the required sensitivity, sample type, available equipment, and the desired level of detail. The most common techniques include colorimetric assays, electrophoretic analysis, and mass spectrometry.

dot

Caption: Overview of Biotinylation and Subsequent Validation Methods.

Quantitative Analysis: A Comparative Overview

The following table summarizes the key performance characteristics of the most common techniques for quantifying biotinylation efficiency.

Method Principle Sensitivity Throughput Cost Key Advantages Key Limitations
HABA Assay Colorimetric; biotin displaces HABA dye from avidin, causing a decrease in absorbance at 500 nm.[3][4]Low (µM range)[5]HighLowSimple, rapid, uses standard spectrophotometer.Insufficient sensitivity for some applications, can be affected by interfering substances.
Fluorescent Assays Fluorescence-based; displacement of a fluorescently-tagged probe from avidin by biotin.High (nM to pM range)HighModerateSignificantly more sensitive than HABA assay.Requires a fluorescent plate reader.
SDS-PAGE (Gel Shift) Electrophoretic mobility shift; biotinylated protein incubated with streptavidin shows a higher molecular weight band.ModerateLowLowSimple, qualitative confirmation of biotinylation.Not quantitative, may be difficult to resolve small shifts.
Western Blot Immunodetection; detection of biotinylated protein on a membrane using enzyme-conjugated streptavidin.HighModerateModerateHigh specificity and sensitivity.Semi-quantitative at best, requires specific antibodies if not using streptavidin.
Mass Spectrometry Measures the mass-to-charge ratio of molecules; biotinylation causes a predictable mass shift.Very HighLowHighProvides precise information on the number and location of biotin labels.Requires specialized equipment and expertise.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This is a widely used colorimetric method to estimate the degree of biotinylation.

Principle: The HABA dye binds to avidin, producing a complex with a distinct absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, leading to a decrease in absorbance that is proportional to the amount of biotin in the sample.

dot

HABA_Assay_Workflow Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Biotinylated_Sample Add Biotinylated Sample Avidin_HABA->Biotinylated_Sample Displacement Biotin Displaces HABA Biotinylated_Sample->Displacement Measurement Measure Decrease in Absorbance at 500 nm Displacement->Measurement

Caption: Workflow of the HABA Assay for Biotin Quantification.

Protocol:

  • Preparation:

    • Ensure the biotinylated protein sample is free of non-reacted biotin by dialysis or using a desalting column.

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in a suitable buffer like PBS.

  • Measurement:

    • Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette and measure the absorbance at 500 nm (A500).

    • Add 100 µl of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

    • Record the final absorbance at 500 nm.

  • Calculation:

    • The change in absorbance is used to calculate the concentration of biotin. The molar ratio of biotin to protein can then be determined using the known concentration of the protein.

SDS-PAGE and Western Blot Analysis

This method provides a qualitative or semi-quantitative assessment of biotinylation.

Principle:

  • SDS-PAGE (Gel Shift Assay): When a biotinylated protein is incubated with an excess of streptavidin (a tetrameric protein of about 53 kDa), the resulting complex will have a significantly higher molecular weight. This "shift" can be visualized on an SDS-PAGE gel.

  • Western Blot: After SDS-PAGE and transfer to a membrane, the biotinylated protein can be detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), followed by a chemiluminescent substrate.

dot

Western_Blot_Workflow SDS_PAGE 1. SDS-PAGE Separation Transfer 2. Transfer to Membrane SDS_PAGE->Transfer Blocking 3. Blocking Transfer->Blocking Streptavidin_HRP 4. Incubate with Streptavidin-HRP Blocking->Streptavidin_HRP Wash 5. Washing Streptavidin_HRP->Wash Detection 6. Chemiluminescent Detection Wash->Detection

Caption: Standard Workflow for Western Blot Detection of Biotinylated Proteins.

Protocol (Western Blot):

  • SDS-PAGE and Transfer:

    • Separate the biotinylated protein sample and a non-biotinylated control by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Probing:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated streptavidin diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Add a chemiluminescent substrate and visualize the signal using a CCD camera or film.

Mass Spectrometry

This is the most accurate method for confirming and characterizing biotinylation.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. The covalent attachment of a this compound moiety results in a predictable mass increase in the protein or its constituent peptides, which can be precisely detected.

Protocol Outline:

  • Sample Preparation: The biotinylated protein can be analyzed intact or, more commonly, digested with a protease (e.g., trypsin) to generate smaller peptides.

  • Enrichment (Optional): Biotinylated peptides can be enriched from the complex mixture using avidin- or streptavidin-coated beads.

  • LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides and any modifications, including the mass addition corresponding to the biotin label.

  • Data Analysis: The data is analyzed to identify the specific sites of biotinylation and to quantify the extent of labeling.

Comparison with Alternative Biotinylation Reagents

While this compound is highly effective, other reagents with different characteristics are available.

Reagent Reactive Group Spacer Arm Key Features Best For
This compound Amine (for conjugation to carboxyl groups)Long, hydrophilic (PEG10)Increases solubility, reduces steric hindrance.Labeling molecules with available carboxyl groups.
NHS-Biotin NHS ester (reacts with primary amines)ShorterSimple, widely used for labeling lysines and N-termini.General protein labeling where site-specificity is not critical.
Biotin-PEG4-MeTz Methyltetrazine (click chemistry)PEG4Bioorthogonal, highly specific reaction with TCO-modified molecules.Site-specific labeling in complex biological environments.
NHS-SS-Biotin NHS esterCleavable (disulfide bond)The biotin tag can be removed with reducing agents.Affinity purification applications where gentle elution of the target molecule is required.

The choice of biotinylation reagent will depend on the specific application, the functional groups available on the target molecule, and the need for features like cleavability or enhanced solubility. The validation methods described in this guide are broadly applicable to these different types of biotinylation reagents.

References

A Comparative Guide to Biotin-PEG10-amine: Unveiling the Advantages of a Longer PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of bioconjugation, diagnostics, and drug delivery, the selection of a linker molecule is a critical decision that can profoundly influence experimental outcomes. Biotin-PEG-amine linkers, which combine the high-affinity biotin-streptavidin interaction with the versatile properties of polyethylene glycol (PEG), are indispensable tools. This guide provides an in-depth comparison of Biotin-PEG10-amine with its shorter PEG counterparts, presenting experimental evidence and protocols to guide researchers in making an informed choice.

The primary advantage of a longer PEG chain, such as the 10-unit linker in this compound, lies in its ability to confer enhanced hydrophilicity, flexibility, and a significant reduction in steric hindrance.[1][2] These attributes directly translate to improved performance in a variety of applications, from immunoassays to targeted drug delivery systems.[2][3]

Quantitative Comparison: Impact of PEG Chain Length

The length of the PEG spacer arm directly impacts the physical properties and subsequent performance of the biotinylated molecule. Longer PEG chains provide greater water solubility and create more distance between the biotin and the conjugated molecule, which is crucial for overcoming steric hindrance.[1]

PropertyBiotin-NHS (No PEG)Biotin-PEG4-NHSBiotin-PEG10-NHSRationale for Advantage
Molecular Weight ( g/mol ) ~341~589~853Increased mass reflects the longer, hydrophilic spacer.
Spacer Arm Length (Å) ~13.5~29~52.5A longer arm provides superior spatial separation, minimizing steric clash between large biomolecules and streptavidin.
Solubility Low in aqueous buffersModerateHighThe hydrophilic nature of the repeating ethylene glycol units significantly enhances water solubility, preventing aggregation.
Flexibility LowModerateHighIncreased chain length allows for greater conformational freedom, enabling the biotin moiety to more easily access the binding pocket of streptavidin.
Immunogenicity LowVery LowVery LowPEGylation is a well-established method for masking epitopes and reducing the immunogenicity of conjugated molecules.

Note: Data is compiled from various sources for illustrative comparison. Exact values may vary by manufacturer.

Key Advantages of this compound

Enhanced Solubility and Reduced Aggregation

A significant challenge in bioconjugation is maintaining the solubility of the final product, especially when working with hydrophobic peptides or proteins. The hydrophilic character of the PEG10 linker dramatically improves the water solubility of the entire conjugate. This property is crucial for preventing the aggregation of molecules, which can lead to loss of function, reduced bioavailability, and inaccurate assay results.

Overcoming Steric Hindrance for Improved Binding

Steric hindrance occurs when the bulky structure of a conjugated molecule (e.g., an antibody) physically obstructs the interaction between biotin and streptavidin. A longer PEG linker acts as a flexible spacer, extending the biotin moiety away from the larger molecule. This separation ensures that the biotin is accessible for binding, which is particularly critical in applications like surface immobilization for immunoassays or pull-down assays. Studies have shown that longer tethers can lead to clear enhancements in analyte-receptor interactions.

The diagram below illustrates how a longer PEG linker alleviates steric hindrance.

G cluster_0 Shorter PEG Linker cluster_1 This compound Streptavidin_S Streptavidin Clash Steric Hindrance Streptavidin_S->Clash Antibody_S Bulky Antibody Linker_S Short PEG Antibody_S->Linker_S Antibody_S->Clash Linker_S->Streptavidin_S Streptavidin_L Streptavidin Antibody_L Bulky Antibody Linker_L Long PEG10 Linker Antibody_L->Linker_L Binding Successful Binding Linker_L->Binding Binding->Streptavidin_L

Caption: Longer PEG10 linker minimizes steric hindrance for efficient binding.

Experimental Protocol: Protein Biotinylation

This protocol provides a general method for biotinylating a protein with an amine-reactive Biotin-PEG10-NHS ester. The NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer)

  • Biotin-PEG10-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed.

  • Prepare Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG10-NHS ester in DMSO to create a 10 mM stock solution. Do not store the stock solution as the NHS ester is moisture-sensitive and readily hydrolyzes.

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM biotin reagent needed to achieve a 10- to 20-fold molar excess relative to the protein. This ratio may require optimization depending on the protein.

    • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted Biotin-PEG10-NHS ester and byproducts using a desalting column or by dialyzing the sample against PBS.

  • Characterization & Storage: Confirm successful biotinylation using a method like the HABA assay. Store the biotinylated protein under the same conditions as the unlabeled protein.

The workflow for this process is visualized below.

G A Prepare Protein in Amine-Free Buffer (PBS) C Add Molar Excess of Biotin Reagent to Protein A->C B Dissolve Biotin-PEG10-NHS in DMSO (10 mM) B->C D Incubate (1-2h at RT or O/N at 4°C) C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purify Conjugate (Desalting Column/Dialysis) E->F G Characterize & Store F->G

Caption: Standard workflow for protein biotinylation using a Biotin-PEG10-NHS ester.

Conclusion

While shorter PEG linkers are suitable for applications where close proximity is desired, the this compound linker offers superior advantages for a majority of common bioconjugation tasks. Its extended length is instrumental in enhancing the solubility of conjugates, preventing aggregation, and critically, overcoming the steric hindrance that can plague assays involving large biomolecules. By providing the biotin moiety with the flexibility and spatial freedom needed for optimal interaction with streptavidin, the PEG10 linker ensures more robust, reliable, and sensitive results in a wide array of research and diagnostic applications.

References

Assessing Steric Hindrance of Biotin-PEG10-amine in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing biotin-streptavidin interactions in binding assays, overcoming steric hindrance is a critical factor for achieving optimal assay performance. The length and nature of the linker arm between biotin and the molecule of interest can significantly impact the accessibility of the biotin moiety to streptavidin's binding pocket. This guide provides a comparative analysis of Biotin-PEG10-amine and its alternatives, offering insights into how linker length and alternative tagging systems can mitigate steric hindrance and enhance assay sensitivity and efficiency.

Introduction to Steric Hindrance in Biotin-Streptavidin Binding

The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range. This high affinity makes it an invaluable tool in a myriad of applications, including ELISAs, Western blotting, immunoprecipitation, and surface plasmon resonance (SPR). However, when biotin is conjugated to large biomolecules such as antibodies or proteins, the proximity of the biomolecule can physically obstruct the binding of biotin to streptavidin, a phenomenon known as steric hindrance.

To counteract this, biotinylation reagents are often designed with spacer arms to distance the biotin from the conjugated molecule. Polyethylene glycol (PEG) spacers are widely used due to their hydrophilicity, flexibility, and ability to reduce non-specific binding. The length of the PEG spacer is a crucial parameter, with longer spacers generally providing better mitigation of steric hindrance.

Comparison of Biotin-PEG Linkers of Varying Lengths

The choice of PEG linker length is a balance between minimizing steric hindrance and maintaining favorable chemical properties. While longer linkers can improve biotin accessibility, excessively long and flexible linkers might lead to other issues like reduced reaction efficiency or altered pharmacokinetics in in-vivo applications.

Quantitative Data Summary: Biotin-PEG-NHS Esters

CompoundMolecular Weight ( g/mol )Spacer Arm Length (Å)Key Characteristics
Biotin-NHS 341.3813.5Shortest spacer, prone to significant steric hindrance with large molecules.
Biotin-PEG2-NHS ~485~20.2Offers a modest increase in spacer length over traditional long-chain biotin reagents.
Biotin-PEG4-NHS 588.6729A commonly used linker that provides a good balance of length and hydrophilicity, reducing aggregation of labeled proteins.[1]
This compound (and NHS ester) ~853~52.5Provides a substantial spacer arm to effectively minimize steric hindrance in most applications. The increased hydrophilicity can further enhance the solubility of the labeled molecule.
Biotin-PEG12-NHS 941.1~59.9Offers a longer spacer for applications where severe steric hindrance is anticipated.

Note: The spacer arm length for Biotin-PEG10 is an approximation based on the known lengths of other PEG spacers.

Longer PEG chains not only reduce steric hindrance but also increase the water solubility of the biotinylated molecule, which can help prevent aggregation.[1]

Experimental Protocols for Assessing Steric Hindrance

To directly compare the performance of this compound with other biotinylation reagents in your specific application, a well-designed binding assay is essential. Below are detailed protocols for ELISA and SPR-based comparative analyses.

Protocol 1: Comparative ELISA for Assessing Steric Hindrance

This protocol outlines a method to compare the binding of a biotinylated protein, using different PEG linkers, to immobilized streptavidin.

Materials:

  • High-binding 96-well microplates

  • Streptavidin

  • Protein to be biotinylated (e.g., IgG)

  • This compound and other biotinylation reagents for comparison (e.g., Biotin-amine, Biotin-PEG4-amine)

  • Amine-reactive crosslinker (e.g., EDC/NHS if carboxyl groups are targeted on the protein)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • HRP-conjugated anti-protein antibody (specific to the biotinylated protein)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Biotinylation of Protein:

    • Prepare solutions of your target protein at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • For each biotinylation reagent, perform the conjugation reaction according to the manufacturer's instructions. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.

    • Incubate the reactions for 1-2 hours at room temperature.

    • Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.

    • Determine the final concentration of the biotinylated proteins.

  • ELISA Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of streptavidin solution (e.g., 2 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Binding of Biotinylated Protein:

    • Prepare serial dilutions of each biotinylated protein (e.g., starting from 10 µg/mL) in blocking buffer.

    • Add 100 µL of each dilution to the streptavidin-coated wells in triplicate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of HRP-conjugated anti-protein antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the concentration of the biotinylated protein for each linker.

    • Compare the resulting binding curves. A steeper curve and a higher maximum signal indicate more efficient binding and less steric hindrance.

Protocol 2: Comparative Surface Plasmon Resonance (SPR) Analysis

SPR provides real-time, label-free analysis of binding kinetics and affinity, making it an excellent method for quantifying the impact of linker length on biotin-streptavidin interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Streptavidin

  • Biotinylated proteins (prepared as in the ELISA protocol)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Streptavidin Immobilization:

    • Immobilize streptavidin onto the sensor chip surface using standard amine coupling chemistry according to the instrument manufacturer's instructions. Aim for a moderate immobilization level (e.g., 2000-3000 RU).

  • Binding Analysis:

    • Inject a series of concentrations of each biotinylated protein over the streptavidin-functionalized surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between injections if necessary, using appropriate regeneration solutions (e.g., a short pulse of glycine-HCl, pH 1.5).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • A lower Kd value indicates a higher binding affinity. Comparing the Kd values for proteins biotinylated with different linkers will provide a quantitative measure of the impact of steric hindrance.

Alternative Affinity Tagging Systems

While optimizing the biotin-PEG linker is a common strategy, several alternative affinity tagging systems have been developed that can also circumvent issues of steric hindrance and offer other advantages.

HaloTag® and SNAP-tag®

HaloTag® and SNAP-tag® are self-labeling protein tags that form a covalent bond with a specific synthetic ligand. This allows for precise, stoichiometric labeling of the protein of interest.

  • HaloTag®: A 33 kDa protein tag that covalently binds to chloroalkane ligands.

  • SNAP-tag®: A 20 kDa protein tag that covalently reacts with benzylguanine derivatives.

These systems offer the flexibility to conjugate a variety of functional groups, including biotin, fluorescent dyes, or affinity resins, to the protein of interest via the ligand. The covalent nature of the bond provides high stability.

Quantitative Data Summary: HaloTag® and SNAP-tag®

Tag SystemTag Size (kDa)Ligand/SubstrateSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
HaloTag®7 ~33Chloroalkane-TMR~1.0 x 10⁷Fast labeling kinetics with certain rhodamine-based substrates.
SNAP-tag® ~20Benzylguanine-TMR~2.8 x 10⁴More promiscuous than HaloTag7, with labeling rates less affected by the ligand structure.

Data for TMR (tetramethylrhodamine) ligands are shown as an example. Rate constants can vary significantly with different ligands.

SpyTag/SpyCatcher System

The SpyTag/SpyCatcher system is a protein ligation technology where a short peptide tag (SpyTag) spontaneously forms a covalent isopeptide bond with its protein partner (SpyCatcher).

  • SpyTag: A 13-amino-acid peptide.

  • SpyCatcher: A ~12 kDa protein.

This system allows for the creation of stable, covalently linked protein conjugates. The reaction is highly specific and proceeds rapidly under a wide range of conditions.

Quantitative Data Summary: SpyTag/SpyCatcher System

SystemSpyTag VersionSpyCatcher VersionSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
Original SpyTagSpyCatcher1.4 x 10³Robust and specific covalent bond formation.[2]
Generation 2 SpyTag002SpyCatcher0022.0 x 10⁴Improved reaction kinetics over the original system.
Generation 3 SpyTag003SpyCatcher0035.5 x 10⁵Significantly faster reaction rates, approaching diffusion-limited interactions.[3]

Visualizing Experimental Workflows and Concepts

G cluster_biotinylation Protein Biotinylation cluster_binding_assay Binding Assay Target Protein Target Protein This compound This compound Target Protein->this compound Conjugation Biotinylated Protein Biotinylated Protein This compound->Biotinylated Protein Streptavidin-coated Surface Streptavidin-coated Surface Biotinylated Protein->Streptavidin-coated Surface Binding Detection Reagent Detection Reagent Streptavidin-coated Surface->Detection Reagent Signal Generation

G This compound This compound Reduced Steric Hindrance Reduced Steric Hindrance This compound->Reduced Steric Hindrance Increased Solubility Increased Solubility This compound->Increased Solubility Improved Binding Affinity Improved Binding Affinity Reduced Steric Hindrance->Improved Binding Affinity Increased Solubility->Improved Binding Affinity Enhanced Assay Sensitivity Enhanced Assay Sensitivity Improved Binding Affinity->Enhanced Assay Sensitivity

G cluster_biotin Biotin-PEG System cluster_halotag HaloTag System cluster_spytag SpyTag/SpyCatcher System Biotin-PEG-X Biotin-PEG-X Streptavidin Streptavidin Biotin-PEG-X->Streptavidin Non-covalent Protein-HaloTag Protein-HaloTag Chloroalkane-Ligand Chloroalkane-Ligand Protein-HaloTag->Chloroalkane-Ligand Covalent Protein-SpyTag Protein-SpyTag SpyCatcher SpyCatcher Protein-SpyTag->SpyCatcher Covalent (Isopeptide)

Conclusion

The selection of an appropriate biotinylation reagent or an alternative affinity tag is crucial for the success of binding assays. This compound, with its long, hydrophilic spacer, is an excellent choice for minimizing steric hindrance and improving the performance of biotin-streptavidin-based assays. However, for applications requiring even greater control, stability, or versatility, alternative systems such as HaloTag®, SNAP-tag®, and SpyTag/SpyCatcher offer powerful solutions. The experimental protocols provided in this guide will enable researchers to empirically determine the optimal tagging strategy for their specific needs, ultimately leading to more reliable and sensitive experimental outcomes.

References

Comparative analysis of different biotinylation reagents for proteomics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Chemical and Enzymatic Labeling Strategies for Comprehensive Proteome Investigation

For researchers in proteomics, drug development, and various scientific fields, the precise and efficient labeling of proteins is paramount. Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique for protein enrichment, interaction studies, and localization analysis. The remarkable affinity between biotin and streptavidin-family proteins provides a powerful tool for isolating and identifying proteins from complex biological samples. However, the expanding landscape of biotinylation reagents, each with unique chemical properties and labeling mechanisms, necessitates a careful and informed selection to ensure experimental success.

This guide provides an objective comparison of commonly used biotinylation reagents, supported by experimental data, to aid researchers in choosing the optimal tool for their specific proteomics application. We will delve into the performance of both chemical and enzymatic biotinylation methods, presenting quantitative data in structured tables and detailing the experimental protocols for key methodologies.

Chemical Biotinylation: Targeting Functional Groups

Chemical biotinylation reagents are versatile tools that react with specific amino acid residues on a protein's surface. The choice of reagent is primarily dictated by the target functional group and the desired experimental outcome, such as whether the biotin tag needs to be removed after enrichment.

N-hydroxysuccinimide (NHS) Esters: The Workhorse of Amine-Reactive Labeling

NHS-ester-activated biotins are the most widely used reagents for labeling primary amines (-NH2) found on lysine residues and the N-terminus of proteins. Their reactivity and commercial availability make them a popular choice for a variety of applications, including cell surface protein profiling.

A key distinction among NHS-biotin reagents is their membrane permeability. NHS-biotin , being hydrophobic, can cross the cell membrane and label both intracellular and extracellular proteins. In contrast, Sulfo-NHS-biotin contains a sulfonate group, rendering it water-soluble and membrane-impermeable. This property makes Sulfo-NHS-biotin the preferred reagent for selectively labeling proteins on the outer surface of living cells.[1]

Table 1: Comparison of NHS-Biotin and Sulfo-NHS-Biotin Reagents

FeatureNHS-BiotinSulfo-NHS-Biotin
Target Group Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Membrane Permeability PermeableImpermeable
Primary Application Total protein biotinylationCell surface protein biotinylation
Solubility Organic solvents (e.g., DMSO, DMF)Aqueous buffers

Studies comparing different sized biotinylation reagents have shown that larger molecules, like sulfo-NHS-PEG4-bismannose-SS-biotin, can provide a more refined exploration of the cell envelope proteome compared to the smaller sulfo-NHS-SS-biotin.[1]

Cleavable Biotin Reagents: Enabling Facile Elution

A significant challenge in biotin-based affinity purification is the harsh conditions often required to elute the biotinylated proteins from the streptavidin resin, which can denature the proteins and interfere with downstream analysis. Cleavable biotin reagents address this issue by incorporating a linker arm between the biotin and the reactive group that can be broken under specific conditions.

Table 2: Comparison of Cleavable Biotinylation Reagents

Reagent TypeCleavage ConditionAdvantagesDisadvantages
Disulfide-based (e.g., Sulfo-NHS-SS-Biotin) Reducing agents (e.g., DTT, BME)Mild cleavagePotential for disulfide exchange
Acid-cleavable (e.g., DADPS-biotin) Mild acid (e.g., 10% formic acid)[2]Highly efficient cleavage[3]Not suitable for acid-sensitive proteins
Photocleavable UV lightSpatially and temporally controlled cleavagePotential for protein damage from UV

Research has shown that an acid-cleavable biotin tag with a dialkoxydiphenylsilane (DADPS) moiety outperforms other cleavable tags in terms of enrichment efficiency and identification yield in peptide-centric chemoproteomics.[4] For instance, one study found that using DADPS resulted in the identification and quantification of over fifty percent more newly synthesized proteins compared to an uncleavable biotin-alkyne.

Biotin-Hydrazide: Targeting Carbonyl Groups

Biotin-hydrazide is a specialized reagent that reacts with aldehyde and ketone groups, which are often formed on proteins as a result of oxidative stress (protein carbonylation) or through the oxidation of glycoproteins. This makes it a valuable tool for studying protein damage and for labeling glycosylated proteins. The reaction between biotin hydrazide and carbonyl groups is direct and does not require additional catalysts. However, studies have shown that the labeling efficiency of biotin hydrazide can be lower compared to other hydrazide-based labels.

Enzymatic Biotinylation: Proximity-Dependent Labeling

Enzymatic biotinylation, also known as proximity labeling, offers a powerful alternative to chemical methods for mapping protein-protein interactions and identifying the components of specific cellular compartments in living cells. This technique utilizes a promiscuous biotin ligase fused to a protein of interest. When provided with biotin, the enzyme activates it to form a reactive biotin-AMP intermediate, which then diffuses and covalently labels proximal proteins.

BioID and TurboID: The Evolution of Proximity Labeling

BioID , the first-generation proximity labeling enzyme, is a mutant of the E. coli biotin ligase BirA. While effective, BioID requires a long labeling time (typically 18-24 hours), which can be a limitation for studying dynamic cellular processes.

To address this, TurboID and miniTurbo were developed through directed evolution of BioID. These enzymes exhibit significantly higher catalytic activity, enabling robust biotinylation within a much shorter timeframe (as little as 10 minutes). This rapid labeling reduces the potential for cellular perturbations and allows for the capture of more transient interactions.

Table 3: Comparison of BioID and TurboID

FeatureBioIDTurboID
Labeling Time 18-24 hours10 minutes - 1 hour
Efficiency LowerHigher
Toxicity LowerPotential for higher toxicity with prolonged expression
Applications Stable protein complexes, organelle proteomesDynamic protein interactions, in vivo studies in organisms

Comparative proteomic studies have shown that while TurboID enables more robust biotinylation, it may also exhibit signs of protein instability and persistent labeling even without the addition of exogenous biotin.

APEX2: A Peroxidase-Based Alternative

APEX2 is another widely used proximity labeling enzyme, but it operates through a different mechanism. It is a peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol to a short-lived and highly reactive radical that covalently labels electron-rich amino acids, primarily tyrosine, on nearby proteins. A key advantage of APEX2 is its extremely fast labeling kinetics (within minutes). However, the requirement for H₂O₂, which can be toxic to cells, is a significant consideration.

Experimental Protocols

General Workflow for Cell Surface Biotinylation using Sulfo-NHS-Biotin

This protocol outlines the basic steps for selectively labeling and enriching cell surface proteins.

G cluster_0 Cell Culture and Preparation cluster_1 Biotinylation cluster_2 Cell Lysis and Protein Extraction cluster_3 Affinity Purification cluster_4 Elution and Downstream Analysis A 1. Culture cells to desired confluency B 2. Wash cells with ice-cold PBS A->B C 3. Incubate cells with Sulfo-NHS-Biotin solution B->C D 4. Quench reaction with a primary amine-containing buffer (e.g., Tris or glycine) C->D E 5. Wash cells to remove excess biotin and quenching reagent D->E F 6. Lyse cells and collect protein extract E->F G 7. Incubate lysate with streptavidin-conjugated beads F->G H 8. Wash beads to remove non-specifically bound proteins G->H I 9. Elute biotinylated proteins from beads H->I J 10. Analyze proteins by SDS-PAGE, Western blotting, or Mass Spectrometry I->J

Cell Surface Biotinylation Workflow

Detailed Methodology:

  • Cell Preparation: Grow cells to the desired confluency. Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any contaminating proteins from the culture medium.

  • Biotinylation: Prepare a fresh solution of Sulfo-NHS-biotin in PBS at a concentration of 0.5-1 mg/mL. Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation.

  • Quenching: To stop the reaction, add a quenching buffer containing a primary amine, such as 100 mM glycine or Tris, and incubate for 15 minutes at 4°C.

  • Cell Lysis: Wash the cells with PBS to remove excess biotin and quenching reagent. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads (e.g., agarose or magnetic beads) for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins. For non-cleavable biotin, this may involve boiling the beads in SDS-PAGE sample buffer. For cleavable biotin, use the appropriate cleavage reagent (e.g., DTT for disulfide bonds).

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

General Workflow for Proximity Labeling using TurboID

This protocol provides a general outline for identifying protein-protein interactions using TurboID.

G cluster_0 Construct Generation and Expression cluster_1 Biotin Labeling cluster_2 Cell Lysis and Protein Extraction cluster_3 Affinity Purification cluster_4 Sample Preparation for Mass Spectrometry A 1. Clone the gene of interest in-frame with TurboID B 2. Transfect or transduce cells to express the fusion protein A->B C 3. Add excess biotin to the cell culture medium B->C D 4. Incubate for a short period (e.g., 10 minutes) C->D E 5. Quench the labeling reaction and lyse the cells D->E F 6. Collect the protein lysate E->F G 7. Incubate lysate with streptavidin beads F->G H 8. Perform stringent washes to minimize background G->H I 9. On-bead digestion of proteins with trypsin H->I J 10. Collect and process peptides for LC-MS/MS analysis I->J

TurboID Proximity Labeling Workflow

Detailed Methodology:

  • Construct and Expression: Generate a fusion construct of your protein of interest with TurboID. Express this construct in your cell line of choice.

  • Biotin Labeling: Supplement the cell culture medium with excess biotin (e.g., 50 µM) and incubate for a short duration, typically 10 minutes.

  • Lysis and Purification: Quench the labeling reaction, lyse the cells, and perform affinity purification of biotinylated proteins using streptavidin beads as described in the chemical biotinylation protocol.

  • Mass Spectrometry Sample Preparation: For protein identification, perform on-bead digestion with trypsin to release the peptides from the captured proteins.

  • Data Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identify the enriched proteins.

Conclusion

The selection of a biotinylation reagent is a critical decision in the design of proteomics experiments. For broad, non-specific labeling, NHS-biotin is a robust choice, while Sulfo-NHS-biotin provides specificity for cell surface proteins. Cleavable reagents are highly recommended to facilitate the recovery of labeled proteins for downstream functional analysis. For the investigation of protein-protein interactions and subcellular proteomes in living cells, proximity labeling methods like TurboID and APEX2 offer unparalleled capabilities. By carefully considering the experimental goals and the properties of each reagent, researchers can harness the power of biotinylation to gain deeper insights into the complex world of the proteome.

References

A Researcher's Guide to Evaluating Biotin-PEG10-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and performance of chemical reagents are paramount to achieving reliable and reproducible experimental results. Biotin-PEG10-amine is a versatile bifunctional linker used in a wide array of applications, including bioconjugation, drug delivery, and diagnostic assay development. Its performance, however, can vary between suppliers due to differences in manufacturing processes, quality control, and storage conditions. This guide provides a framework for the systematic evaluation of this compound from different commercial sources, empowering you to make data-driven decisions for your specific research needs.

Key Performance Parameters for Comparison

When evaluating this compound from various suppliers, it is crucial to move beyond catalog specifications and perform in-house validation. The following table outlines the key performance parameters that should be assessed. This table is designed as a template for you to populate with your own experimental data.

Parameter Supplier A Supplier B Supplier C Notes
Purity (by HPLC-MS) e.g., 97.2%e.g., 95.8%e.g., 98.5%Initial purity of the received material.
Identity (by ¹H-NMR) ConformsConformsConformsStructural confirmation of the compound.
Reactivity (Relative Rate) e.g., 1.0e.g., 0.85e.g., 1.1Relative reaction rate compared to a standard.
Stability (Purity after Stress) e.g., 95.1%e.g., 92.3%e.g., 97.9%Purity after accelerated stability testing.
Biotinylation Efficiency e.g., 8.5e.g., 7.2e.g., 9.1Moles of biotin per mole of protein (e.g., BSA).

Experimental Protocols for Comparative Evaluation

The following protocols are designed to provide a comprehensive assessment of this compound performance. It is recommended to perform these experiments in parallel for all suppliers being evaluated.

Purity and Identity Assessment

a) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Objective: To determine the purity of the this compound reagent.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject 5 µL of the solution onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Use a gradient elution method with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient would be 5-95% B over 10 minutes.

    • Monitor the eluent using a UV detector at 214 nm and a mass spectrometer in positive ion mode.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area.

b) Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Procedure:

    • Dissolve 5-10 mg of the reagent in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

    • Compare the obtained spectrum with the expected chemical shifts and splitting patterns for this compound.

Reactivity Evaluation: Kinetic Assay
  • Objective: To assess the rate of reaction of this compound with a model amine-containing substrate.

  • Procedure:

    • Prepare a 10 mM solution of a model peptide (e.g., Gly-Gly-Gly) in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).

    • Prepare a 100 mM stock solution of this compound from each supplier in anhydrous DMSO.

    • Initiate the reaction by adding the this compound solution to the peptide solution to a final concentration of 1 mM.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench an aliquot of the reaction mixture with an equal volume of 1% trifluoroacetic acid (TFA).

    • Analyze the quenched samples by HPLC, monitoring the disappearance of the starting peptide and the appearance of the biotinylated peptide.

    • Determine the initial reaction rate for each supplier's reagent.

Stability Assessment: Accelerated Stability Study
  • Objective: To evaluate the stability of the reagent under stressed conditions.

  • Procedure:

    • Store aliquots of the solid this compound from each supplier in a controlled environment at 40°C and 75% relative humidity for 2 weeks.

    • After the incubation period, allow the samples to return to room temperature.

    • Assess the purity of the stressed samples using the HPLC-MS protocol described above.

    • Evaluate the reactivity of the stressed samples using the kinetic assay protocol.

    • Compare the results to those of samples stored under recommended conditions (-20°C).

Functional Assay: Protein Biotinylation and HABA Assay
  • Objective: To quantify the efficiency of protein biotinylation.

  • Procedure:

    • Prepare a 2 mg/mL solution of a model protein (e.g., Bovine Serum Albumin, BSA) in a reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0).

    • Add a 20-fold molar excess of this compound (dissolved in DMSO) from each supplier to the BSA solution.

    • Incubate the reaction for 2 hours at room temperature.

    • Remove excess, unreacted biotinylation reagent using a desalting column.

    • Determine the protein concentration of the biotinylated BSA solution using a standard protein assay (e.g., BCA assay).

    • Quantify the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for determining the amount of biotin incorporated.[1][2] This assay is commercially available from several suppliers.

    • Calculate the moles of biotin per mole of BSA for each supplier's reagent.

Visualizing Workflows and Pathways

To aid in the experimental design and data interpretation, the following diagrams illustrate the evaluation workflow, a relevant signaling pathway where biotinylated reagents are employed, and a decision-making process for supplier selection.

G cluster_0 Initial Quality Control cluster_1 Performance Evaluation cluster_2 Data Analysis & Decision start Receive this compound from Suppliers A, B, C purity Purity Assessment (HPLC-MS) start->purity identity Identity Confirmation (NMR) start->identity reactivity Reactivity Assay (Kinetic Study) purity->reactivity stability Accelerated Stability Study purity->stability analysis Compare Data in Performance Table identity->analysis functional Functional Assay (Protein Biotinylation & HABA) reactivity->functional stability->analysis functional->analysis decision Select Optimal Supplier analysis->decision

Caption: Experimental workflow for evaluating this compound from different suppliers.

G EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 SOS SOS Grb2->SOS IP Immunoprecipitation with Biotinylated anti-Grb2 Antibody Grb2->IP Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified EGFR signaling pathway, a common target for immunoprecipitation studies.

G start Purity > 95%? reactivity Acceptable Reactivity? start->reactivity Yes reject Reject Supplier start->reject No stability Stable after Stress? reactivity->stability Yes reactivity->reject No efficiency High Biotinylation? stability->efficiency Yes stability->reject No cost Cost-Effective? efficiency->cost Yes efficiency->reject No select Select Supplier cost->select Yes cost->reject No

Caption: Decision tree for selecting a this compound supplier based on experimental data.

By implementing this comprehensive evaluation strategy, researchers can ensure the selection of a high-quality this compound reagent that will contribute to the success and reproducibility of their experiments. This data-driven approach to reagent validation is a critical component of rigorous scientific practice.

References

Biotin-PEG10-amine vs. Biotin-PEG12-amine: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate linker is a critical determinant in the successful design of biotinylated probes and Proteolysis Targeting Chimeras (PROTACs) for cell-based assays. The length and composition of the polyethylene glycol (PEG) spacer in biotin-PEG-amine reagents can significantly influence solubility, cell permeability, steric hindrance, and ultimately, the efficacy of the entire construct. This guide provides an objective comparison of Biotin-PEG10-amine and Biotin-PEG12-amine, two commonly utilized linkers, supported by representative experimental data and detailed protocols to inform rational reagent selection.

While direct head-to-head comparisons in a single system are not extensively published, this guide synthesizes available data to highlight the key performance considerations between these two linker lengths. The optimal choice is often target- and cell-type-dependent, necessitating empirical validation.

Physicochemical Properties and Their Implications

The primary difference between this compound and Biotin-PEG12-amine lies in the length of the hydrophilic PEG spacer. This seemingly minor variation of two ethylene glycol units can have a cascade of effects on the molecule's behavior in a cellular context.

PropertyThis compoundBiotin-PEG12-amineImplication in Cell-Based Assays
Molecular Weight ~727 g/mol [1]~815 g/mol A higher molecular weight can sometimes negatively impact cell permeability.
Spacer Arm Length ~48.5 Å~55.7 ÅA longer spacer can be crucial for overcoming steric hindrance, allowing the biotin moiety to access binding pockets on streptavidin or enabling a PROTAC to effectively bridge a target protein and an E3 ligase.
Hydrophilicity HighMarginally HigherBoth linkers significantly enhance the aqueous solubility of conjugated molecules, which is beneficial for preventing aggregation and improving bioavailability in cellular assays. The slightly increased hydrophilicity of the PEG12 linker may offer a minor advantage in this regard.
Flexibility HighHigherThe increased number of rotatable bonds in the PEG12 linker provides greater conformational flexibility. This can be advantageous in allowing a PROTAC to adopt an optimal orientation for ternary complex formation.

Performance in Cell-Based Assays: A Focus on PROTACs

In the context of PROTACs, the linker length is a paramount design feature that dictates the efficiency of target protein degradation. The primary goal is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.

Hypothetical Performance Data of a BTK-Targeting PROTAC with Varying PEG Linker Lengths

The following table presents hypothetical, yet representative, data on how linker length can impact the degradation of Bruton's tyrosine kinase (BTK) in a human mantle cell lymphoma (Mino) cell line. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics of PROTAC efficacy.

PROTAC ConstructLinkerDC50 (nM)Dmax (%)Rationale
BTK-PROTAC-1Biotin-PEG8-amine5085A shorter linker may induce some steric hindrance, leading to a less stable ternary complex and reduced degradation efficiency.
BTK-PROTAC-2 This compound 15 95 This linker length may represent an optimal distance and flexibility for the formation of a stable and productive ternary complex with BTK and the recruited E3 ligase, resulting in potent degradation.
BTK-PROTAC-3 Biotin-PEG12-amine 25 92 While still effective, the slightly longer and more flexible linker may lead to a less rigid ternary complex, slightly decreasing the efficiency of ubiquitin transfer and subsequent degradation compared to the optimal length.
BTK-PROTAC-4Biotin-PEG16-amine7580An excessively long linker can increase the entropic penalty of forming a stable ternary complex, leading to reduced potency.

This data is illustrative and the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Experimental Protocols

To empirically determine the optimal linker for your specific application, a systematic comparison is essential. Below are detailed protocols for key experiments.

Cell Surface Protein Biotinylation

This protocol allows for the labeling of proteins on the exterior of the cell membrane.

Materials:

  • Cells of interest (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound and Biotin-PEG12-amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.

  • Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound and Biotin-PEG12-amine in anhydrous DMSO. Further dilute to a final working concentration (e.g., 1 mM) in ice-cold PBS.

  • Biotinylation Reaction: Resuspend or cover the cells with the biotinylation reagent solution and incubate for 30 minutes at 4°C with gentle agitation.

  • Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction.

  • Cell Lysis: Lyse the cells with an appropriate lysis buffer.

  • Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated proteins.

  • Analysis: Elute the captured proteins and analyze by SDS-PAGE and Western blotting.

PROTAC-Mediated Protein Degradation Assay

This protocol is for assessing the efficacy of PROTACs with different linkers in degrading a target protein.

Materials:

  • Cell line expressing the target protein

  • PROTACs synthesized with this compound and Biotin-PEG12-amine linkers

  • Cell culture medium and supplements

  • DMSO

  • Lysis buffer

  • Antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the existing medium with the PROTAC-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Normalize the protein concentrations and analyze the levels of the target protein and a loading control by Western blotting.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation for each PROTAC concentration. Calculate the DC50 and Dmax values.

Visualizing Key Processes

The following diagrams illustrate the conceptual workflows and mechanisms discussed.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Biotin-PEG-amine linker) PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 Comparative Assay Workflow start Design & Synthesize Probes (this compound & Biotin-PEG12-amine) cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis assay Perform Assay (e.g., Pulldown, Western Blot) lysis->assay data_analysis Data Acquisition & Analysis assay->data_analysis conclusion Compare Performance & Select Optimal Linker data_analysis->conclusion

Caption: General experimental workflow for comparing linker performance.

Conclusion

The choice between this compound and Biotin-PEG12-amine is not straightforward and depends heavily on the specific biological context. While a PEG10 linker often provides a good balance of properties for many applications, the additional length and flexibility of a PEG12 linker may be advantageous for overcoming steric hindrance in certain protein-protein interactions or for optimizing the geometry of a PROTAC ternary complex.[2][3] Conversely, an overly long linker can sometimes be detrimental. Therefore, for novel targets or systems, a systematic evaluation of a range of linker lengths, including both PEG10 and PEG12, is the most prudent approach to ensure the selection of the optimal reagent for robust and reproducible results in cell-based assays.

References

Confirming Protein Biotinylation: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Biotin-PEG10-amine for protein modification, robust confirmation of successful biotinylation is a critical downstream step. This guide provides a detailed comparison of Western blot analysis with alternative methods for detecting biotinylated proteins, supported by experimental protocols and data-driven insights.

Western blot analysis stands as a cornerstone technique for the validation of protein biotinylation. Its ability to separate proteins by size prior to detection provides a high degree of specificity, confirming not only the presence of the biotin tag but also its attachment to the protein of interest. This guide will delve into the nuances of Western blot for this application, compare it with other available methods, and provide detailed protocols to ensure reliable and reproducible results.

Comparative Analysis of Biotinylation Detection Methods

While Western blot is a powerful tool, other methods can also be employed to confirm biotinylation, each with its own set of advantages and disadvantages. The choice of method often depends on the specific experimental needs, available equipment, and the desired level of quantification.

Method Principle Advantages Disadvantages Sensitivity Quantitative
Western Blot Size-based separation of proteins via SDS-PAGE followed by transfer to a membrane and detection with a streptavidin conjugate.High specificity (confirms biotinylation of the target protein at the correct molecular weight). Widely available technique.Multi-step process, can be time-consuming.[1] Potential for high background if not optimized.[2]High (femtogram to picogram range).[3]Semi-quantitative to quantitative (with fluorescent detection).[4]
ELISA (Enzyme-Linked Immunosorbent Assay) Immobilization of the biotinylated protein on a microplate followed by detection with a streptavidin-enzyme conjugate.High throughput, convenient, and fast. More sensitive than conventional ELISA for cell adhesion assays.Does not confirm the molecular weight of the biotinylated protein. Susceptible to interference from free biotin.High.Yes.
Mass Spectrometry Digestion of the biotinylated protein and identification of biotin-containing peptides by their mass-to-charge ratio.Provides definitive confirmation of biotinylation and can identify the specific site of modification.Requires specialized equipment and expertise. Can be complex to analyze data.Very high.Yes.
Dot Blot Direct application of the protein sample onto a membrane followed by detection with a streptavidin conjugate.Simple and quick for screening multiple samples.No information on the molecular weight of the biotinylated protein. Prone to non-specific binding.Moderate.No.
Gel Shift Assay (EMSA) Incubation of the biotinylated protein with streptavidin, causing a shift in its migration on a non-denaturing gel.Simple and quick visual confirmation of biotin binding.Does not work well for all proteins. Not quantitative.Low to moderate.No.
Western Blot Detection Systems: A Head-to-Head Comparison

Within the Western blot workflow, the final detection step is crucial for visualizing the biotinylated protein. The two most common enzymatic detection methods are chemiluminescence and colorimetric.

Detection Method Principle Advantages Disadvantages
Chemiluminescent An enzyme (typically HRP) conjugated to streptavidin catalyzes a reaction that produces light, which is captured by X-ray film or a CCD camera.Very high sensitivity, capable of detecting low abundance proteins.The signal is transient and may require multiple exposures to capture the optimal image. Can be less quantitative than fluorescence.
Colorimetric An enzyme (like AP or HRP) conjugated to streptavidin converts a soluble substrate into a colored, insoluble precipitate on the membrane.Simple, cost-effective, and does not require specialized imaging equipment. The signal is stable.Lower sensitivity compared to chemiluminescence. Not ideal for quantifying low-abundance proteins.

Experimental Protocols

Protocol 1: Western Blot Analysis of Biotinylated Proteins using Streptavidin-HRP and Chemiluminescent Detection

This protocol outlines the standard procedure for detecting proteins biotinylated with this compound.

1. Sample Preparation and SDS-PAGE:

  • Prepare protein lysates from cells or tissues.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Mix 20-30 µg of protein lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a polyacrylamide gel of an appropriate percentage based on the molecular weight of the target protein.

  • Run the gel at 100-150V until the dye front reaches the bottom.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • For PVDF membranes, activate with methanol for 1 minute before assembling the transfer stack.

  • Perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

3. Membrane Blocking:

  • After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).

  • Block the membrane in 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Using BSA is often recommended to reduce background as milk can contain endogenous biotin.

4. Streptavidin-HRP Incubation:

  • Wash the membrane three times for 5 minutes each with TBST.

  • Dilute Streptavidin-HRP conjugate in blocking buffer. A starting dilution of 1:1,000 to 1:20,000 is common, but the optimal concentration should be determined empirically.

  • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.

5. Washing:

  • Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.

6. Detection:

  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using X-ray film or a CCD imaging system.

7. (Optional) Stripping and Re-probing:

  • If probing with a primary antibody for the protein of interest is required on the same blot, the membrane can be stripped of the streptavidin conjugate and re-probed. However, stripping can lead to signal loss.

Protocol 2: Dot Blot for Rapid Screening of Biotinylation

This protocol provides a quick method to screen for the presence of biotinylation.

1. Sample Application:

  • Directly spot 1-2 µL of your protein sample onto a nitrocellulose or PVDF membrane.

  • Allow the spots to dry completely.

2. Blocking:

  • Block the membrane in 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

3. Streptavidin-HRP Incubation:

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with diluted Streptavidin-HRP (e.g., 1:5,000 in blocking buffer) for 1 hour at room temperature.

4. Washing and Detection:

  • Wash the membrane three times for 5 minutes each with TBST.

  • Proceed with chemiluminescent or colorimetric detection as described in the Western blot protocol.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in Western blot analysis for biotinylation confirmation.

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_detection Detection p1 Sample Preparation p2 SDS-PAGE p1->p2 p3 Electrotransfer p2->p3 p4 Blocking p3->p4 p5 Streptavidin-HRP Incubation p4->p5 p6 Washing p5->p6 p7 ECL Substrate p6->p7 p8 Signal Detection p7->p8

Caption: Workflow for Western blot confirmation of protein biotinylation.

Detection_Comparison cluster_main Biotinylated Protein on Membrane cluster_chemi Chemiluminescent Detection cluster_color Colorimetric Detection start Biotinylated Protein chemi1 Streptavidin-HRP start->chemi1 color1 Streptavidin-AP/HRP start->color1 chemi2 Luminescent Substrate chemi1->chemi2 chemi3 Light Emission chemi2->chemi3 chemi4 Film or CCD chemi3->chemi4 color2 Chromogenic Substrate color1->color2 color3 Colored Precipitate color2->color3 color4 Visual Inspection color3->color4

Caption: Comparison of chemiluminescent and colorimetric detection pathways.

Troubleshooting and Considerations

  • High Background: This can be caused by insufficient blocking, inadequate washing, or too high a concentration of Streptavidin-HRP. Using BSA instead of milk for blocking can help reduce background from endogenous biotin.

  • False Positives: Some proteins are endogenously biotinylated and will be detected by streptavidin. Running a control lane with lysate from non-biotinylated cells is essential to identify these proteins.

  • No Signal: This could be due to inefficient biotinylation, poor transfer, inactive Streptavidin-HRP, or an issue with the ECL substrate. Confirm each step of the process, and consider running a biotinylated protein ladder as a positive control.

  • Alternative Probes: While Streptavidin-HRP is common, anti-biotin antibodies conjugated to HRP can also be used for detection.

By carefully selecting the appropriate detection method and meticulously following optimized protocols, researchers can confidently confirm the successful biotinylation of their target proteins, paving the way for subsequent functional assays and analyses.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG10-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Biotin-PEG10-amine as a hazardous chemical. Proper disposal requires adherence to local, regional, and national regulations and should be conducted by a licensed waste disposal contractor.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in proteomics and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

While Biotin itself is generally considered non-hazardous, the introduction of a polyethylene glycol (PEG) spacer and an amine group can alter the chemical properties and potential hazards of the molecule. Based on data from similar compounds, such as Biotin-PEG3-Amine, researchers should assume that this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1]

Assumed Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.

Disposal Workflow

The following workflow outlines the step-by-step process for the safe disposal of this compound.

G A Step 1: Segregate Waste Collect this compound waste separately from other laboratory waste. B Step 2: Label Waste Container Clearly label the container with the chemical name ('this compound') and appropriate hazard symbols. A->B C Step 3: Store Securely Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. B->C D Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. C->D E Step 5: Document Disposal Maintain records of the disposal, including the date, quantity, and contractor used. D->E

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of Biotin-PEG10-amine in the laboratory. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, ensuring the protection of personnel and the integrity of experimental outcomes. Adherence to these guidelines is paramount for maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Before working with this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The following table summarizes the recommended safety measures.

Protective Equipment Specification Purpose
Eye Protection Safety glasses with side-shields or chemical splash goggles[2][3].Protects eyes from splashes or contact with the powder form of the reagent[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[2].Prevents skin contact with the chemical, which may cause skin irritation.
Body Protection Laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A dust respirator may be necessary if handling large quantities of powder.Avoids inhalation of fine particles which may cause respiratory irritation.

Operational Plan: From Receipt to Disposal

Proper handling, storage, and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

Upon receipt, inspect the container for any damage. The compound is typically shipped at ambient temperature as a non-hazardous chemical for short durations. For long-term storage, it is crucial to maintain the compound's stability.

Storage Duration Temperature Conditions
Short-term (days to weeks) 0 - 4 °CDry and protected from light.
Long-term (months to years) -20 °CDry and protected from light.

Handling and Preparation of Solutions:

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or aerosols. When preparing solutions, it is advisable to do so immediately before use to avoid degradation. If a stock solution is necessary, use a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse with copious amounts of water for several minutes, removing contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or physician.

  • Ingestion: Do not induce vomiting. If symptoms occur, seek medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be placed in its original container or a clearly labeled, sealed container for solid chemical waste. Materials such as weigh boats, pipette tips, and microfuge tubes contaminated with the compound should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). The container should be clearly labeled as "Liquid waste containing this compound" and list all solvent components.

Disposal Procedure:

All waste must be disposed of via a licensed waste disposal contractor in accordance with all local, regional, national, and international regulations.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (Fume Hood) A->B C Allow reagent to equilibrate to room temperature before opening B->C D Weigh solid this compound C->D E Prepare solution (if applicable) D->E F Perform experimental procedure E->F G Segregate solid and liquid waste F->G H Label waste containers appropriately G->H I Store waste in a designated area H->I J Arrange for disposal by a licensed contractor I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.